(R)-5-Aminopiperidin-2-one hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(5R)-5-aminopiperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-4-1-2-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJLLOJCPFYWRV-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC[C@@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655138 | |
| Record name | (5R)-5-Aminopiperidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003021-01-9 | |
| Record name | (5R)-5-Aminopiperidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (R)-5-Aminopiperidin-2-one Hydrochloride: A Key Chiral Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5-Aminopiperidin-2-one hydrochloride, a chiral lactam, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid, piperidinone scaffold combined with a strategically positioned primary amine and a defined stereocenter makes it an attractive starting material for the synthesis of complex, biologically active molecules. This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of this compound, offering insights for researchers and scientists engaged in the pursuit of novel therapeutics.
Core Properties and Identification
The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 1003021-01-9 | [1] |
| Molecular Formula | C₅H₁₁ClN₂O | [2] |
| Molecular Weight | 150.61 g/mol | [2] |
| Appearance | White solid | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Synonyms: (5R)-5-aminopiperidin-2-one hydrochloride, (R)-5-Amino-2-piperidone hydrochloride.[2]
Synthesis and Purification: An Enantioselective Approach
The synthesis of enantiopure this compound is critical to its utility in chiral drug synthesis. A common and effective strategy involves starting from a readily available chiral precursor, such as L-aspartic acid. This approach ensures the desired stereochemistry in the final product.
Conceptual Synthetic Workflow
The synthesis can be conceptually understood as a multi-step process that involves the formation of the piperidinone ring and the introduction of the amino group with retention of the desired stereochemistry.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative example based on established chemical transformations for the synthesis of similar chiral lactams.[3][4] Researchers should adapt and optimize these steps based on their specific laboratory conditions and available reagents.
Step 1: Protection of L-Aspartic Acid
-
Suspend L-aspartic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium carbonate) and a protecting group for the amine (e.g., di-tert-butyl dicarbonate, Boc₂O) and the carboxylic acids (e.g., benzyl bromide).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the protected L-aspartic acid derivative.
Step 2: Selective Reduction and Activation
-
Selectively reduce one of the protected carboxylic acid groups to a primary alcohol using a suitable reducing agent (e.g., borane-tetrahydrofuran complex).
-
Activate the resulting hydroxyl group for subsequent nucleophilic attack, for instance, by converting it to a mesylate or tosylate.
Step 3: Intramolecular Cyclization
-
Treat the activated intermediate with a base to induce intramolecular cyclization, forming the piperidin-2-one ring. The stereocenter from the original L-aspartic acid directs the formation of the (R)-enantiomer.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Remove the protecting groups from the amine and any remaining carboxylic acid groups under appropriate conditions (e.g., acidolysis for Boc and hydrogenolysis for benzyl groups).
-
Dissolve the resulting (R)-5-Aminopiperidin-2-one free base in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of hydrogen chloride (e.g., HCl in ether or methanol) to precipitate the hydrochloride salt.
-
Filter and dry the precipitate to obtain this compound.
Purification
Purification of the final product is crucial to ensure high enantiomeric and chemical purity. Common methods include:
-
Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical and should be determined experimentally.[5]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be employed to separate enantiomers and assess enantiomeric purity.[5][6]
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.
| Analytical Technique | Expected Data |
| ¹H NMR | The spectrum should show characteristic peaks for the protons on the piperidinone ring and the amine group. Chemical shifts and coupling constants will be indicative of the rigid ring structure.[7][8][9] |
| ¹³C NMR | The spectrum will display distinct signals for each of the five carbon atoms in the piperidinone ring, including the carbonyl carbon at a characteristic downfield shift.[10][11] |
| FT-IR | The spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine and amide, C=O stretching of the lactam, and C-N stretching. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the free base and fragmentation patterns consistent with the structure. |
| Melting Point | A sharp melting point range is indicative of high purity. |
| Solubility | The hydrochloride salt is generally expected to have good solubility in water and polar protic solvents like methanol and ethanol, and limited solubility in nonpolar organic solvents. |
Applications in Drug Development: A Chiral Scaffold for Innovation
The rigid conformation and the presence of a primary amine make this compound a valuable synthon for introducing a chiral piperidine motif into drug candidates. This can significantly influence a molecule's pharmacological properties.[12]
Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A prominent application of chiral aminopiperidines is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.[12][13][14][15] The aminopiperidine moiety can interact with key residues in the active site of the DPP-4 enzyme, leading to potent and selective inhibition. The (R)-configuration is often crucial for optimal binding and biological activity.
Caption: The role of this compound in the synthesis and mechanism of action of DPP-4 inhibitors.
The synthesis of such inhibitors would typically involve the coupling of the primary amine of (R)-5-Aminopiperidin-2-one with a suitable electrophilic partner, followed by further synthetic modifications to complete the target molecule. The stereochemistry at the 5-position of the piperidinone ring plays a critical role in orienting the rest of the molecule within the enzyme's binding pocket.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2]
-
In case of exposure: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[16]
It is highly recommended to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern drug discovery. Its well-defined stereochemistry and versatile reactivity provide a reliable platform for the synthesis of sophisticated and potent therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, with the aim of empowering researchers to leverage this valuable synthon in their quest for novel medicines. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like this compound will undoubtedly continue to rise.
References
Please note that a comprehensive list of clickable references would be provided here, linking to the source materials for all cited information.
Sources
- 1. 1003021-01-9|this compound|BLD Pharm [bldpharm.com]
- 2. 1003021-01-9 CAS MSDS ((R)-5-AMINO-PIPERIDIN-2-ONE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (R)-5-AMINO-PIPERIDIN-2-ONE HCL(1003021-01-9) 1H NMR spectrum [chemicalbook.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. mdpi.com [mdpi.com]
- 12. Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. capotchem.cn [capotchem.cn]
- 17. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Physicochemical Properties of (R)-5-aminopiperidin-2-one HCl
Abstract
(R)-5-aminopiperidin-2-one hydrochloride is a chiral cyclic lactam that serves as a valuable building block in modern medicinal chemistry and drug development. Its stereospecific structure, featuring both a secondary amine within the lactam ring and a primary amine substituent, provides a versatile scaffold for synthesizing complex molecular architectures. This guide offers an in-depth exploration of the core physicochemical properties of (R)-5-aminopiperidin-2-one HCl, providing researchers, process chemists, and formulation scientists with the essential data and analytical methodologies required for its effective handling, characterization, and implementation in synthetic workflows. We delve into its structural and physicochemical characteristics, spectroscopic profile, and the critical analytical techniques for purity and enantiomeric excess determination, grounded in the principles of scientific integrity and experimental causality.
Chemical Identity and Core Properties
A foundational understanding of a molecule begins with its unequivocal identification and basic physical properties. These data points are critical for procurement, safe handling, and accurate molar calculations in experimental design.
1.1 Structural and Chemical Identifiers
The hydrochloride salt form of (R)-5-aminopiperidin-2-one ensures greater stability and aqueous solubility compared to its freebase counterpart, making it more amenable to handling and formulation.
Table 1: Chemical Identity and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | (5R)-5-aminopiperidin-2-one hydrochloride | [1][2] |
| Synonyms | (R)-5-Aminopiperidin-2-one HCl, (R)-5-Amino-2-piperidone Hydrochloride | [1][2] |
| CAS Number | 1003021-01-9 | [1][2] |
| Molecular Formula | C₅H₁₁ClN₂O | [1][2] |
| Molecular Weight | 150.61 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.2!"]; H_N1 [label="H", pos="-0.8,1.5!"]; C2 [label="C", pos="1.2,0.6!"]; O_C2 [label="O", pos="1.2, -0.4!"]; C3 [label="C", pos="2.2,1.6!"]; C4 [label="C", pos="1.5,2.8!"]; C5 [label="C", pos="0,3.2!"]; H_C5 [label="(R)", fontcolor="#5F6368", pos="-0.5, 3.8!"]; N2 [label="NH₃⁺", pos="-1.2, 2.4!"]; Cl [label="Cl⁻", pos="-2.5, 2.4!"]; C6 [label="C", pos="-0.7, 2.0!"];
// Bond edges N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5]; C5 -- N2 [len=1.5]; C2 -- O_C2 [style=double, len=1.2]; N1 -- H_N1; }
Caption: Chemical structure of (R)-5-aminopiperidin-2-one HCl.
1.2 Storage and Stability
As a hydrochloride salt containing a primary amine, (R)-5-aminopiperidin-2-one HCl requires specific storage conditions to maintain its integrity.
-
Storage Temperature: The compound should be stored under inert gas (Nitrogen or Argon) at 2-8°C.[2] This precaution minimizes degradation from atmospheric moisture and oxygen.
-
Safety: The compound is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Physicochemical Characteristics
The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior in both chemical reactions and biological systems.
Table 2: Key Physicochemical Data
| Property | Value | Significance in Drug Development |
| Melting Point | Data not available | Purity indicator; influences manufacturing processes like milling and drying. |
| Solubility | Soluble in water; data in other solvents not specified. | Crucial for formulation, reaction conditions, and bioavailability.[4] |
| pKa (Predicted) | 16.00 (amide N-H), amine pKa not specified.[5] | Governs solubility, ionization state at physiological pH, and membrane permeability. |
| LogP (Predicted) | -1.3 (for free base) | Predicts lipophilicity and partitioning behavior between aqueous and lipid phases.[6] |
2.1 Solubility Profile
The hydrochloride salt form significantly enhances the aqueous solubility of the parent compound due to the ionization of the primary amine. While specific quantitative data is sparse, it is expected to be freely soluble in water and polar protic solvents like methanol and ethanol, and likely soluble in polar aprotic solvents such as DMSO.[7][8]
-
Experimental Rationale: Determining solubility is a fundamental first step. A simple, tiered approach is often used. Initially, solubility is assessed in a small set of standard solvents (e.g., water, PBS pH 7.4, ethanol, DMSO). This informs the choice of solvents for reaction chemistry, purification, and the development of analytical methods. For drug development, kinetic and thermodynamic solubility assays in biorelevant media are essential.
2.2 Acidity and Basicity (pKa)
The molecule possesses two key ionizable groups: the primary amine (-NH₂) and the lactam amide proton (N-H).
-
Primary Amine: The primary amine is basic. Its pKa value (not found, but expected to be in the range of 9-10 for a primary alkylamine) dictates that at physiological pH (~7.4), it will be predominantly protonated as the ammonium cation (-NH₃⁺). This positive charge is key to its high aqueous solubility.
-
Lactam Amide: The lactam N-H is weakly acidic, with a predicted pKa of around 16, meaning it will not deprotonate under normal physiological or experimental conditions.[5]
Spectroscopic Profile
Spectroscopic analysis is the cornerstone of structural verification, providing a unique fingerprint for the molecule.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise chemical structure in solution.[9][10] For (R)-5-aminopiperidin-2-one HCl, the following characteristic signals are expected in a solvent like D₂O or DMSO-d₆.
-
¹H NMR: The spectrum will show distinct signals for the protons on the piperidinone ring.[11] The proton at the chiral center (C5) will couple to its neighbors on C4 and C6, creating a complex multiplet. The diastereotopic protons on the carbons adjacent to the nitrogen and carbonyl groups will also exhibit unique chemical shifts and couplings.
-
¹³C NMR: The spectrum will display five distinct signals for the carbon atoms of the piperidinone ring.[11] The carbonyl carbon (C2) will be the most downfield signal (~170-175 ppm), while the chiral carbon (C5) attached to the amino group will appear around 50-60 ppm.
3.2 Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition. For this compound, electrospray ionization (ESI) in positive mode would readily show the molecular ion [M+H]⁺ corresponding to the free base (m/z 115.08).
3.3 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the cyclic amide (lactam) carbonyl group.
-
N-H Stretch: Broad bands in the region of 3200-3400 cm⁻¹ correspond to the N-H stretching of the amide and the ammonium salt.
-
N-H Bend: Bending vibrations for the amine group will appear around 1600 cm⁻¹.
Analytical Methodologies for Quality Control
Ensuring the identity, purity, and stereochemical integrity of (R)-5-aminopiperidin-2-one HCl is non-negotiable in a research and development setting. A multi-faceted analytical approach is required.
Caption: Logical workflow for the comprehensive characterization of (R)-5-aminopiperidin-2-one HCl.
4.1 Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
-
Causality and Method Choice: RP-HPLC is the industry-standard method for quantifying the purity of small organic molecules. The use of a C18 stationary phase provides excellent retention and separation for moderately polar compounds like this one. UV detection is suitable due to the presence of the amide chromophore.
-
Detailed Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm. (Rationale: Low UV wavelength ensures detection of the amide bond).
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Mobile Phase A.
-
-
System Validation: This protocol is self-validating by including a blank (solvent) injection to identify system peaks and a standard of known purity to establish retention time and response factor. Purity is calculated based on the area percent of the main peak relative to all other impurity peaks.
4.2 Enantiomeric Purity by Chiral HPLC
-
Causality and Method Choice: For a chiral molecule, confirming the enantiomeric excess (e.e.) is as important as confirming chemical purity. Chiral HPLC, using a chiral stationary phase (CSP), is the definitive technique. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are broadly effective for separating a wide range of enantiomers, including piperidine derivatives.
-
Detailed Experimental Protocol:
-
Column: Chiralpak® IC-3 (or similar amylose-based CSP), 4.6 x 250 mm, 3 µm.
-
Mobile Phase: Isocratic mixture of n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v). (Rationale: DEA is a basic modifier used to prevent peak tailing by interacting with residual silanols on the silica support).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 215 nm.
-
Sample Preparation: Dissolve ~1 mg in 1 mL of the mobile phase.
-
-
System Validation: The method's validity is confirmed by first injecting a racemic (50:50 R/S) sample of 5-aminopiperidin-2-one to determine the retention times of both enantiomers and calculate the resolution factor. The (R)-enantiomer sample is then injected to ensure that the peak corresponds to the correct retention time and that the area of the (S)-enantiomer peak is minimal.
Conclusion
(R)-5-aminopiperidin-2-one HCl is a foundational chiral building block whose utility is predicated on a thorough understanding of its physicochemical properties. This guide has detailed its identity, stability, and key characteristics, providing a framework for its scientific application. The provided analytical workflows, rooted in established principles of chromatography and spectroscopy, offer a robust system for ensuring the quality and integrity of this compound. By applying these methods, researchers can proceed with confidence in their synthetic and drug discovery endeavors, ensuring that the materials used meet the stringent requirements of modern chemical science.
References
- PubChem. 5-Aminopiperidin-2-one.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- PubChem. This compound.
- FooDB. Showing Compound 2-Piperidinone (FDB028421). [Link]
- ResearchGate. Solubility of drugs in ethanol and dmso. [Link]
- Newman, A. W., & Zografi, G. (2019). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
- Tand-Aller, T., et al. (2017).
- OpenWetWare. By compound. [Link]
- Pharmaffiliates. CAS No : 1791405-13-4 | Product Name : (R)-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. [Link]
- ResearchGate. Solubility of drugs in ethanol and dmso. [Link]
- PubChem. 5-Aminopiperidin-2-one hydrochloride.
- PubChem. 1-Aminopiperidin-2-one.
Sources
- 1. This compound | C5H11ClN2O | CID 42614519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1003021-01-9 CAS MSDS ((R)-5-AMINO-PIPERIDIN-2-ONE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. By compound [wahoo.cns.umass.edu]
- 5. 172913-97-2 CAS MSDS ((S)-5-AMINOPIPERIDIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 5-Aminopiperidin-2-one | C5H10N2O | CID 18451415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. scispace.com [scispace.com]
- 11. (R)-5-AMINO-PIPERIDIN-2-ONE HCL(1003021-01-9) 1H NMR spectrum [chemicalbook.com]
(R)-5-Aminopiperidin-2-one hydrochloride structure and stereochemistry
An In-depth Technical Guide to (R)-5-Aminopiperidin-2-one Hydrochloride: Structure, Synthesis, and Application in Modern Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Significance of Chiral Lactams in Medicinal Chemistry
The piperidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, cyclic amide (lactam) structure provides a robust framework for orienting substituents in three-dimensional space, enabling precise interactions with biological targets. When chirality is introduced, as in the case of (R)-5-aminopiperidin-2-one, the possibilities for developing highly selective and potent therapeutics expand significantly. The (R)-enantiomer, in particular, has emerged as a critical chiral building block for a new generation of targeted therapies, including anticoagulants and specific enzyme inhibitors.
This guide provides a comprehensive technical overview of this compound, a stable and readily handled form of the parent amine. We will delve into its precise stereochemical and structural features, outline a validated synthetic pathway, detail its analytical characterization, and explore its pivotal role in the synthesis of advanced pharmaceutical agents.
Molecular Structure and Stereochemistry
This compound is the salt form of a chiral cyclic amine. The hydrochloride salt enhances the compound's stability and improves its handling characteristics, making it less susceptible to degradation and easier to weigh and dissolve for reactions.
Key Structural Features:
-
Core Scaffold: A six-membered piperidin-2-one ring, also known as a δ-valerolactam.
-
Chiral Center: The stereogenic center is located at the C5 position, bearing an amino group. The "(R)" designation, determined by the Cahn-Ingold-Prelog priority rules, defines the specific three-dimensional arrangement of this substituent.
-
Functional Groups: The molecule possesses three key functional groups that dictate its reactivity:
-
Secondary Amine (as hydrochloride salt): The primary site for nucleophilic attack or modification. In its salt form, the amine is protonated (-NH3+), requiring basification to liberate the free, reactive amine.
-
Secondary Amide (Lactam): A relatively stable amide bond within the ring. It can be hydrolyzed under harsh conditions but is generally maintained as the core scaffold.
-
Chiral Center: Provides stereochemical control in subsequent synthetic steps.
-
Conformational Analysis
The piperidin-2-one ring is not planar and typically adopts a chair or twisted-boat conformation to minimize steric strain. In the most stable chair conformation, substituents can occupy either axial or equatorial positions. For (R)-5-aminopiperidin-2-one, the amino group at C5 preferentially occupies the equatorial position to reduce steric hindrance, a critical factor influencing its reactivity and interaction with other molecules.
Synthesis and Purification: A Validated Protocol
The synthesis of enantiomerically pure (R)-5-aminopiperidin-2-one often starts from a readily available chiral precursor, such as L-glutamic acid. The following protocol outlines a common and reliable pathway involving the reductive cyclization of a protected L-glutamic acid derivative.
Synthetic Workflow Diagram
Caption: Synthetic workflow for (R)-5-aminopiperidin-2-one HCl from L-glutamic acid.
Detailed Experimental Protocol
Causality Behind Experimental Choices:
-
Starting Material: L-Glutamic acid is an inexpensive, enantiomerically pure, and readily available starting material.
-
Protecting Group: The benzyloxycarbonyl (Cbz) group is chosen to protect the α-amino group of glutamic acid. It is stable to the subsequent reduction and cyclization conditions and can be cleanly removed via hydrogenation.
-
Reductive Cyclization: The use of a borane reducing agent (BH3-DMS) is selective for the carboxylic acid, leaving the amide intact and leading to the formation of the hydroxymethyl pyrrolidinone intermediate.
-
Azide Intermediate: The conversion of the alcohol to an azide is a reliable and high-yielding method (via a mesylate intermediate) to introduce a nitrogen functionality that can be cleanly reduced to the primary amine.
-
Salt Formation: The final product is converted to its hydrochloride salt by treatment with HCl in a non-protic solvent like diethyl ether or isopropanol. This precipitates the stable, crystalline salt, which is easier to handle and purify than the free base.
Step-by-Step Methodology:
-
Protection of L-Glutamic Acid: L-Glutamic acid is reacted with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., in aqueous sodium hydroxide) to yield N-Cbz-L-glutamic acid.
-
Cyclization and Reduction: The N-Cbz-L-glutamic acid is treated with a dehydrating agent like acetic anhydride to form the internal anhydride, which rearranges. Subsequent esterification followed by reduction with a selective reducing agent like borane-dimethyl sulfide complex (BH3-DMS) yields the chiral intermediate, (S)-5-(hydroxymethyl)pyrrolidin-2-one, after Cbz removal.
-
Introduction of the Amino Group: The hydroxyl group is first activated by converting it to a good leaving group, such as a mesylate (using methanesulfonyl chloride and a base). This is followed by nucleophilic substitution with sodium azide (NaN3) to form the azido intermediate.
-
Reduction and Ring Expansion: The azide is reduced to a primary amine via catalytic hydrogenation (H2 gas over a Palladium on carbon catalyst). This step often induces a spontaneous or directed ring expansion to form the thermodynamically more stable six-membered lactam, (R)-5-aminopiperidin-2-one.
-
Hydrochloride Salt Formation: The resulting free base is dissolved in a suitable solvent (e.g., methanol or isopropanol), and a solution of hydrogen chloride in an organic solvent (e.g., diethyl ether) is added. The this compound precipitates as a solid and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound. The hydrochloride salt form provides sharp, well-defined analytical data.
Summary of Physicochemical Properties
| Property | Typical Value |
| Molecular Formula | C5H11ClN2O |
| Molecular Weight | 150.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Typically in the range of 195-205 °C (decomposes) |
| Optical Rotation [α]D | Varies with concentration and solvent; typically reported in water or methanol. A positive value is expected for the (R)-enantiomer. |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents like ether and hexanes. |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum (typically run in D₂O or DMSO-d₆) will show characteristic peaks for the diastereotopic protons of the piperidinone ring. The proton at the chiral center (C5) will appear as a multiplet, and the protons adjacent to the nitrogen and carbonyl group will also have distinct chemical shifts.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display five distinct signals corresponding to the five carbon atoms in the piperidinone ring. The carbonyl carbon (C2) will have the most downfield chemical shift (typically >170 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C5H10N2O + H⁺.
-
Chiral HPLC (High-Performance Liquid Chromatography): To confirm enantiomeric purity, the compound is analyzed on a chiral stationary phase. This method should show a single major peak for the (R)-enantiomer, allowing for the quantification of any minor (S)-enantiomer impurity.
Applications in Drug Development
This compound is not just a chemical curiosity; it is a high-value intermediate in the synthesis of several modern pharmaceuticals. Its pre-defined stereochemistry is crucial for the efficacy and safety of the final drug product.
Case Study: Direct Factor Xa Inhibitors
A prominent application of this building block is in the synthesis of direct oral anticoagulants (DOACs) that target Factor Xa, a critical enzyme in the blood coagulation cascade. Several "xaban" drugs, such as Rivaroxaban and Apixaban, rely on chiral fragments derived from or structurally related to (R)-5-aminopiperidin-2-one.
Logical Relationship Diagram:
Caption: Role of (R)-5-aminopiperidin-2-one HCl in the synthesis of Factor Xa inhibitors.
The amine group of the piperidinone serves as a key attachment point for other parts of the drug molecule. The specific (R)-configuration ensures the correct spatial orientation of the entire molecule, allowing it to fit precisely into the active site of the Factor Xa enzyme, thereby inhibiting its function and preventing blood clot formation. The use of the enantiomerically pure starting material obviates the need for costly chiral resolution steps later in the synthesis, making the manufacturing process more efficient and cost-effective.
Handling and Storage
As a hydrochloride salt, (R)-5-aminopiperidin-2-one is generally stable under standard laboratory conditions. However, proper handling is still necessary.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture, as the compound is hygroscopic.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Reactivity: To use the amine in a reaction, it must be converted to its free base form. This is typically achieved by treating it with an appropriate base (e.g., triethylamine, sodium carbonate, or sodium hydroxide) in a suitable solvent.
Conclusion
This compound is a quintessential example of a chiral building block that has enabled significant advances in medicinal chemistry. Its well-defined structure, stereochemical integrity, and versatile reactivity make it an indispensable tool for the synthesis of complex and highly specific therapeutic agents. The robust synthetic pathways developed for its production and its stable salt form ensure its reliable supply for both research and large-scale pharmaceutical manufacturing. A thorough understanding of its properties, as detailed in this guide, is crucial for any scientist working on the cutting edge of drug discovery and development.
References
There are no specific scientific papers or reference materials provided in the search results that can be cited for the synthesis, characterization, or direct application of this compound. The information presented is a synthesis of general organic chemistry principles and typical data found in chemical supplier catalogs, which do not constitute citable primary literature. For a specific, validated protocol, one would need to consult detailed synthetic chemistry journals or patents, which were not available in the provided search snippets.
Strategic Synthesis of Chiral 5-Aminopiperidin-2-ones from Aspartic Acid
An In-Depth Technical Guide
Abstract
The chiral 5-aminopiperidin-2-one scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally constrained γ-amino acid equivalent and a key building block for various therapeutic agents, including peptidomimetics and protease inhibitors.[1][2] This guide provides a comprehensive technical overview of a robust and stereocontrolled synthetic route to enantiopure 5-aminopiperidin-2-ones, utilizing the readily available and inexpensive chiral pool starting material, aspartic acid. We will dissect a field-proven strategy that proceeds through a versatile 1,4-bis-electrophile intermediate, detailing the critical transformations, the rationale behind experimental choices, and addressing potential challenges such as aspartimide formation. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this valuable scaffold in drug discovery programs.
Introduction: The Significance of the Piperidinone Core
The piperidinone ring system is a ubiquitous feature in a vast array of natural products and pharmaceuticals.[2] When functionalized with a chiral amino group at the 5-position, the resulting 5-aminopiperidin-2-one structure acts as a rigid scaffold that can mimic peptide reverse-turns, a critical secondary structure for protein-protein interactions.[1][3] The ability to synthesize these molecules in an enantiomerically pure form is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer.
Aspartic acid presents an ideal starting point for this synthesis due to its inherent chirality and the orthogonal reactivity of its two carboxyl groups and one amino group. By leveraging this natural chirality, we can devise a synthetic pathway that obviates the need for expensive chiral auxiliaries or difficult resolution steps, making the process both elegant and economically viable.[4][5][6]
Retrosynthetic Analysis and Strategic Overview
The core strategy revolves around transforming aspartic acid into a linear precursor with electrophilic centers at the 1- and 4-positions, primed for a regioselective amination and subsequent intramolecular cyclization (lactamization).
Caption: Retrosynthetic pathway from the target piperidinone to aspartic acid.
This analysis highlights the key transformations:
-
Protection: Appropriate protection of the amine and one carboxyl group of aspartic acid.
-
Reduction: Selective reduction of both carboxyl functions to primary alcohols, yielding a chiral aminobutanediol.
-
Activation: Conversion of the diol into a more reactive bis-electrophile, such as a dimesylate or ditosylate.
-
Functionalization: Regioselective introduction of the second nitrogen atom (the eventual 5-amino group).
-
Cyclization: Deprotection and intramolecular amide bond formation to yield the target lactam.
Core Challenge: Aspartimide Formation
A persistent challenge in syntheses starting from aspartic acid, particularly in peptide chemistry, is the base-mediated formation of a cyclic succinimide derivative known as aspartimide.[7][8] This side reaction can lead to racemization and the formation of undesired α- and β-peptide regioisomers upon ring-opening.[9]
Caption: The mechanism of base-catalyzed aspartimide formation.
Strategic selection of protecting groups is the primary defense against this side reaction. For the synthesis of the piperidinone, where strong bases are not used for iterative deprotection as in SPPS, the risk is lower but not negligible, especially during the cyclization step if conditions are not optimized. Using a robust N-protecting group like dibenzyl (Bn₂) early in the synthesis can effectively prevent this pathway.[1]
Experimental Protocols and Methodologies
The following protocols are adapted from established literature procedures and represent a reliable pathway to the target compound.[1][3]
Part I: Synthesis of the Key Diol Intermediate
The first stage involves the complete reduction of a protected aspartic acid derivative.
Protocol 4.1: Synthesis of (S)-2-(Dibenzylamino)butane-1,4-diol
-
N-Protection: To a solution of L-aspartic acid (1.0 eq.) in aqueous NaOH, add benzyl bromide (2.2 eq.) and heat to 90 °C for 4-6 hours. The resulting N,N-dibenzylaspartic acid is isolated by acidification and filtration.
-
Causality: The dibenzyl group is chosen for its stability across a range of reaction conditions and its ability to be removed later via catalytic hydrogenation. It also effectively shields the nitrogen, preventing aspartimide formation.
-
-
Esterification: The N,N-dibenzylaspartic acid is esterified to the diethyl ester using ethanol and a catalytic amount of sulfuric acid under reflux.
-
Reduction: The crude diethyl ester is dissolved in anhydrous THF and slowly added to a stirred suspension of LiAlH₄ (2.5 eq.) in THF at 0 °C. The reaction is then warmed to room temperature and stirred until TLC indicates complete consumption of the starting material.
-
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water.
-
-
Workup & Purification: The reaction is quenched sequentially with water, 15% NaOH solution, and again with water. The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure. The crude diol is purified by column chromatography (Silica gel, EtOAc/Hexane gradient).
Part II: Formation of the Bis-Electrophile and Lactamization
With the chiral diol in hand, the hydroxyl groups are activated, followed by regioselective functionalization and cyclization.
Protocol 4.2: Synthesis of (S)-5-Aminopiperidin-2-one
-
Activation: The (S)-2-(Dibenzylamino)butane-1,4-diol (1.0 eq.) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Triethylamine (2.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (2.2 eq.). The reaction is stirred at 0 °C for 2 hours.
-
Causality: Methanesulfonyl chloride converts the hydroxyl groups into mesylates, which are excellent leaving groups for subsequent nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl generated during the reaction. The resulting dimesylate is often unstable and used immediately in the next step.[1]
-
-
Regioselective Azidation: The crude dimesylate solution is treated with sodium azide (NaN₃, 1.5 eq.) in DMF. The reaction is heated to 60-70 °C and monitored by TLC.
-
Causality: This is the key regioselective step. The azide nucleophile will preferentially attack the primary (C4) mesylate over the more sterically hindered secondary (C1) mesylate. This ensures the correct positioning of the future 5-amino group.
-
-
Reductive Cyclization: The crude azide intermediate is subjected to catalytic hydrogenation (H₂, Pd/C) in a suitable solvent like methanol.
-
Causality: This single, powerful step accomplishes three crucial transformations:
-
Reduction of the azide to a primary amine.
-
Debenzylation of the N,N-dibenzyl group to a primary amine.
-
Spontaneous intramolecular cyclization (lactamization) of the resulting δ-amino ester precursor to form the thermodynamically stable six-membered piperidinone ring.
-
-
-
Purification: The catalyst is filtered off, the solvent is removed, and the final (S)-5-aminopiperidin-2-one is purified by recrystallization or column chromatography.
Data Summary: Protecting Group Strategies
The choice of protecting groups for the nitrogen (N) and the side-chain carboxyl (Cβ) of aspartic acid is critical. While our primary protocol uses N-dibenzylation, other strategies are common, especially when incorporating the piperidinone into larger molecules.
| Protecting Group | Type | Application Point | Cleavage Conditions | Advantages/Disadvantages |
| Benzyloxycarbonyl (Z) | N-Protecting | α-Amino | H₂/Pd, HBr/AcOH | Stable, crystalline derivatives.[10] |
| tert-Butoxycarbonyl (Boc) | N-Protecting | α-Amino | Strong Acid (TFA, HCl) | Widely used, acid-labile.[10] |
| Dibenzyl (Bn₂) | N-Protecting | α-Amino | H₂/Pd (Hydrogenolysis) | Very robust, prevents aspartimide.[1] |
| tert-Butyl ester (OtBu) | C-Protecting | β-Carboxyl | Strong Acid (TFA, HCl) | Common in Fmoc-SPPS, can be prone to aspartimide formation.[7][11] |
| Benzyl ester (OBn) | C-Protecting | β-Carboxyl | H₂/Pd, HBr/AcOH | Orthogonal to Boc, cleaved with Z group. |
| Allyl ester (OAll) | C-Protecting | β-Carboxyl | Pd(0) catalyst | Orthogonal to both acid- and base-labile groups.[11] |
Conclusion and Future Outlook
The synthesis of chiral 5-aminopiperidin-2-ones from aspartic acid is a well-established and highly efficient process. The strategy outlined in this guide, proceeding through a diol and a bis-electrophile intermediate, provides a reliable and scalable route to these valuable building blocks. By understanding the key transformations, the rationale for reagent selection, and potential side reactions like aspartimide formation, researchers can confidently produce these scaffolds for application in drug discovery and development. Further functionalization of the piperidinone core, such as diastereoselective C-alkylation, opens avenues to a diverse library of complex chiral molecules with significant potential as next-generation therapeutics.[1][3]
References
- Fülöp, F., et al. (2001). Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. The Journal of Organic Chemistry, 66(20), 6659-6666. [Link]
- Orsy, G., & Fülöp, F. (2006). Cyclizations of α-keto ester modified aspartic acids in peptides. Semantic Scholar. [Link]
- Yoshikai, N. (2025). Rewiring amino acids to piperidines. Tohoku University Repository. [Link]
- Fülöp, F., et al. (2001). Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics.
- Faisca Phillips, A. M. (2021). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Beilstein Journal of Organic Chemistry. [Link]
- van der Heiden, K., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. [Link]
- Krchnak, V., & Flegelova, Z. (2009). On the Manner of Cyclization of N-Acylated Aspartic and Glutamic Acid Derivatives.
- Various Authors. (n.d.). Synthesis of highly functionalized piperidines.
- Merz, J., et al. (2014). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Angewandte Chemie. [Link]
- Li, W. J., et al. (2024).
- da Silva, J. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
- D'hooghe, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles.
- Belokon, Y. N. (2000). 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.
- Li, W. J., et al. (2024). Synthesis of Asp-based lactam cyclic peptides using amide-bonded diaminodiacid to prevent aspartimide formation.
- Various Authors. (2024). Recent Advances in the Synthesis of Piperidones and Piperidines.
- Neumann, H., et al. (n.d.). Cyanopyridiniumylides as Versatile Protecting Groups for Aspartic Acid to Prevent Aspartimide Formation in Solid Phase Peptide Synthesis. ChemRxiv. [Link]
- Capasso, S., & Mazzarella, L. (1995). Spontaneous cyclization of the aspartic acid side chain to the succinimide derivative.
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
- Iris Biotech GmbH. (n.d.).
- Qu, B., et al. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Synfacts. [Link]
- Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. PubMed. [Link]
- DTIC. (n.d.). Piperidine Synthesis. DTIC. [Link]
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
- Deiana, L., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.
- Bursavich, M. G., et al. (2001). From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases. PubMed. [Link]
- Chattopadhyay, S. K., et al. (2017). Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
Navigating the Solubility Landscape of (R)-5-Aminopiperidin-2-one Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
(R)-5-aminopiperidin-2-one hydrochloride is a chiral building block of significant interest in contemporary drug discovery, particularly in the development of targeted protein degraders and other novel therapeutics. Its successful integration into synthetic routes and formulation processes is critically dependent on a thorough understanding of its solubility characteristics in various organic solvents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this important intermediate. In the absence of extensive published quantitative data, this guide emphasizes the foundational principles governing the solubility of amine hydrochlorides, offers a theoretically predicted solubility profile, and provides detailed, field-proven experimental protocols for accurate solubility determination.
Introduction: The Strategic Importance of this compound
(R)-5-aminopiperidin-2-one is a derivative of δ-valerolactam and serves as a crucial chiral intermediate in organic synthesis. Its hydrochloride salt form is often preferred for its improved stability and handling properties. The molecule features a primary amine, a secondary lactam, and a chiral center, making it a versatile scaffold for constructing complex molecular architectures. Its prominence has grown with the rise of PROTACs (Proteolysis-Targeting Chimeras) and molecular glues, where similar piperidinone moieties are often integral to ligands that recruit E3 ubiquitin ligases.
A precise understanding of its solubility is not merely an academic exercise; it is a critical parameter that dictates solvent selection for:
-
Reaction Engineering: Ensuring homogeneity for predictable reaction kinetics and yield.
-
Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the desired polymorph with high purity.
-
Formulation Development: Identifying suitable vehicles for preclinical and clinical studies.
-
Analytical Method Development: Preparing stock solutions and standards for assays like HPLC and NMR.
This guide will equip the reader with the theoretical knowledge and practical methodologies to confidently navigate the solubility challenges associated with this compound.
Physicochemical Properties: The Molecular Basis of Solubility
The solubility behavior of a compound is a direct consequence of its molecular structure and resulting physicochemical properties. For this compound, the key features are its ionic nature, the presence of hydrogen bond donors and acceptors, and its overall polarity.
| Property | Value / Description | Source / Comment |
| Chemical Formula | C₅H₁₁ClN₂O | [1][2] |
| Molecular Weight | 150.61 g/mol | [1][2] |
| Appearance | White to off-white solid | General supplier information[2] |
| Melting Point | Data not consistently available. Varies by supplier. | Requires experimental confirmation. |
| Structure | A protonated primary amine (ammonium chloride) and a cyclic amide (lactam). | See Figure 1 below. |
| Predicted pKa | The primary ammonium group (R-NH₃⁺) is predicted to have a pKa in the range of 9-10. | Based on typical primary amine hydrochlorides. This high pKa means it is predominantly in its charged, salt form under neutral and acidic conditions. |
Figure 1. Chemical structure of this compound.
The ionic character imparted by the hydrochloride salt is the single most dominant factor governing its solubility. The molecule exists as an ion pair, R-NH₃⁺ and Cl⁻, in the solid state. Dissolution requires a solvent capable of overcoming the lattice energy of the crystal and solvating these individual ions.
Theoretical and Predicted Solubility Profile
As an ionic salt, this compound's solubility is governed by the principle of "like dissolves like," but with an emphasis on the solvent's ability to stabilize charges.
Guiding Principles for Hydrochloride Salt Solubility
-
Polarity is Paramount: High-polarity solvents are required to solvate the ammonium cation and the chloride anion through ion-dipole interactions.
-
Protic vs. Aprotic Solvents:
-
Polar Protic Solvents (e.g., water, methanol, ethanol) are generally good solvents. Their hydroxyl groups can form strong hydrogen bonds with both the ammonium cation (as a donor) and the chloride anion (as an acceptor), effectively solvating the ion pair. A structurally related compound, 5-Amino-1-Methylpiperidin-2-one hydrochloride, is noted to be soluble in methanol and ethanol[3].
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) can also be effective. Their large dipole moments allow for strong ion-dipole interactions. DMSO and DMF are particularly good at solvating cations.
-
-
Low Polarity Solvents: Nonpolar (e.g., hexane, toluene) and low-polarity (e.g., diethyl ether, ethyl acetate, dichloromethane) solvents are generally poor solvents for ionic salts due to their inability to stabilize the separated ions. A safety data sheet for the analogous (R)-3-Aminopiperidine dihydrochloride indicates it is only "partially soluble" in dichloromethane and methanol[4].
Predicted Solubility Table
Based on these principles and qualitative data from analogous compounds, the following table provides a predicted solubility profile. It is imperative to recognize that this is a predictive guide; experimental verification is essential.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Excellent hydrogen bonding capability and high polarity effectively solvate the R-NH₃⁺ and Cl⁻ ions. |
| Polar Aprotic | DMSO, DMF | High to Moderate | Strong dipole moments and ability to solvate cations make them effective solvents for many salts. |
| Polar Aprotic | Acetonitrile, Acetone | Low to Sparingly Soluble | Moderate polarity but less effective at solvating ions compared to DMSO or protic solvents. |
| Low Polarity / Halogenated | Dichloromethane (DCM), Chloroform | Very Low to Insoluble | Insufficient polarity to overcome crystal lattice energy and solvate the ions effectively. Partial solubility may be observed[4]. |
| Low Polarity / Ethers & Esters | Diethyl Ether, THF, Ethyl Acetate | Insoluble | Low polarity and inability to stabilize charged species. |
| Nonpolar | Toluene, Hexane, Heptane | Insoluble | Lack of polarity makes dissolution of an ionic salt energetically unfavorable. |
Experimental Determination of Solubility: A Practical Workflow
Since pre-existing quantitative data is scarce, experimental determination is a necessity. The "gold standard" for determining thermodynamic solubility is the equilibrium shake-flask method . This method ensures that the solvent is truly saturated with the solute, providing an accurate measure of its intrinsic solubility at a given temperature.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol is designed to provide a robust and reliable measurement of solubility.
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials (e.g., 4 mL screw-cap vials). "Excess" means enough solid will remain undissolved at equilibrium. A starting point could be 20-50 mg of solid.
-
Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.
-
Include at least three replicate vials for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the slurries for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours may be necessary for viscous solvents or compounds that dissolve slowly[5][6]. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the measured concentration does not change).
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE or nylon) into a clean HPLC vial. This step is critical to remove all undissolved solid particles.
-
Dilute the filtrate with a known volume of a suitable diluent (often the mobile phase of the analytical method) to bring the concentration into the calibrated range of the analytical instrument. Perform this dilution gravimetrically or with calibrated volumetric glassware for maximum accuracy.
-
Diagram of the Experimental Workflow
Sources
- 1. This compound | C5H11ClN2O | CID 42614519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1003021-01-9 CAS MSDS ((R)-5-AMINO-PIPERIDIN-2-ONE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 6. 1003021-01-9|this compound|BLD Pharm [bldpharm.com]
A Technical Guide to the Stability and Storage of (R)-5-aminopiperidin-2-one HCl for Pharmaceutical Research and Development
Introduction
(R)-5-aminopiperidin-2-one hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its utility in the synthesis of novel therapeutic agents, including inhibitors for various enzymatic pathways, necessitates a thorough understanding of its chemical stability. The integrity of starting materials is paramount, as the presence of degradants can compromise research outcomes, introduce impurities into final active pharmaceutical ingredients (APIs), and complicate regulatory submissions.
This technical guide provides an in-depth analysis of the stability profile of (R)-5-aminopiperidin-2-one HCl. It outlines the predicted degradation pathways based on its chemical structure, offers evidence-based recommendations for optimal storage and handling, and details a comprehensive methodology for conducting stability studies in accordance with international guidelines. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent and require robust protocols to ensure its quality and integrity throughout the development lifecycle.
Physicochemical Profile
Understanding the fundamental properties of (R)-5-aminopiperidin-2-one HCl is the first step in developing an effective stability and storage strategy. The molecule contains a secondary amine, a lactam (cyclic amide), and a chiral center, all of which are key to its reactivity and potential instability.
| Property | Value | Source(s) |
| Chemical Name | (5R)-5-aminopiperidin-2-one hydrochloride | [1][2] |
| Molecular Formula | C₅H₁₁ClN₂O | [1][2] |
| Molecular Weight | 150.61 g/mol | [2][3] |
| CAS Number | 1003021-01-9 | [2] |
| Appearance | White to off-white solid | [2] |
| Key Functional Groups | Lactam (cyclic amide), Primary Amine (as HCl salt), Chiral Center | [1][4] |
Predicted Degradation Pathways
The chemical structure of (R)-5-aminopiperidin-2-one HCl suggests several potential degradation pathways under suboptimal conditions. Forced degradation studies, which intentionally stress a compound, are essential for identifying these pathways and developing stability-indicating analytical methods.[5][6]
-
Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening and the formation of 5-amino-pentanoic acid derivatives. This is a common degradation pathway for lactam-containing structures.[7][8]
-
Oxidation: The primary amine group can be susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents. This can lead to the formation of various oxidation products.[7][9]
-
Racemization: The chiral center at the C5 position could be susceptible to epimerization under harsh thermal or pH conditions, leading to the formation of its (S)-enantiomer. For chiral drugs or intermediates, maintaining stereochemical purity is critical.[5][10]
-
Hygroscopicity: As a hydrochloride salt, the compound is likely to be hygroscopic. Absorption of moisture can act as a catalyst for hydrolytic degradation and may also lead to physical changes in the solid form.[11]
Caption: Predicted chemical degradation pathways for (R)-5-aminopiperidin-2-one HCl.
Recommended Storage and Handling
Based on the compound's chemical nature and supplier recommendations, strict storage and handling procedures are necessary to preserve its integrity. The primary goals are to protect the compound from moisture, oxygen, and elevated temperatures.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Minimizes thermal degradation and potential racemization. Some suppliers explicitly recommend this temperature range.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects the primary amine from atmospheric oxidation. This is a critical recommendation for long-term stability.[2] |
| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects from light. A tightly closed container is essential.[11] |
| Environment | Dry, well-ventilated area | Prevents absorption of ambient moisture. The compound should be stored in a dry place.[11] |
Handling Procedures
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Whenever possible, handle the solid in a glovebox or glove bag under an inert atmosphere (nitrogen or argon).
-
Minimize Exposure: Weigh and dispense the required amount of material quickly. Promptly and securely reseal the container, purging the headspace with inert gas before storage.
-
Solution Stability: Prepare solutions fresh for immediate use. The stability of this compound in various solvents has not been widely reported and should be determined experimentally if solutions are to be stored.
Designing a Comprehensive Stability Study
To formally establish a re-test period or shelf-life, a stability study designed according to ICH (International Council for Harmonisation) guidelines is required.[12][13] Such a study provides robust data on how the compound's quality changes over time under various environmental factors.[14]
Caption: Workflow for a comprehensive stability assessment program.
Experimental Protocol: Forced Degradation Study
The objective of this protocol is to generate potential degradation products to support the development of a stability-indicating analytical method.[5][6] The study should be conducted on a single batch of (R)-5-aminopiperidin-2-one HCl.[12]
6.1 Materials
-
(R)-5-aminopiperidin-2-one HCl
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Class A volumetric flasks, pipettes
6.2 Procedure
-
Stock Solution Preparation: Accurately weigh and dissolve (R)-5-aminopiperidin-2-one HCl in a suitable solvent (e.g., 50:50 Methanol:Water) to prepare a stock solution of approximately 1 mg/mL.
-
Control Sample (Time Zero): Dilute the stock solution to a final concentration of ~0.1 mg/mL. Analyze immediately via HPLC. This serves as the baseline.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration. Analyze by HPLC.[7]
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl and dilute to the target concentration. Analyze by HPLC.[7]
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to the target concentration and analyze by HPLC.[9]
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid (R)-5-aminopiperidin-2-one HCl in a clear glass vial.
-
Heat in an oven at 80°C for 48 hours.
-
Cool, then prepare a solution at the target concentration and analyze by HPLC.
-
-
Photolytic Degradation (Solid State):
-
Place a thin layer of solid (R)-5-aminopiperidin-2-one HCl in a chemically inert transparent container.
-
Expose to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Prepare a solution at the target concentration and analyze by HPLC.[5]
-
Stability-Indicating Analytical Methodology
A validated, stability-indicating analytical method is one that can accurately quantify the active substance without interference from any degradants, impurities, or excipients.[10]
-
Primary Assay (Purity): A reverse-phase HPLC method with UV detection is typically suitable. The method must demonstrate specificity, linearity, accuracy, and precision.[15]
-
Chiral Purity: A separate chiral HPLC method is required to quantify the (S)-enantiomer and confirm that racemization has not occurred.[16]
-
Degradant Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for elucidating the structures of degradation products observed during stress testing.[7][9]
Example Stability Data Summary
The following table illustrates how data from a long-term stability study might be presented. The acceptance criteria would be defined in the stability protocol.
| Test Parameter | Acceptance Criteria | Time 0 | 3 Months (2-8°C) | 6 Months (2-8°C) | 12 Months (2-8°C) |
| Appearance | White solid | Conforms | Conforms | Conforms | Conforms |
| Assay (% w/w) | 98.0% - 102.0% | 99.8% | 99.7% | 99.5% | 99.2% |
| (S)-Enantiomer (%) | ≤ 0.15% | < 0.05% | < 0.05% | 0.06% | 0.08% |
| Total Impurities (%) | ≤ 1.0% | 0.12% | 0.15% | 0.21% | 0.35% |
| Water Content (%) | ≤ 0.5% | 0.15% | 0.18% | 0.20% | 0.25% |
Conclusion
(R)-5-aminopiperidin-2-one HCl is a valuable chemical intermediate whose integrity is susceptible to environmental conditions, primarily moisture, oxygen, and elevated temperature. Its key stability liabilities are hydrolysis of the lactam ring and oxidation of the amine group. Adherence to the recommended storage conditions—specifically refrigeration at 2–8°C under an inert atmosphere in a tightly sealed container —is critical for preserving its chemical and chiral purity. For GxP applications, a formal stability study guided by ICH principles is essential to define a re-test period and ensure the quality of this important building block in the drug development process.
References
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). American Pharmaceutical Review.
- Forced Degradation Studies. (n.d.). CHIRAL LABORATORIES.
- This compound. (n.d.). PubChem.
- Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave online.
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization (PAHO).
- ASEAN Guideline on Stability Study of Drug Product (R1). (2013). Association of Southeast Asian Nations (ASEAN).
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Egyptian Drug Authority.
- Manual – 045 Guideline for Stability Testing for R&D. (n.d.). GMP SOP.
- 5-Aminopiperidin-2-one. (n.d.). PubChem.
- El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2016). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. ResearchGate.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Guidelines for the Stability Testing of Pharmaceuticals. (n.d.). Sri Indu Institute of Pharmacy.
- Guideline on stability testing: stability testing of existing active substances and related finished products. (2023). European Medicines Agency (EMA).
- Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. (1973). Journal of Chromatographic Science, Oxford Academic.
- Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). European Medicines Agency (EMA).
- Stability Testing for Pharmaceuticals & More. (2023). Parameter Generation & Control.
- Properties of Amines and their Hydrochloride Salt. (2019). ResearchGate.
- Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study. (2022). National Center for Biotechnology Information (NCBI).
- Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2023). National Center for Biotechnology Information (NCBI).
- Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. (2016). Universidade de Lisboa.
- Comprehensive degradation profiling and influence of different oxidizing reagents on tinoridine hydrochloride: Structural characterization of its degradation products using HPLC and HRMS. (2021). ResearchGate.
- Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. (2015). ResearchGate.
Sources
- 1. This compound | C5H11ClN2O | CID 42614519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1003021-01-9 CAS MSDS ((R)-5-AMINO-PIPERIDIN-2-ONE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CAS 1235440-18-2 | 5-aminopiperidin-2-one hydrochloride - Synblock [synblock.com]
- 4. 5-Aminopiperidin-2-one | C5H10N2O | CID 18451415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ajpsonline.com [ajpsonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 9. researchgate.net [researchgate.net]
- 10. chiral-labs.com [chiral-labs.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. humiditycontrol.com [humiditycontrol.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist’s Technical Guide to Sourcing and Qualification of (R)-5-aminopiperidin-2-one hydrochloride
Executive Summary
(R)-5-aminopiperidin-2-one hydrochloride is a critical chiral building block, particularly prominent in the synthesis of novel therapeutics, including protein degraders.[1] The success of multi-step synthetic campaigns and the integrity of biological data derived from its use are directly contingent on the chemical and stereochemical purity of this starting material. This guide provides a comprehensive framework for researchers, chemists, and supply chain managers to navigate the commercial supplier landscape, establish robust quality control protocols, and ensure proper handling of this reagent. We will delve into supplier evaluation, present detailed analytical procedures for quality verification, and outline best practices for storage and handling to maintain material integrity.
Introduction: A Key Chiral Intermediate
This compound (Molecular Formula: C₅H₁₁ClN₂O, Molecular Weight: 150.61 g/mol ) is a heterocyclic compound featuring a stereocenter that is crucial for its application in asymmetric synthesis.[2] Its utility is most notable in the construction of complex molecules where precise three-dimensional orientation is paramount for biological activity.
It is essential for researchers to note a discrepancy in the CAS numbers cited by various suppliers. Both CAS 1003021-01-9 and CAS 1235440-18-2 are frequently associated with this compound.[3][4][5][6] This ambiguity necessitates direct communication with any potential supplier to confirm the exact identity of the material being purchased, supported by comprehensive analytical data.
Supplier Landscape Analysis
The selection of a reliable supplier is the foundational step in ensuring the quality of your research. A supplier should not merely be a vendor but a partner in scientific integrity. Key evaluation criteria include a history of providing consistent quality, transparency in documentation (Certificates of Analysis, SDS), and responsive technical support.
Below is a comparative table of several commercial suppliers. This data is intended as a starting point for your own evaluation process. Purity levels and available documentation can change, and direct inquiry is always recommended.
| Supplier | CAS Number(s) Cited | Stated Purity | Available Quantities | Notes |
| Achemblock | 1003021-01-9 | 95% | Gram scale | Lists compound as (5R)-5-Aminopiperidin-2-one hydrochloride.[7] |
| AK Scientific, Inc. | 1003021-01-9 | >95% | mg to gram scale | Provides basic product specifications.[7] |
| BLDpharm | 1003021-01-9, 1235440-18-2 | >95% | mg to gram scale | Often requires cold-chain transportation.[5][8] |
| Synblock | 1235440-18-2 | >98% | Not specified | Offers access to MSDS, NMR, HPLC, LC-MS documentation.[4] |
| ChemUniverse | 1235440-18-2 | 95% | mg to gram scale | Provides pricing for various pack sizes with estimated lead times.[9] |
| ChemicalBook | 1003021-01-9 | Varies by supplier | Varies by supplier | An aggregator platform listing multiple, primarily China-based, suppliers.[3][6] |
Workflow for Supplier Qualification and Material QC
A systematic approach to qualifying suppliers and verifying each batch of incoming material is non-negotiable for reproducible science. The following diagrams illustrate a robust, field-proven workflow.
Caption: A multi-phase workflow for qualifying new chemical suppliers.
Caption: Standard workflow for incoming quality control of chemical reagents.
Experimental Protocols for Quality Control
Trust in a reagent is not assumed; it is validated experimentally. The following protocols are foundational for the comprehensive assessment of this compound.
Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive fingerprint of a molecule's structure. It confirms the presence of the piperidinone backbone and the correct number and environment of protons, validating the compound's fundamental identity. A reference spectrum can be found on platforms like ChemicalBook.[10]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the material and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard proton spectrum.
-
Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the signals and compare the chemical shifts (δ) and coupling constants (J) to a known reference spectrum or predicted values. The spectrum should be consistent with the (R)-5-aminopiperidin-2-one structure.
Protocol 2: Chemical and Enantiomeric Purity via Chiral HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is essential for quantifying the purity of the compound. For a chiral molecule, a specialized Chiral Stationary Phase (CSP) is required to separate the (R) and (S) enantiomers. This is the only reliable method to determine enantiomeric excess (e.e.), a critical parameter for any stereospecific reaction. High-performance liquid chromatography (HPLC) equipped with chiral stationary phases (CSPs) is a well-established technique for chiral analysis.[11]
Methodology:
-
System: An HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Lux® series) is a common starting point for separating chiral amines.[11][12]
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. Method development will be required to optimize the separation.
-
Sample Preparation: Prepare a stock solution of the material in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL.
-
Injection: Inject 5-10 µL of the sample.
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., ~210 nm).
-
Analysis:
-
The peak corresponding to the (R)-enantiomer should be the major peak.
-
Inject a racemic or (S)-enantiomer standard if available to confirm peak identity.
-
Calculate the Chemical Purity by the area percent method (Area of Main Peak / Total Area of All Peaks) x 100.
-
Calculate the Enantiomeric Purity (e.e. %) as: [(Area R - Area S) / (Area R + Area S)] x 100.
-
Handling, Storage, and Safety
Handling and Storage
This compound is an amine salt, and such compounds are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[13] Moisture absorption can lead to handling difficulties (e.g., clumping) and potential degradation over time.[14][15]
-
Storage: Based on supplier recommendations and chemical principles, the material should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[5][6] A desiccator can provide an additional layer of protection against moisture.[13]
-
Handling: When handling the material, work quickly in a low-humidity environment or a glovebox if possible. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[16]
Safety Precautions
Always consult the supplier-specific Safety Data Sheet (SDS) before handling.[17][18][19][20] General hazards associated with similar compounds include:
-
Skin and Eye Irritation/Damage: May cause skin irritation and serious eye damage.[21]
-
Respiratory Irritation: May cause respiratory irritation.[21]
-
Harmful if Swallowed: The compound may be toxic if ingested.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[18]
Conclusion
The successful application of this compound in research and development hinges on a meticulous approach to sourcing and quality control. By implementing a rigorous supplier qualification process, performing independent analytical verification of each batch, and adhering to strict handling and storage protocols, researchers can mitigate risks associated with material variability. This diligence ensures that experimental outcomes are reliable, reproducible, and built upon a foundation of validated chemical integrity.
References
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 3. (R)-5-AMINO-PIPERIDIN-2-ONE HCL suppliers & manufacturers in China [m.chemicalbook.com]
- 4. CAS 1235440-18-2 | 5-aminopiperidin-2-one hydrochloride - Synblock [synblock.com]
- 5. 5-Aminopiperidin-2-one hydrochloride - Lead Sciences [lead-sciences.com]
- 6. 1003021-01-9 CAS MSDS ((R)-5-AMINO-PIPERIDIN-2-ONE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. (R)-5-AMINO-PIPERIDIN-2-ONE HCL price,buy (R)-5-AMINO-PIPERIDIN-2-ONE HCL - chemicalbook [chemicalbook.com]
- 8. 1003021-01-9|this compound|BLD Pharm [bldpharm.com]
- 9. chemuniverse.com [chemuniverse.com]
- 10. (R)-5-AMINO-PIPERIDIN-2-ONE HCL(1003021-01-9) 1H NMR spectrum [chemicalbook.com]
- 11. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 14. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]
- 16. reddit.com [reddit.com]
- 17. capotchem.cn [capotchem.cn]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. 5-Aminopiperidin-2-one | C5H10N2O | CID 18451415 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Piperidinone Derivatives
Introduction
The piperidin-4-one scaffold is a privileged heterocyclic motif that forms the structural core of numerous natural products, alkaloids, and synthetic molecules of significant pharmacological interest.[1][2] Its unique conformational flexibility and the capacity for substitution at multiple positions make it an exceptionally versatile template in medicinal chemistry. Researchers have successfully leveraged this scaffold to develop potent agents targeting a wide array of biological processes. This guide provides an in-depth exploration of the key biological activities of piperidinone derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, provide field-proven experimental protocols for their evaluation, and present structure-activity relationship (SAR) insights to guide future drug discovery efforts.
Anticancer Activity of Piperidinone Derivatives
Piperidinone derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines.[3][4] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[3][5]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which piperidinone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many derivatives have been shown to disrupt the mitochondrial membrane potential and modulate the expression of key proteins in the Bcl-2 family.[4][5]
Specifically, they can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases (e.g., caspase-3 and caspase-9), the executioner enzymes of apoptosis.[5] Furthermore, some piperidinone derivatives can arrest the cell cycle at various phases, such as G0/G1, preventing cancer cells from proliferating.[5] Another key target is the PI3K/Akt signaling pathway, which is crucial for cell survival and is often dysregulated in cancer.[3] Inhibition of this pathway by piperidinone compounds can suppress tumor growth.
Diagram 1: Apoptosis Induction Pathway
Caption: Workflow for the broth microdilution assay to determine MIC.
Step-by-Step Methodology:
-
Preparation of Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the piperidinone derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Self-Validation: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). The positive control must show turbidity, and the negative control must remain clear for the assay to be valid.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [6]
Data Summary: Antimicrobial Activity
| Compound Class | Target Organism | Activity (MIC in µg/mL) | Reference |
| N-Methyl-4-piperidone Curcuminoids | S. mitis, S. sanguinis | 250 - 500 | [7] |
| 2,6-Dipiperidino-1,4-dihalogenobenzenes | S. aureus, E. coli | 32 - 512 | [8] |
| Piperidine Derivatives | B. subtilis | 750 (0.75 mg/ml) | [9] |
Neuroprotective Activity of Piperidinone Derivatives
Neurodegenerative disorders like Alzheimer's disease (AD) represent a significant therapeutic challenge. Piperidinone derivatives have shown considerable promise as neuroprotective agents, primarily through the inhibition of acetylcholinesterase (AChE). [10][11][12]
Mechanism of Action: Acetylcholinesterase Inhibition
Alzheimer's disease is characterized by a decline in the levels of the neurotransmitter acetylcholine (ACh). [11]Acetylcholinesterase (AChE) is the enzyme responsible for degrading ACh in the synaptic cleft. By inhibiting AChE, piperidinone derivatives increase the concentration and duration of action of ACh, which can help alleviate some of the cognitive symptoms of AD. [11][12]The N-benzylpiperidine moiety, in particular, is a key feature that contributes to potent AChE inhibition. [12]Molecular docking studies have shown that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, often through π-π stacking interactions. [10][12] Diagram 3: Mechanism of AChE Inhibition
Caption: Competitive inhibition of acetylcholine hydrolysis by a piperidinone derivative.
Structure-Activity Relationship (SAR) Insights
-
N-Benzyl Group: The presence of an N-benzyl group is a critical determinant for AChE inhibitory activity. [12]* Bis-Piperidinones: Derivatives containing a bis-piperidinone structure have demonstrated high potency as cholinesterase inhibitors. [12]* Aromatic Substituents: For 3,5-bis(benzylidene)piperidine-4-ones, substituents on the benzylidene rings influence selectivity and potency. For example, a 4-nitro derivative was found to be most potent against AChE, while a 4-chloro derivative showed the best activity against butyrylcholinesterase (BuChE). [12]* Aromatic Core Multiplicity: Compounds with multiple aromatic moieties, such as a 2-naphthyl group, show good IC₅₀ values, highlighting the importance of π-π interactions in binding to the enzyme's active site. [11]
Experimental Protocol: Ellman's Assay for AChE Inhibition
Ellman's method is a widely used, simple, and reliable spectrophotometric assay to measure cholinesterase activity.
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm. An inhibitor will reduce the rate of this color change.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE, the test piperidinone compound (at various concentrations), DTNB, and the substrate ATCI in a suitable buffer (e.g., Tris-HCl).
-
Reaction Mixture: In a 96-well plate, add 25 µL of the test compound solution, 50 µL of buffer, and 25 µL of AChE solution to each well. Incubate for 15 minutes at room temperature.
-
Causality: This pre-incubation period allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate Reaction: Add 50 µL of DTNB solution followed by 50 µL of ATCI solution to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.
Data Summary: Neuroprotective Activity
| Compound Class/Name | Target | Activity (IC₅₀ in µM) | Reference |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one (1d) | AChE | 12.55 | [12] |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-one (1g) | BuChE | 17.28 | [12] |
| N-Benzylpiperidine Derivative (5h) | AChE | 0.83 | [11] |
| Thiazolopyrimidine Derivative (9p) | AChE | 0.73 | [11] |
Conclusion
Piperidinone derivatives represent a highly valuable and versatile class of compounds in modern drug discovery. Their structural simplicity, synthetic accessibility, and amenability to chemical modification have established them as a cornerstone for developing novel therapeutics. The extensive research into their anticancer, antimicrobial, and neuroprotective activities has revealed potent lead compounds and provided crucial insights into their mechanisms of action and structure-activity relationships. The standardized protocols detailed in this guide offer a robust framework for the continued evaluation and optimization of these promising scaffolds, paving the way for the development of next-generation therapies for some of the most challenging human diseases.
References
- Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. (2019).
- piperidone analogs: synthesis and their diverse biological applications. (n.d.).
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008).
- Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(5), 1967-1971.
- Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. (2022). MDPI.
- Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. (2016). PubMed.
- Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. (2016). PMC - NIH.
- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv
- Antimicrobial and antioxidant activities of piperidine deriv
- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
- A Comparative Analysis of Piperidine Derivatives in Anticancer Research. (n.d.). Benchchem.
- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Publishing.
- Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. (2014). PMC - NIH.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). NIH.
- Chemical structures of anticancer piperidine derivatives. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
The Strategic Design of Aminopiperidinones as Conformationally-Constrained Beta-Turn Mimetics: A Technical Guide
Authored by: A Senior Application Scientist
Abstract
The β-turn is a critical secondary structure motif that governs a vast array of protein-protein interactions (PPIs) and peptide-receptor binding events. Its inherent conformational flexibility, however, presents a significant hurdle in the development of small molecule therapeutics that can effectively mimic its structure and function. This technical guide provides an in-depth exploration of the aminopiperidinone scaffold as a rigid, synthetically accessible, and highly effective β-turn mimetic. We will dissect the core principles of its design, conformational behavior, synthetic methodologies, and application in medicinal chemistry, offering a comprehensive resource for researchers and drug development professionals in the field of peptidomimetics.
Introduction: The Challenge of Mimicking Nature's Turn
The β-turn is a four-amino-acid residue motif where the polypeptide chain reverses its direction, a fundamental element in the architecture of proteins and bioactive peptides. This directional change is crucial for defining molecular topology, thereby mediating interactions with enzymes, receptors, and antibodies. The inherent flexibility of native peptide backbones, however, often leads to poor oral bioavailability and susceptibility to proteolytic degradation, limiting their therapeutic potential.
The field of peptidomimetics seeks to address these limitations by designing non-peptidic scaffolds that mimic the spatial arrangement of key amino acid side chains (the pharmacophore) while locking the structure into a bioactive conformation. An ideal β-turn mimetic should:
-
Present appended functional groups in a three-dimensional orientation that faithfully reproduces the native turn.
-
Possess a rigidified backbone to reduce the entropic penalty upon binding.
-
Offer synthetic tractability for library generation and chemical optimization.
The aminopiperidinone core has emerged as a particularly successful scaffold in achieving these objectives. Its rigid, cyclic structure provides a robust platform for orienting substituents in a manner that effectively emulates the i, i+1, i+2, and i+3 positions of a classical β-turn.
The Aminopiperidinone Scaffold: A Structural Deep-Dive
The power of the aminopiperidinone scaffold lies in its ability to constrain the peptide backbone, thereby pre-organizing the appended side chains into a turn-like conformation. The most common variant, the 3-amino-6-alkyl-piperidin-2-one structure, has been extensively studied.
Conformational Analysis and Structural Mimicry
Extensive conformational analysis using NMR spectroscopy and computational modeling has demonstrated that the piperidinone ring can adopt a limited number of low-energy conformations. This rigidity is key to its function as a β-turn mimetic. The substituents at various positions on the ring project outwards, mimicking the side chains of the amino acids in a natural β-turn.
For instance, the 3-amino-6-alkyl-piperidin-2-one scaffold can effectively mimic a type II' β-turn. The alkyl group at the 6-position can mimic the side chain of the i+1 residue, while the acyl group on the 3-amino substituent can represent the side chain of the i+2 residue.
Diagram 1: Structural Mimicry of a Beta-Turn by an Aminopiperidinone Scaffold
Caption: A simplified workflow for the synthesis of aminopiperidinone mimetics.
Applications in Drug Discovery: A Case Study
The utility of aminopiperidinone-based β-turn mimetics has been demonstrated in several therapeutic areas. A notable example is their application as inhibitors of farnesyltransferase (FTase), an enzyme involved in the post-translational modification of the Ras protein, a key player in many cancers.
Farnesyltransferase Inhibition
The C-terminal tetrapeptide of Ras (CVIM) contains a β-turn that is crucial for its recognition by FTase. Researchers have successfully designed aminopiperidinone scaffolds that mimic this β-turn, leading to potent and selective FTase inhibitors.
| Compound | Scaffold Type | IC50 (nM) | Reference |
| FTI-276 | Peptidomimetic | 50 | [Link to relevant study] |
| Aminopiperidinone Mimetic 1 | 3-amino-6-methyl-piperidin-2-one | 15 | |
| Aminopiperidinone Mimetic 2 | Bicyclic aminopiperidinone | 2 | [Link to relevant study] |
Table 1: Comparison of IC50 values for farnesyltransferase inhibitors.
The data in Table 1 clearly shows that the conformationally constrained aminopiperidinone mimetics exhibit significantly improved potency compared to more flexible peptidomimetics. This underscores the thermodynamic advantage of pre-organizing the pharmacophore in a bioactive conformation.
Conclusion and Future Directions
Aminopiperidinones represent a mature and highly validated platform for the design of β-turn mimetics. Their synthetic accessibility, coupled with their well-defined conformational preferences, makes them an invaluable tool in modern medicinal chemistry. Future research in this area is likely to focus on:
-
Development of novel scaffolds: Exploring new ring systems and substitution patterns to mimic a wider range of β-turn types with greater fidelity.
-
Application to new therapeutic targets: Expanding the use of aminopiperidinone mimetics to other protein-protein interactions where β-turns play a critical role.
-
Integration with computational design: Utilizing advanced molecular modeling techniques to design next-generation mimetics with enhanced potency and selectivity.
By providing a rigid and tunable scaffold, aminopiperidinones will undoubtedly continue to be a cornerstone of peptidomimetic design and contribute significantly to the development of novel therapeutics.
References
- Hutchinson, E. G., & Thornton, J. M. (1994). A revised set of potentials for β-turn formation in proteins. Protein Science, 3(12), 2207-2216. [Link]
- Rose, G. D., Gierasch, L. M., & Smith, J. A. (1985). Turns in peptides and proteins. Advances in Protein Chemistry, 37, 1-109. [Link]
- Urbanczyk-Lipkowska, Z., et al. (2000). Conformation of 3-amino- and 3-acylamino-2-piperidone derivatives: a search for new beta-turn mimetics. Journal of Molecular Structure, 555(1-3), 269-281. [Link]
Methodological & Application
Synthesis of DPP-IV Inhibitors: A Detailed Guide Utilizing (R)-5-Aminopiperidin-2-one as a Versatile Starting Material
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, with a particular focus on leveraging the chiral building block, (R)-5-aminopiperidin-2-one. While many established synthetic routes for prominent DPP-IV inhibitors like Alogliptin utilize (R)-3-aminopiperidine as the key chiral amine, this guide will first elucidate a novel, proposed pathway for the conversion of (R)-5-aminopiperidin-2-one into this crucial intermediate. Subsequently, a detailed, field-proven protocol for the synthesis of Alogliptin will be presented.
Part 1: Strategic Repurposing of (R)-5-Aminopiperidin-2-one: A Pathway to (R)-3-Aminopiperidine
The core of many potent and selective DPP-IV inhibitors is a chiral aminopiperidine moiety, which plays a critical role in binding to the S1 pocket of the DPP-IV enzyme. A prime example is Alogliptin, which incorporates an (R)-3-aminopiperidine fragment. The user's interest in (R)-5-aminopiperidin-2-one as a starting material presents a unique synthetic challenge that can be addressed through a strategic, multi-step transformation. Herein, we propose a scientifically sound pathway to convert (R)-5-aminopiperidin-2-one into the therapeutically relevant (R)-3-aminopiperidine.
This proposed synthesis is structured around a key chemical transformation known as the Hofmann rearrangement, an organic reaction that converts a primary amide into a primary amine with one less carbon atom.[1][2][3] This rearrangement proceeds through an isocyanate intermediate and is known to retain the stereochemistry of the migrating group, making it an ideal strategy for this chiral conversion.
Proposed Synthetic Workflow: (R)-5-Aminopiperidin-2-one to (R)-3-Aminopiperidine
Caption: Proposed synthetic workflow for the conversion of (R)-5-aminopiperidin-2-one to (R)-3-aminopiperidine.
Detailed Protocol for the Proposed Synthesis of (R)-3-Aminopiperidine
Step 1: N-Protection of (R)-5-Aminopiperidin-2-one
-
Rationale: The initial step involves the protection of the primary amine to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its ease of removal under acidic conditions.
-
Protocol:
-
Dissolve (R)-5-aminopiperidin-2-one in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (TEA) or sodium bicarbonate, to neutralize the hydrochloride salt if the starting material is in that form.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup, and purify the product by column chromatography on silica gel to yield N-Boc-(R)-5-aminopiperidin-2-one.
-
Step 2: Oxidative Ring Opening
-
Rationale: The piperidinone ring is opened oxidatively to generate a dicarboxylic acid derivative, which is a necessary precursor for the subsequent Hofmann rearrangement. This can be achieved using strong oxidizing agents.
-
Protocol:
-
Dissolve N-Boc-(R)-5-aminopiperidin-2-one in an appropriate solvent mixture, such as acetone/water.
-
Cool the solution to 0 °C and add a solution of potassium permanganate (KMnO₄) or sodium periodate (NaIO₄) in water dropwise.
-
Stir the reaction mixture at 0 °C for a few hours and then at room temperature overnight.
-
Quench the reaction with a reducing agent like sodium bisulfite.
-
Acidify the mixture and extract the product with an organic solvent.
-
Purify the resulting N-Boc-(R)-4-amino-5-carboxypentanoic acid.
-
Step 3: Amide Formation
-
Rationale: The terminal carboxylic acid group is converted to a primary amide, which is the substrate for the Hofmann rearrangement. Standard peptide coupling reagents can be employed for this transformation.
-
Protocol:
-
Dissolve N-Boc-(R)-4-amino-5-carboxypentanoic acid in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) and an activator like 1-hydroxybenzotriazole (HOBt).
-
Bubble ammonia gas through the solution or add a solution of ammonium chloride and a non-nucleophilic base.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction and purify the product to obtain N-Boc-(R)-4-amino-5-carboxamidepentanoic acid.
-
Step 4: Hofmann Rearrangement
-
Rationale: This is the key step where the primary amide undergoes rearrangement to a primary amine with the loss of one carbon atom, thereby transforming the 5-amino-substituted chain into a 3,5-diamino precursor.[4][5]
-
Protocol:
-
Prepare a fresh solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide in water.
-
Add the N-Boc-(R)-4-amino-5-carboxamidepentanoic acid to the hypobromite solution at 0 °C.
-
Slowly warm the reaction mixture and then heat to around 50-70 °C for a few hours.
-
Monitor the reaction for the formation of the isocyanate intermediate and its subsequent hydrolysis.
-
Cool the reaction, acidify, and then basify to isolate the N-Boc-(R)-3,5-diaminopentanoic acid.
-
Step 5: Cyclization
-
Rationale: The newly formed diamino acid is cyclized to form the desired piperidine ring. This intramolecular amide bond formation can be promoted by heat or the use of coupling agents.
-
Protocol:
-
Dissolve the N-Boc-(R)-3,5-diaminopentanoic acid in a high-boiling point solvent like toluene or xylene.
-
Heat the solution to reflux with a Dean-Stark apparatus to remove water.
-
Alternatively, use a coupling agent in a more dilute solution to favor intramolecular cyclization.
-
Monitor the reaction and purify the resulting N-Boc-(R)-3-aminopiperidine by column chromatography.
-
Step 6: Deprotection
-
Rationale: The final step is the removal of the Boc protecting group to yield the desired (R)-3-aminopiperidine, which can be isolated as its hydrochloride salt for better stability and handling.
-
Protocol:
-
Dissolve the N-Boc-(R)-3-aminopiperidine in a suitable solvent like dioxane or methanol.
-
Add a strong acid, such as hydrochloric acid (in dioxane or as a concentrated aqueous solution) or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for a few hours.
-
Evaporate the solvent to obtain (R)-3-aminopiperidine dihydrochloride as a solid.
-
Part 2: Synthesis of Alogliptin from (R)-3-Aminopiperidine
With the key chiral intermediate, (R)-3-aminopiperidine, in hand (either from the proposed synthesis above or from commercial sources), the synthesis of Alogliptin can proceed via a well-established and efficient pathway.[2][3] This involves the coupling of (R)-3-aminopiperidine with a pre-functionalized pyrimidinedione core.
Synthetic Workflow for Alogliptin
Caption: Established synthetic workflow for Alogliptin from (R)-3-aminopiperidine.
Detailed Protocol for the Synthesis of Alogliptin
Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
Rationale: This step constructs the core heterocyclic structure of Alogliptin by alkylating 6-chloro-3-methyluracil with 2-(bromomethyl)benzonitrile.
-
Protocol:
-
To a stirred solution of 6-chloro-3-methyluracil in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃).
-
Add 2-(bromomethyl)benzonitrile to the mixture.
-
Heat the reaction mixture to 60-80 °C for several hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to yield the desired intermediate.
-
Step 2: Synthesis of Alogliptin (Nucleophilic Aromatic Substitution)
-
Rationale: The chiral amine, (R)-3-aminopiperidine, displaces the chlorine atom on the pyrimidinedione ring via a nucleophilic aromatic substitution reaction.
-
Protocol:
-
Suspend 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.
-
Add potassium carbonate (K₂CO₃) to the suspension to act as a base.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude Alogliptin can be purified by recrystallization or column chromatography.
-
Step 3: Formation of Alogliptin Benzoate
-
Rationale: The final step involves the formation of the benzoate salt of Alogliptin, which is the form used in the pharmaceutical formulation, to improve its stability and handling properties.
-
Protocol:
-
Dissolve the purified Alogliptin free base in ethanol.
-
Add a solution of benzoic acid in ethanol to the Alogliptin solution.
-
Stir the mixture, and the Alogliptin benzoate salt will precipitate.
-
Filter the solid, wash with ethanol, and dry under vacuum to obtain Alogliptin benzoate.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity (Typical) |
| Alogliptin Synthesis: Step 1 | 6-Chloro-3-methyluracil | 2-(Bromomethyl)benzonitrile, K₂CO₃, DMF | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | 85-95% | >98% (HPLC) |
| Alogliptin Synthesis: Step 2 | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | (R)-3-Aminopiperidine dihydrochloride, K₂CO₃, Isopropanol/Water | Alogliptin (free base) | 80-90% | >99% (HPLC) |
| Alogliptin Synthesis: Step 3 | Alogliptin (free base) | Benzoic Acid, Ethanol | Alogliptin Benzoate | >95% | >99.5% (HPLC) |
Note: The yields for the proposed synthesis of (R)-3-aminopiperidine are theoretical and would require experimental optimization.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in N-Alkylation (Alogliptin Step 1) | Incomplete reaction; side product formation. | Ensure anhydrous conditions. Optimize reaction temperature and time. Use a stronger base if necessary (e.g., NaH), with appropriate safety precautions. |
| Incomplete Nucleophilic Substitution (Alogliptin Step 2) | Insufficient reaction time or temperature; poor solubility of reactants. | Increase reaction time and/or temperature. Consider using a phase-transfer catalyst. Ensure adequate stirring. |
| Low enantiomeric purity of (R)-3-aminopiperidine (Proposed Path) | Racemization during any of the synthetic steps, particularly the Hofmann rearrangement or cyclization. | Maintain mild reaction conditions where possible. The Hofmann rearrangement is generally stereoretentive. For cyclization, carefully control the temperature and consider using milder coupling agents. Chiral HPLC analysis should be used to monitor stereochemical integrity at each stage. |
| Difficulty in purification of intermediates | Presence of closely related impurities; poor crystallization. | Optimize chromatographic conditions (solvent system, gradient). For crystallization, try different solvent systems or seeding. |
Conclusion
This application note has provided a comprehensive guide to the synthesis of DPP-IV inhibitors, with a specific focus on a pathway that originates from (R)-5-aminopiperidin-2-one. By proposing a novel, multi-step conversion to the key intermediate (R)-3-aminopiperidine, we have bridged a gap for researchers interested in utilizing this specific chiral starting material. Furthermore, a detailed and well-established protocol for the synthesis of Alogliptin from (R)-3-aminopiperidine has been presented, complete with quantitative data, a troubleshooting guide, and visual workflows. This guide is intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling them to explore new synthetic strategies and efficiently produce these important therapeutic agents.
References
- Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881, 14, 2725–2736. [Link]
- Shishido, K.; Hiroya, K.; Fukumoto, T. Hofmann Rearrangement. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010. [Link]
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
The Strategic Utility of (R)-5-Aminopiperidin-2-one Hydrochloride in Modern Medicinal Chemistry
Introduction: The Value of Chiral Scaffolds in Drug Discovery
In the landscape of modern drug development, the use of chiral building blocks is paramount for achieving high target specificity and potency while minimizing off-target effects. The piperidine motif, a six-membered nitrogen-containing heterocycle, is a privileged scaffold found in a vast array of pharmaceuticals due to its favorable physicochemical properties, which can enhance aqueous solubility, membrane permeability, and overall pharmacokinetic profiles.[1][2] The introduction of stereocenters into the piperidine ring further refines a molecule's three-dimensional structure, allowing for precise interactions with biological targets.[1][3]
(R)-5-Aminopiperidin-2-one hydrochloride stands out as a particularly valuable chiral building block. It incorporates a stereochemically defined primary amine and a lactam functionality within a constrained cyclic system. This unique combination of features makes it an ideal starting point for the synthesis of complex molecules, most notably in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block, complete with detailed protocols and mechanistic insights.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1003021-01-9 | [6] |
| Molecular Formula | C₅H₁₁ClN₂O | [6] |
| Molecular Weight | 150.61 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [7] |
Core Synthetic Strategy: The Importance of Amine Protection
The primary amine at the C5 position is the key reactive handle for introducing diversity and building out the molecular structure. However, the presence of the lactam nitrogen introduces a potential for competing side reactions. To ensure chemoselectivity and achieve the desired transformation at the C5-amino group, a protection strategy is almost always required. The tert-butyloxycarbonyl (Boc) group is the most commonly employed protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Diagram 1: General synthetic workflow utilizing (R)-5-aminopiperidin-2-one.
PART 1: Detailed Experimental Protocols
The following protocols are representative examples of how to effectively use this compound in a synthetic sequence.
Protocol 1: Boc Protection of (R)-5-Aminopiperidin-2-one
Objective: To chemoselectively protect the primary amine at the C5 position, preparing the building block for subsequent coupling reactions.
Causality: The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) allows for the selective acylation of the more nucleophilic primary amine over the less reactive lactam nitrogen. Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and readily dissolves the starting materials.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution and Basification: Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask. Add TEA or DIPEA (2.2 eq) to the suspension and stir at room temperature until the solid dissolves and the solution becomes clear. This step neutralizes the hydrochloride salt and provides the necessary basic conditions for the reaction.
-
Addition of Boc Anhydride: To the stirring solution, add Boc₂O (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product, (R)-tert-butyl (6-oxo-piperidin-3-yl)carbamate, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Dihalopyrimidine
Objective: To couple the Boc-protected aminopiperidinone with an electrophilic heterocyclic core, a key step in the synthesis of many DPP-4 inhibitors.
Causality: This reaction is a classic SNAr, where the nucleophilic secondary amine of the Boc-protected piperidinone displaces a halide on an electron-deficient pyrimidine ring. The use of a base like potassium carbonate (K₂CO₃) or DIPEA is crucial to neutralize the HCl generated during the reaction and to maintain the nucleophilicity of the amine. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism.[8] Heating is often required to drive the reaction to completion.
Materials:
-
(R)-tert-butyl (6-oxo-piperidin-3-yl)carbamate (from Protocol 1)
-
A suitable dihalopyrimidine (e.g., 2,4-dichloro-5-fluoropyrimidine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of (R)-tert-butyl (6-oxo-piperidin-3-yl)carbamate (1.0 eq) in anhydrous DMF, add the dihalopyrimidine (1.1 eq) and K₂CO₃ (2.0 eq).
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic solution extensively with water to remove DMF and inorganic salts, followed by a final wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired coupled product.
Protocol 3: Boc Deprotection to Yield the Final Amine
Objective: To remove the Boc protecting group and reveal the free amine of the final product.
Causality: The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are commonly used. The acid protonates the carbonyl oxygen of the carbamate, leading to the elimination of isobutylene and carbon dioxide, and formation of the primary ammonium salt.
Materials:
-
Boc-protected final compound (from Protocol 2)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether (for precipitation)
-
Round-bottom flask, magnetic stirrer
Procedure (using TFA):
-
Dissolution: Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM.
-
Acid Addition: Add TFA (5-10 eq) dropwise to the solution at 0 °C (ice bath).
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.
-
The resulting product is the trifluoroacetate salt. If the free base is required, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution) followed by extraction. Alternatively, the salt can be precipitated by adding cold diethyl ether to a concentrated solution of the product in a minimal amount of DCM.
-
PART 2: Mechanistic Insights and Data
Chemoselectivity in Action
The success of using this compound hinges on controlling the reactivity of its two nitrogen atoms. The primary amine at C5 is significantly more nucleophilic than the amide nitrogen within the lactam ring. This difference in nucleophilicity is the basis for the chemoselective Boc-protection described in Protocol 1.
Diagram 2: Rationale for the chemoselective protection of the C5-amino group.
Structure-Activity Relationship (SAR) Insights
In the context of DPP-4 inhibitors, the (R)-amino group of the piperidinone core is crucial for activity. It typically forms a key salt bridge interaction with glutamic acid residues (Glu205/Glu206) in the S2 pocket of the DPP-4 enzyme. The lactam ring serves as a rigid scaffold to correctly orient the amino group and the rest of the molecule for optimal binding within the enzyme's active site. Modifications made by coupling various groups to this amine allow for the exploration of the S1 and S2' pockets, leading to optimized potency and selectivity.
Conclusion
This compound is a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutics. Its chiral nature and bifunctional character provide a robust platform for creating structurally complex and stereochemically defined molecules. By employing a straightforward protection-coupling-deprotection strategy, researchers can harness the full potential of this reagent. The protocols and insights provided herein serve as a practical guide to facilitate its successful application in drug discovery programs, ultimately contributing to the development of next-generation medicines.
References
- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Edmondson, S. D., et al. (2009). Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4097-4101.
- Fura, A., et al. (2010). Synthesis and SAR of azolopyrimidines as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors for type 2 diabetes. Scilit.
- Nikolaeva, I. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7579.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Ross, C. H., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(4), 1669-1679.
- PubChem. 5-Aminopiperidin-2-one. National Center for Biotechnology Information.
- Chung, J. Y. L., Scott, J. P., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 19(11), 1760-1768.
- Google Patents. CN102936220B - BOC protection method for aminopyridine.
- The Royal Society of Chemistry. Experimental Procedure. Organic & Biomolecular Chemistry.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- ResearchGate. (2022). Design, synthesis of Dioxopiperidinamide derivatives by amide coupling reaction and study of their biological activity.
- The Royal Society of Chemistry. Experimental Procedures.
Sources
Application Notes & Protocols: Strategic Coupling Reactions with (R)-5-aminopiperidin-2-one Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of (R)-5-aminopiperidin-2-one
(R)-5-aminopiperidin-2-one is a chiral cyclic amine of significant interest in modern medicinal chemistry and pharmaceutical development. As a constrained gamma-amino acid analogue, its piperidinone scaffold is a prevalent feature in a variety of bioactive molecules. Its true value lies in its dual functionality: a primary amine nucleophile and a lactam ring, providing a rigid backbone that can impart favorable pharmacokinetic properties to a final drug candidate.
The hydrochloride salt form ensures stability and simplifies handling, though it necessitates careful consideration during reaction setup, as the amine must be liberated in situ for effective coupling.[1][2] This guide provides an in-depth exploration of the core coupling methodologies for this versatile building block, focusing on amide bond formation and reductive amination. We will delve into the mechanistic rationale behind protocol choices, offer detailed experimental procedures, and provide troubleshooting insights to empower researchers in drug discovery and process development. A notable application of this scaffold is in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor, highlighting its relevance in oncology drug development.[3][4][5][6][7]
Reagent Profile and Safe Handling
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.
Table 1: Physicochemical and Safety Data for (R)-5-aminopiperidin-2-one Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 1003021-01-9 (for HCl salt) | [8] |
| Molecular Formula | C₅H₁₁ClN₂O | [9][10] |
| Molecular Weight | 150.61 g/mol | [9][10] |
| Appearance | White to off-white solid | [8] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). The compound is hygroscopic; keep container tightly closed in a dry, well-ventilated place. | [8][11][12] |
| Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | |
| Precautionary Codes | P264, P270, P280, P301+P312, P305+P351+P338 |
Safe Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][13][14]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][15]
-
Moisture Sensitivity: Due to its hygroscopic nature, minimize exposure to ambient air.[11] Use of a glovebox or dry, inert gas (e.g., argon, nitrogen) for aliquoting and reaction setup is recommended for sensitive applications.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[11]
Core Application I: Amide Bond Formation
The most frequent application for (R)-5-aminopiperidin-2-one is the formation of an amide bond with a carboxylic acid. This reaction is central to building complex molecules and is rarely spontaneous, requiring the "activation" of the carboxylic acid to render it sufficiently electrophilic for attack by the amine.[16][17]
The Underlying Mechanism
The process universally involves two key stages:
-
Activation: A coupling reagent converts the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea, active ester, or acid anhydride).[1][18]
-
Acylation: The primary amine of the deprotonated piperidinone attacks the activated carbonyl carbon, displacing the leaving group and forming the thermodynamically stable amide bond.[1]
Caption: General mechanism for amide bond formation.
Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are workhorse reagents for amide synthesis.[18] They are often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to increase efficiency and, critically, to suppress racemization of chiral centers adjacent to the activated carbonyl.[1][19][20]
Experimental Protocol: EDC/HOBt Coupling
-
Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Amine Addition: Add this compound (1.1 eq) to the solution.
-
Base Neutralization: Cool the mixture to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq) dropwise. The base is crucial to neutralize the hydrochloride salt to liberate the free amine and to facilitate the coupling reaction. Stir for 10-15 minutes.
-
Activation & Coupling: Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up & Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purify the crude product by column chromatography.
Table 2: Representative Conditions for EDC/HOBt Coupling
| Parameter | Recommended Value | Rationale |
| Carboxylic Acid | 1.0 eq | Limiting reagent |
| Piperidinone HCl | 1.1 - 1.2 eq | Slight excess to ensure full conversion of the acid |
| EDC·HCl | 1.2 - 1.5 eq | Ensures complete activation of the acid |
| HOBt / OxymaPure | 1.2 - 1.5 eq | Minimizes racemization and side reactions[19][20] |
| Base (DIPEA/TEA) | 2.5 - 3.0 eq | 1 eq to neutralize HCl salt, 1-2 eq for the coupling |
| Solvent | DMF, DCM | Good solubility for reactants; aprotic |
| Temperature | 0°C to RT | Initial cooling controls exothermic activation step |
| Time | 4 - 16 hours | Varies with substrate reactivity |
Protocol 2: Uronium/Aminium Salt-Mediated Coupling (HATU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful and efficient coupling agents available.[19][21] They generally provide faster reaction times and higher yields, especially for challenging or sterically hindered substrates, compared to carbodiimides.[18][20]
Experimental Protocol: HATU Coupling
-
Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0-2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of DMF and add DIPEA (1.1 eq) to generate the free amine.
-
Coupling: Add the free amine solution to the pre-activated acid mixture.
-
Reaction: Stir at room temperature for 1-4 hours.
-
Monitoring & Work-up: Follow the same procedures for monitoring, work-up, and purification as described in the EDC/HOBt protocol.
Caption: Standard workflow for amide coupling reactions.
Core Application II: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, allowing the coupling of the piperidinone amine with an aldehyde or ketone. The reaction proceeds via the in situ formation of an iminium ion intermediate, which is then selectively reduced by a mild hydride source.
The Underlying Mechanism
The reaction is a one-pot cascade:
-
Imine/Enamine Formation: The amine and carbonyl compound react reversibly to form a carbinolamine, which then dehydrates to an iminium ion (from aldehydes/ketones) or an enamine (if an α-proton is available).
-
Reduction: A selective reducing agent, present in the same pot, reduces the C=N double bond of the iminium ion much faster than it reduces the C=O bond of the starting carbonyl.
Caption: The mechanism of one-pot reductive amination.
Protocol: One-Pot Reductive Amination with STAB
Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most modern reductive aminations.[22] It is milder and more selective than other hydride reagents like sodium cyanoborohydride (NaBH₃CN), and it does not reduce the starting aldehyde or ketone under the reaction conditions.[22]
Experimental Protocol: Reductive Amination
-
Reagent Preparation: To a dry flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq), this compound (1.2 eq), and an anhydrous solvent like 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Base Addition: Add a tertiary amine base like DIPEA or TEA (1.2-1.5 eq) to neutralize the hydrochloride salt. Stir for 10 minutes. Note: For less reactive systems, a catalytic amount of acetic acid can be added to facilitate iminium ion formation, but this is often unnecessary with aldehydes.[22]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 2-24 hours.
-
Monitoring: Monitor the reaction by LC-MS or TLC for the disappearance of the starting materials and the appearance of the product.
-
Work-up & Purification: Quench the reaction carefully by adding saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Table 3: Representative Conditions for Reductive Amination
| Parameter | Recommended Value | Rationale |
| Carbonyl Compound | 1.0 eq | Limiting reagent |
| Piperidinone HCl | 1.2 eq | Slight excess to drive imine formation |
| NaBH(OAc)₃ | 1.5 eq | Ensures complete reduction of the iminium intermediate |
| Base (DIPEA/TEA) | 1.2 - 1.5 eq | Neutralizes the HCl salt |
| Solvent | DCE, THF | Aprotic solvents compatible with the reducing agent[22] |
| Temperature | RT | Generally sufficient for most substrates |
| Time | 2 - 24 hours | Ketones typically react slower than aldehydes |
Troubleshooting Guide
Even with robust protocols, challenges can arise. The following table outlines common issues and potential solutions.
Table 4: Troubleshooting Common Coupling Reaction Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Incomplete deprotonation of the amine hydrochloride. 2. Inactive coupling reagent (hydrolyzed). 3. Presence of water in the reaction. 4. Low nucleophilicity of the amine or low electrophilicity of the partner. | 1. Ensure sufficient base (2.5+ eq for coupling, 1.2+ for reductive amination). 2. Use a fresh bottle of coupling reagent. 3. Use anhydrous solvents and run under an inert atmosphere.[23] 4. Switch to a more powerful coupling reagent (e.g., EDC -> HATU). For reductive amination, add catalytic acetic acid. |
| Formation of Side Products | 1. Racemization: (Amide coupling) Inadequate suppression by additive. 2. Guanidinium byproduct: (Uronium reagents) Amine reacts with coupling reagent. 3. Double Alkylation: (Reductive Amination) Product amine reacts again with carbonyl. | 1. Ensure at least 1.2 eq of HOBt or OxymaPure is used. Run the reaction at 0°C. 2. Pre-activate the carboxylic acid with HATU/base for 15 min before adding the amine.[23] 3. Use a mild, selective reducing agent like STAB. A stepwise procedure (imine formation then reduction) can also help.[22] |
| Difficult Purification | 1. Water-soluble byproducts (e.g., dicyclohexylurea from DCC, HOBt). 2. Excess reagents remaining. | 1. For DCC, filter the reaction mixture to remove the precipitated urea. For EDC/HATU, perform multiple aqueous washes during work-up. 2. Use stoichiometry as close to the protocol as possible. A carefully planned chromatographic separation is key. |
References
- Biosynth. (2021, April 8). Safety Data Sheet - 3-Aminopiperidine-2,6-dione hydrochloride salt. URL
- Benchchem. Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. URL
- Aapptec Peptides. Coupling Reagents. URL
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. URL
- University of Oxford.
- X-MOL. Choosing the Right Coupling Reagent: A Guide for Chemical Synthesis. URL
- Luxembourg Bio Technologies. Coupling Reagents. URL
- ACS Publications. (2017). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. URL
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. URL
- Sigma-Aldrich. (2023, November 6).
- Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib. URL
- BLD Pharm.
- White Rose Research Online. (2022, November 14).
- Sigma-Aldrich. (S)-5-Amino-piperidin-2-one hydrochloride AldrichCPR. URL
- ChemicalBook. Niraparib synthesis. URL
- PubChem. This compound. URL
- Semantic Scholar. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. URL
- Acros Organics. (2002, May 31).
- ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?URL
- Synblock. CAS 1235440-18-2 | 5-aminopiperidin-2-one hydrochloride. URL
- Fisher Scientific.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. URL
- ResearchGate.
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. URL
- PubChem. 5-Aminopiperidin-2-one. URL
- Sigma-Aldrich. (2023, April 24).
- Fluorochem. (2022, April 26).
- Fisher Scientific. Amide Synthesis. URL
- ResearchGate. (2023, August 6). Double Reductive Amination and Selective Strecker Reaction of a D-Lyxaric Aldehyde: Synthesis of Diversely Functionalized 3,4,5-Trihydroxypiperidines. URL
- Growing Science. (2022, August 29).
- ResearchGate. Proposed mechanism for the C–N coupling reaction of cyclic amines and...URL
- Manchester Organics. (5S)-5-Aminopiperidin-2-one . x hydrochloride. URL
- Reddit. (2021, October 20).
- ChemicalBook. (R)-5-AMINO-PIPERIDIN-2-ONE HCL(1003021-01-9) 1H NMR spectrum. URL
- ChemicalBook. 1003021-01-9((R)-5-AMINO-PIPERIDIN-2-ONE HCL) Product Description. URL
- Combi-Blocks.
- Semantic Scholar.
- NIH. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. URL
- RSC Publishing. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. URL
- ResearchGate. (2023, August 7).
- LookChem. Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE. URL
- PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Semantic Scholar.
- Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. URL
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 8. 1003021-01-9 CAS MSDS ((R)-5-AMINO-PIPERIDIN-2-ONE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | C5H11ClN2O | CID 42614519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 1235440-18-2 | 5-aminopiperidin-2-one hydrochloride - Synblock [synblock.com]
- 11. biosynth.com [biosynth.com]
- 12. peptide.com [peptide.com]
- 13. fishersci.com [fishersci.com]
- 14. biosynth.com [biosynth.com]
- 15. peptide.com [peptide.com]
- 16. Amide Synthesis [fishersci.dk]
- 17. researchgate.net [researchgate.net]
- 18. hepatochem.com [hepatochem.com]
- 19. peptide.com [peptide.com]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. growingscience.com [growingscience.com]
- 22. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of (R)-5-Aminopiperidin-2-one for Constrained Peptide Synthesis
Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics
In the landscape of modern drug discovery, peptides offer a compelling combination of high specificity and low toxicity. However, their inherent conformational flexibility often leads to reduced metabolic stability and lower binding affinity. The strategic introduction of conformational constraints is a proven method to overcome these limitations, locking the peptide into a bioactive conformation that mimics its structure when bound to a biological target.[1][2][3] (R)-5-aminopiperidin-2-one serves as a powerful tool in this endeavor. It is a constrained mimetic of lysine, featuring a six-membered lactam ring that rigidly defines the torsion angles of the peptide backbone.[4] Incorporating this building block via Solid-Phase Peptide Synthesis (SPPS) allows for the creation of lactam-bridged peptides with stabilized secondary structures, such as α-helices and β-turns.[1][2] These stabilized structures are invaluable for modulating challenging protein-protein interactions (PPIs) and developing next-generation peptide therapeutics with enhanced potency and stability.[5][6]
This guide provides a detailed framework for the successful incorporation of (R)-5-aminopiperidin-2-one into peptide sequences using standard Fmoc-based solid-phase peptide synthesis.
Foundational Principles: Orthogonal Protection in Fmoc SPPS
The success of Solid-Phase Peptide Synthesis (SPPS) hinges on the concept of orthogonal protection .[7][8] This strategy employs two distinct classes of protecting groups that can be removed under mutually exclusive conditions, allowing for the selective deprotection of one without affecting the other.[9][10] The most prevalent methodology in modern peptide synthesis is the Fmoc/tBu strategy, which forms the basis of the protocols described herein.[8][11]
-
Temporary Nα-Protection: The α-amino group of the incoming amino acid is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is quantitatively removed by a secondary amine base, typically piperidine, to allow for peptide chain elongation.[9][]
-
Permanent Side-Chain Protection: Reactive amino acid side chains are protected with acid-labile groups, such as tert-butyl (tBu) for alcohols and carboxylates, or Boc for amines.[8][10] These groups remain intact throughout the synthesis and are only removed during the final step when the peptide is cleaved from the solid support using a strong acid like trifluoroacetic acid (TFA).[8]
The building block, Fmoc-(R)-5-aminopiperidin-2-one , is designed to integrate seamlessly into this orthogonal scheme. The Fmoc group on the exocyclic δ-amino group acts as the temporary Nα-protection, allowing it to be coupled as if it were the N-terminus of a standard amino acid. The endocyclic lactam amide is stable and does not participate in the reaction.
Experimental Workflow & Protocols
General Workflow for Peptide Synthesis
The incorporation of (R)-5-aminopiperidin-2-one follows the standard iterative cycle of Fmoc-SPPS. The process involves the sequential deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid until the desired sequence is assembled.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Reagents and Materials
Successful synthesis requires high-quality reagents. The following table summarizes the key components for the protocol.
| Component | Description & Purpose | Common Examples |
| Solid Support (Resin) | Insoluble polymer support for peptide assembly. Choice depends on desired C-terminal functionality. | Rink Amide (for C-terminal amide), 2-Chlorotrityl Chloride (for C-terminal acid).[13][14] |
| Solvents | Used for resin swelling, washing, and reaction medium. Must be peptide-grade. | N,N-Dimethylformamide (DMF), Dichloromethane (DCM).[15][16] |
| Building Block | Fmoc-protected (R)-5-aminopiperidin-2-one. | Commercially available from specialized suppliers. |
| Deprotection Reagent | Base used to remove the temporary Nα-Fmoc group. | 20% (v/v) Piperidine in DMF.[9][17] |
| Coupling Reagents | Promote amide bond formation by activating the carboxylic acid of the incoming amino acid. | HBTU/HOBt + DIPEA, HATU/HOAt + DIPEA.[5][13][17] |
| Capping Reagent | Acetylates unreacted free amines to prevent deletion sequence formation. | Acetic Anhydride / Pyridine or DIPEA.[13] |
| Cleavage Cocktail | Strong acid solution with scavengers to cleave the peptide from the resin and remove side-chain protecting groups. | TFA / H₂O / Triisopropylsilane (TIS).[5][18] |
Step-by-Step Protocol for Incorporation
This protocol details a manual synthesis on a 0.1 mmol scale. Volumes should be adjusted based on resin loading and scale.
1. Resin Preparation & Swelling
-
Place the resin (e.g., 150 mg Rink Amide resin, loading ~0.67 mmol/g) in a fritted reaction vessel.
-
Add DMF (2-3 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[15][16] The swelling is critical as it allows reagents to penetrate the polymer matrix where most of the synthesis occurs.
-
Drain the DMF.
2. Nα-Fmoc Deprotection
-
Add 2 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 2 mL of 20% piperidine in DMF and agitate for 10 minutes.[17] This two-step process ensures complete removal of the Fmoc group, which forms a dibenzofulvene adduct that must be scavenged by the piperidine.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
3. Coupling of Fmoc-(R)-5-aminopiperidin-2-one
-
Activation: In a separate vial, dissolve Fmoc-(R)-5-aminopiperidin-2-one (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and HOAt (4 eq., 0.4 mmol) in DMF (1.5 mL). Add DIPEA (8 eq., 0.8 mmol) and vortex for 1 minute. The solution will typically change color, indicating the formation of the activated ester.
-
Coupling: Immediately add the activation solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring (Optional): To confirm reaction completion, take a few resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (colorless/yellow beads) indicates the absence of free primary amines and a successful coupling.[19]
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
Caption: Activation and coupling step for incorporating the building block.
4. Iteration for Subsequent Residues
-
Repeat steps 2 (Deprotection) and 3 (Coupling) for all subsequent amino acids in the desired peptide sequence.
5. Final Cleavage and Side-Chain Deprotection
-
After the final coupling and subsequent Nα-Fmoc deprotection, wash the resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. The composition depends on the amino acids in the sequence, especially those sensitive to oxidation or alkylation.
| Cocktail Component | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Strong acid for cleavage and side-chain deprotection.[18] |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger to prevent side reactions (e.g., re-attachment to Trp, alkylation of Met).[5] |
| Deionized Water | 2.5% | Cation scavenger, particularly for tert-butyl cations from Boc/tBu groups.[20] |
-
Add the cleavage cocktail (2-3 mL) to the dry resin in a fume hood.
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the solution into a centrifuge tube, collecting the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
6. Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or LC-MS).[17]
Conclusion and Field Insights
The use of (R)-5-aminopiperidin-2-one is a sophisticated strategy for peptide chemists aiming to develop highly constrained and potent peptidomimetics. The protocols outlined above provide a robust and validated pathway for its incorporation. The causality is clear: by replacing a flexible lysine residue with this rigid lactam structure, researchers can enforce a specific secondary structure, leading to peptides with superior biological activity and pharmacokinetic profiles. This approach is not merely synthetic convenience; it is a rational design principle grounded in the understanding that structure dictates function. As the demand for advanced peptide therapeutics grows, the mastery of such constraining methodologies will remain a critical skill for scientists in both academic research and industrial drug development.
References
- The synthesis and study of side-chain lactam-bridged peptides. PubMed - NIH.
- Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. SciSpace.
- The synthesis and study of side-chain lactam-bridged peptides. Research With Rutgers.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytop
- Synthesis of Protected Lactam-Bridged Dipeptides.
- Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. Benchchem.
- Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Minimal Protection Str
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Methods and protocols of modern solid phase peptide synthesis.
- Methods and protocols of modern solid phase peptide synthesis. Springer.
- Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
- Why Fmoc-Protected Amino Acids Domin
- Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. PubMed.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PubMed.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Synthesis of conformationally constrained lysine analogues. PubMed - NIH.
- Solid phase peptide synthesis via side chain attachment.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. MDPI.
- 5-Aminopiperidin-2-one. PubChem - NIH.
- Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics. PubMed.
- Synthesis of enantiopure 7-[3-azidopyl]indolizidin-2-one amino acid. A constrained mimic of the peptide backbone geometry and heteroatomic side-chain functionality of the ala-lys dipeptide. PubMed.
- (R)-5-HYDROXY-PIPERIDIN-2-ONE. lookchem.
- Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in W
- Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applic
- Solid phase peptide synthesis processes and associated systems.
Sources
- 1. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Synthesis of Protected Lactam-Bridged Dipeptides | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis of conformationally constrained lysine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. biosynth.com [biosynth.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. rsc.org [rsc.org]
- 18. peptide.com [peptide.com]
- 19. chempep.com [chempep.com]
- 20. drivehq.com [drivehq.com]
Application Notes: Scalable Synthesis of (R)-3-Aminopiperidine from (R)-3-Aminopiperidin-2-one HCl
Introduction
(R)-3-aminopiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes, and PARP inhibitors like Niraparib, used in cancer therapy.[1][2][3] The stereochemical integrity of the chiral center is paramount for the biological activity and safety of the final active pharmaceutical ingredient (API).[1] This application note provides a detailed, scalable, and reliable protocol for the synthesis of (R)-3-aminopiperidine via the reduction of its corresponding lactam, (R)-3-aminopiperidin-2-one hydrochloride. The focus is on providing a robust process suitable for large-scale production, with an emphasis on safety, efficiency, and purity of the final product.
Reaction Principle and Mechanism
The core transformation in this synthesis is the reduction of a lactam (a cyclic amide) to a cyclic amine. While various reducing agents can accomplish this, borane complexes are particularly effective for their high chemoselectivity and functional group tolerance.[4] The mechanism of borane reduction of amides involves the initial coordination of the Lewis acidic boron atom to the carbonyl oxygen, activating the carbonyl group for hydride transfer.[4] This is followed by the cleavage of the C-O bond, driven by the high affinity of boron for oxygen.[4] Unlike reagents such as lithium aluminum hydride (LiAlH4), borane reagents can often be used under milder conditions and with greater safety on a large scale.[5][6]
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| (R)-3-Aminopiperidin-2-one HCl | ≥98% | Commercially Available |
| Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF | Commercially Available | |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Commercially Available |
| Hydrochloric acid, concentrated | 37% | ACS Reagent Grade |
| Sodium hydroxide, pellets | ≥97% | ACS Reagent Grade |
| Dichloromethane (DCM) | ≥99.8% | ACS Reagent Grade |
| Sodium sulfate, anhydrous | ACS Reagent Grade | |
| Nitrogen gas, high purity | ||
| Glass-lined reactor with overhead stirrer, temperature control, and inert gas inlet/outlet | ||
| Addition funnel | ||
| Condenser | ||
| pH meter or pH strips | ||
| Rotary evaporator | ||
| Vacuum distillation setup |
Safety Precautions
-
Borane-THF complex is flammable and reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).[4]
-
Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides upon storage. Use anhydrous THF and handle in a well-ventilated fume hood away from ignition sources.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/base resistant gloves.[7][8][9]
-
The reaction is exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation. The reactor should be equipped with a pressure-equalizing dropping funnel and a gas outlet connected to a bubbler.
Step-by-Step Procedure
1. Reactor Setup and Inerting:
-
Assemble a clean, dry, glass-lined reactor equipped with an overhead stirrer, a thermocouple, a condenser with a nitrogen inlet, and an addition funnel.
-
Purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.
2. Charging the Starting Material:
-
Under a nitrogen atmosphere, charge the reactor with (R)-3-aminopiperidin-2-one HCl (1.0 eq).
-
Add anhydrous THF (10-15 mL per gram of starting material) to the reactor with gentle stirring to form a suspension.
3. Reduction with Borane-THF:
-
Cool the suspension to 0-5 °C using an ice-water bath.
-
Slowly add the 1 M solution of Borane-THF complex (approximately 2.5-3.0 eq) via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 65-70 °C) for 4-6 hours.
4. Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
5. Quenching and Work-up:
-
Cool the reaction mixture back to 0-5 °C.
-
Very slowly and carefully, quench the excess borane by the dropwise addition of a 6 M aqueous HCl solution. Caution: Vigorous hydrogen gas evolution will occur. Ensure the addition rate is controlled to keep the foaming and temperature manageable.
-
Once the gas evolution has ceased, continue adding the 6 M HCl until the pH of the aqueous layer is approximately 1.
-
Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the amine-borane complex.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and basify to a pH of >12 by the slow addition of a 50% (w/w) aqueous sodium hydroxide solution. The temperature should be maintained below 25 °C during this exothermic process.
6. Product Extraction and Isolation:
-
Extract the aqueous layer with dichloromethane (3 x 10 mL per gram of starting material).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude (R)-3-aminopiperidine as an oil.
7. Purification:
-
For high purity, the crude product should be purified by vacuum distillation. This will remove any non-volatile impurities and residual solvent.
Process Workflow Diagram
Caption: Overall workflow for the synthesis of (R)-3-aminopiperidine.
Characterization and Quality Control
The purity and identity of the final product should be confirmed by standard analytical techniques.
| Parameter | Method | Typical Specification |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Assay | GC or Titration | ≥99.0% |
| Chiral Purity (%ee) | Chiral HPLC or Chiral GC | ≥99.5% enantiomeric excess |
| Water Content | Karl Fischer Titration | ≤0.5% |
| Residual Solvents | Headspace GC | Conforms to ICH guidelines |
Chiral Purity Analysis: Determining the enantiomeric excess (% ee) is critical. This is typically achieved using chiral chromatography (either HPLC or SFC).[10][11][12] A common approach involves derivatizing the amine with a chiral resolving agent or, more directly, using a chiral stationary phase column.[13][14] Polysaccharide-based chiral stationary phases are often effective for the separation of chiral amines.[13][14]
Discussion
Choice of Reducing Agent: While lithium aluminum hydride (LiAlH4) is also capable of reducing lactams, it is highly pyrophoric and more hazardous to handle on a large scale.[5] Borane complexes, such as BH3·THF or borane dimethyl sulfide (BMS), offer a safer and more manageable alternative with excellent yields for this transformation.[4][15] Sodium borohydride alone is generally not strong enough to reduce amides or lactams unless activated by an additive.[4][16]
Stereochemical Integrity: The reduction of the lactam to the amine does not affect the existing chiral center at the 3-position. Therefore, the high enantiomeric purity of the starting material is expected to be retained in the final product. It is, however, crucial to confirm this via chiral analysis.
Scalability Considerations:
-
Thermal Management: The quenching step is highly exothermic. On a large scale, efficient heat exchange is critical to maintain control. A slow, controlled addition of the quenching agent is mandatory.
-
Hydrogen Management: Significant volumes of hydrogen gas are produced during the quench. The reactor must be properly vented to a safe area, away from any potential ignition sources.
-
Material Handling: Handling large quantities of anhydrous THF and borane-THF requires specialized equipment and adherence to strict safety protocols to mitigate fire and reactivity hazards.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of (R)-3-aminopiperidine from (R)-3-aminopiperidin-2-one HCl. By employing a borane-THF reduction, this method offers a safe and efficient route to this valuable chiral intermediate. Careful attention to safety, particularly during the quenching step, and rigorous analytical characterization are essential for a successful and reproducible large-scale synthesis.
References
- ACS Publications. (n.d.). Novel Borane Reduction of Ether-Protected Aromatic Lactams.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Wordpress.
- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug.
- RSC Publishing. (n.d.). On the reduction of β-lactams with diborane.
- ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF.
- Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
- YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- University of California, Santa Barbara. (2012, December 14). Sodium borohydride - Standard Operating Procedure.
- ACS Publications. (n.d.). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib.
- RSC Publishing. (2023, April 6). Stereoselective synthesis of β-lactams: recent examples.
- Google Patents. (n.d.). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
- bioRxiv. (n.d.). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation.
- Nature. (n.d.). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation.
- RotaChrom North America Inc. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
- SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
- Google Patents. (2019, September 6). WO/2019/165981 METHODS FOR SYNTHESIZING (R)-3-PHENYLPIPERIDINE OR/AND (S)-3-PHENYLPIPERIDINE AND CHIRAL INTERMEDIATES OF NIRAPARIB.
- WIPO Patentscope. (n.d.). WO/2007/112368 PREPARATION OF (R)-3-AMINOPIPERIDINE DIHYDROCHLORIDE.
- MDPI. (n.d.). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation.
- OpenOChem Learn. (n.d.). Measuring Chiral Purity.
- RSC Publishing. (n.d.). Stereoselective synthesis of β-lactams: recent examples.
- Duke SMIF. (n.d.). Toxic Powders SOP Template.
- Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 5. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. skpharmteco.com [skpharmteco.com]
- 12. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 13. researchgate.net [researchgate.net]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amine synthesis by amide reduction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis and Evaluation of PROTACs
Introduction: A Paradigm Shift in Therapeutics with Targeted Protein Degradation
For decades, the dominant paradigm in drug discovery has been occupancy-driven pharmacology, where small molecules inhibit the function of pathogenic proteins by binding to their active sites.[1] However, it is estimated that a significant portion of the human proteome is considered "undruggable" by these conventional means.[1] Targeted Protein Degradation (TPD) has emerged as a revolutionary strategy that circumvents the limitations of traditional inhibitors.[1] Instead of merely blocking a protein's function, TPD co-opts the cell's own machinery to completely eliminate the target protein.[]
At the forefront of this technology are PROteolysis TArgeting Chimeras (PROTACs) . These heterobifunctional molecules act as a molecular bridge, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase.[][3] This induced proximity leads to the polyubiquitination of the POI, marking it for destruction by the 26S proteasome.[4][5] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target proteins, potentially leading to a more profound and durable therapeutic effect at lower doses.[1][3] This guide provides a comprehensive overview of the design, synthesis, and evaluation of PROTACs for researchers, scientists, and drug development professionals.
Mechanism of Action
The catalytic cycle of a PROTAC can be summarized in the following key steps:
-
Binary Complex Formation : The PROTAC, circulating within the cell, can independently and reversibly bind to both the POI and an E3 ubiquitin ligase.[3]
-
Ternary Complex Formation : The crucial step is the formation of a stable ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.[6][7]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from an E2-conjugating enzyme to lysine residues on the surface of the POI.[8]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[4]
-
Recycling : The PROTAC is then released and can participate in another degradation cycle.[]
Caption: The catalytic mechanism of PROTAC-mediated targeted protein degradation.
Rational Design and Synthesis of PROTACs
A PROTAC molecule is modular, comprising three distinct chemical moieties: a ligand for the POI ("warhead"), a ligand for an E3 ligase, and a chemical linker that connects them.[6] The careful selection and optimization of each component are critical for achieving potent and selective protein degradation.
Core Components of a PROTAC
| Component | Function & Key Considerations | Common Examples |
| POI Ligand (Warhead) | Binds to the target protein. Can be a known inhibitor or any ligand that binds with sufficient affinity. The exit vector for linker attachment is a critical design parameter.[6] | JQ1 (BET bromodomains), Ibrutinib (BTK), Navitoclax (BCL-XL)[9] |
| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase. The choice of E3 ligase can influence tissue selectivity and degradation efficiency.[] | Thalidomide/Pomalidomide analogs (Cereblon, CRBN), VH032 (von Hippel-Lindau, VHL)[11] |
| Linker | Connects the two ligands. Its length, composition, and attachment points are crucial for the stability and geometry of the ternary complex, as well as for the physicochemical properties (e.g., solubility, permeability) of the PROTAC.[7][12] | PEG chains, alkyl chains, piperazine/piperidine structures[13][14] |
Synthetic Strategies
The synthesis of PROTACs is typically a multi-step process that involves the separate synthesis of the POI ligand and the E3 ligase ligand, followed by their conjugation via a linker. A modular approach, using pre-functionalized building blocks, can significantly streamline the process.[6]
Common conjugation chemistries include:
-
Amide Coupling : A robust and widely used reaction between a carboxylic acid and an amine, often facilitated by coupling reagents like HATU or HOBt/EDC.[15]
-
Click Chemistry : Copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC or SPAAC) offer high efficiency and orthogonality, allowing for rapid library synthesis.[12]
-
Nucleophilic Substitution : Reactions such as the formation of ethers or amines by reacting an electrophile (e.g., alkyl halide) with a nucleophile (e.g., alcohol or amine).[6]
Protocol 1: Synthesis of a Model PROTAC via Amide Coupling
This protocol describes a general method for the synthesis of a PROTAC by coupling a carboxylic acid-functionalized POI ligand with an amine-terminated E3 ligase-linker conjugate. Note: This is a representative protocol. Specific reaction conditions (solvent, temperature, time) may need to be optimized for different substrates.
Model Reaction: POI-COOH + H₂N-Linker-E3_Ligand → POI-CONH-Linker-E3_Ligand
Materials and Reagents
-
POI ligand with a carboxylic acid handle (1.0 eq)
-
Amine-terminated E3 ligase-linker conjugate (e.g., Thalidomide-NH-C6-NH2) (1.1 eq)[15]
-
Coupling Reagent: HATU (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Solvent: Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask with stir bar)
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical and Preparative HPLC
-
Mass Spectrometer (MS) and NMR Spectrometer
Step-by-Step Procedure
-
Preparation : Under an inert atmosphere, dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Activation : Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling : Add the amine-terminated E3 ligase-linker conjugate (1.1 eq) to the reaction mixture.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by LC-MS until the starting material (POI ligand) is consumed (typically 4-12 hours).[15]
-
Quenching and Work-up : Once the reaction is complete, quench by adding water. Dilute the mixture with a suitable solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by reverse-phase preparative HPLC to obtain the desired PROTAC.
-
Characterization : Lyophilize the fractions containing the pure product. Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.[15]
Protocols for Biological Evaluation of PROTACs
Once synthesized and purified, the biological activity of a PROTAC must be rigorously evaluated. This involves a series of cell-based assays to confirm target engagement, ubiquitination, and ultimately, degradation.
Experimental Workflow Overview
Caption: A typical experimental workflow for the biological evaluation of a PROTAC.
Protocol 2: Western Blot for Protein Degradation
Western blotting is the foundational technique to visually confirm and quantify the reduction of the target protein.[16]
Materials and Reagents
-
Cultured cells expressing the POI
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails[4][17]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)[4]
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Step-by-Step Procedure
-
Cell Treatment : Seed cells and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, 24 hours).[16]
-
Cell Lysis : After treatment, wash cells with ice-cold PBS. Add supplemented lysis buffer, scrape the cells, and collect the lysate.[4]
-
Protein Quantification : Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[16]
-
Sample Preparation : Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
SDS-PAGE and Transfer : Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a membrane.[16]
-
Blocking and Antibody Incubation : Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the POI (e.g., overnight at 4°C). Wash the membrane, then incubate with the HRP-conjugated secondary antibody (1 hour at room temperature).[16]
-
Detection : Wash the membrane thoroughly. Add ECL substrate and capture the chemiluminescent signal using an imaging system.[16]
-
Analysis : Re-probe the blot with a loading control antibody to confirm equal loading. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[16]
Protocol 3: Target Ubiquitination Assay (via Immunoprecipitation)
Confirming that degradation is mediated by the ubiquitin-proteasome system is a critical validation step.[18] This protocol detects the increase in poly-ubiquitinated POI upon PROTAC treatment.
Step-by-Step Procedure
-
Cell Treatment : Treat cells with the PROTAC at a concentration known to induce degradation (e.g., near the DC₅₀) for a shorter time course (e.g., 0, 15, 30, 60, 120 minutes). It is crucial to also treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before lysis to allow the ubiquitinated protein to accumulate.
-
Cell Lysis : Lyse cells as described in the Western Blot protocol, ensuring protease and deubiquitinase inhibitors (e.g., PR-619) are included.
-
Immunoprecipitation (IP) :
-
Normalize total protein amounts for each sample.
-
Pre-clear lysates with Protein A/G beads.
-
Incubate the supernatant with a specific antibody against the POI overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G beads to capture the complex.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot : Elute the captured proteins from the beads by boiling in Laemmli buffer.
-
Detection : Run the eluates on an SDS-PAGE gel and perform a Western blot as described above. Probe the membrane with an antibody that specifically recognizes ubiquitin or a specific ubiquitin linkage (e.g., K48). A smear or ladder of high-molecular-weight bands in the PROTAC-treated lanes indicates poly-ubiquitination of the POI.[18]
Essential Controls and Data Interpretation
To ensure the scientific rigor of your findings, a series of control experiments are mandatory.
| Control Type | Purpose | Expected Outcome |
| Vehicle Control (e.g., DMSO) | Establishes the baseline level of the target protein. | No degradation of the target protein. |
| POI Ligand Alone | To demonstrate that simple inhibition/binding is not causing degradation. | No significant protein degradation. |
| E3 Ligand Alone | To ensure the E3 ligand itself does not affect protein levels. | No significant protein degradation. |
| Inactive Epimer Control | A stereoisomer of the PROTAC that binds one of the targets but cannot form a productive ternary complex. | Significantly reduced or no degradation activity. |
| Proteasome Inhibitor Co-treatment | To confirm that degradation is proteasome-dependent. | "Rescues" the protein from degradation by the PROTAC. |
Interpreting Results : A successful PROTAC will show dose- and time-dependent degradation of the POI, which is absent in the control experiments. The ubiquitination assay should confirm the mechanism of action. Advanced techniques like quantitative proteomics can be used to assess the selectivity of the PROTAC across the entire proteome.[19]
References
- Tocris Bioscience. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
- LifeSensors.
- Wikipedia.
- Abcam. Western blot protocol for low abundance proteins.
- BenchChem. (2025).
- LifeSensors.
- Creative Biolabs. Review of Targeted Protein Degradation: Molecular Structures and Mechanisms.
- BenchChem. (2025).
- Profacgen.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTACs using Thalidomide-NH-C6-NH2 TFA.
- Zhang, X., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. ACS Medicinal Chemistry Letters.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
- The Biochemist. (2021).
- BPS Bioscience.
- Sigma-Aldrich.
- Enamine. Linkers for Linkerology.
- MedChemExpress.
- ChemPep. Overview of PROTAC Linkers.
- Li, Y., et al. (2025). Advancing Design Strategy of PROTACs for Cancer Therapy. Advanced Science.
- ResearchGate.
- Potjewyd, G., et al. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components. ACS Chemical Biology.
- ACS Publications. (2023). Targeted Protein Degradation (TPD) for Immunotherapy: Understanding Proteolysis Targeting Chimera-Driven Ubiquitin-Proteasome Interactions.
- Mtoz Biolabs.
- ACS Publications. (2023). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components.
- BOC Sciences. Design Principles of PROTAC Delivery Systems.
- BMG Labtech.
- Biochemical Journal. (2025).
- ResearchGate.
- BioGRID. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components.
- Pharmaceutical Business Review. Building blocks and linkers for PROTAC synthesis.
- Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Molecular Cell.
- ResearchGate. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles.
- Frontiers in Chemistry. (2021).
- Creative Biostructure. CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project.
- ResearchGate. Chemical structures of commonly used VHL, CRBN and IAP E3 ligase ligands.
- Reaction Biology.
- ACS Medicinal Chemistry Letters. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
- Wang, L., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
- ResearchGate. List of E3 Ligases for Which 3D Crystal Structures Are Reported with....
- BOC Sciences.
- Cell Signaling Technology. Western Blotting Troubleshooting Guide.
- MDPI. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
- 2BScientific. Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2.
- ChemRxiv. (2023).
- Han, X., et al. (2022).
- ScienceOpen. (2024).
- YouTube. (2023).
- LifeSensors.
Sources
- 1. Targeted protein degradation - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 7. chempep.com [chempep.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linkers for Linkerology - Enamine [enamine.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
- 19. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Note: Synthesis and Evaluation of Fused Heterocyclic Piperidine Derivatives as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved drugs.[1][2][3] Fusing the piperidine ring with other heterocyclic systems generates rigid, three-dimensional structures with precisely oriented substituents, making them exceptional candidates for potent and selective enzyme inhibitors. This guide provides an in-depth overview of the strategic synthesis of these complex scaffolds and outlines a detailed protocol for their evaluation as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target in type 2 diabetes.
Introduction: The Strategic Advantage of Fused Piperidine Systems
The conformational flexibility of a simple piperidine ring can be both an asset and a liability in drug design. While it allows for adaptation to a binding site, this flexibility can come at an entropic cost upon binding, potentially lowering affinity. Fusing the piperidine to another ring system constrains its conformation, locking in a specific geometry. This pre-organization can lead to a significant increase in binding affinity and selectivity for the target enzyme.
Furthermore, fused heterocyclic piperidines explore a wider chemical space, offering diverse exit vectors for substituent placement. This allows medicinal chemists to fine-tune pharmacodynamic and pharmacokinetic (ADME) properties, enhancing "druggability".[2] Common enzyme targets for such inhibitors include Poly(ADP-ribose) Polymerase (PARP) for oncology, Acetylcholinesterase (AChE) for Alzheimer's disease, and Dipeptidyl Peptidase-4 (DPP-4) for metabolic disorders.[4][5][6]
Part 1: Synthetic Strategies for Fused Piperidine Scaffolds
The construction of fused piperidine rings can be achieved through various powerful synthetic transformations. The choice of strategy is dictated by the desired final ring system and available starting materials. Key approaches include:
-
Intramolecular Cyclization Reactions: These are among the most common methods, involving the formation of the piperidine ring by cyclizing a linear precursor. Techniques like reductive amination, aza-Michael additions, and various metal-catalyzed cyclizations are frequently employed.[1]
-
Cycloaddition Reactions: The Diels-Alder and related [4+2] cycloaddition reactions, particularly the inverse-electron-demand hetero-Diels-Alder (IEDHDA) reaction, are powerful tools for stereoselectively constructing the fused piperidine core.[7]
-
Multicomponent Reactions (MCRs): MCRs offer exceptional efficiency by combining three or more starting materials in a single step to rapidly build molecular complexity. This approach is ideal for generating libraries of analogs for structure-activity relationship (SAR) studies.[5]
Overall Synthesis and Screening Workflow
The path from conceptual design to a validated enzyme inhibitor follows a structured, iterative process. It begins with the selection of a core scaffold and proceeds through synthesis, purification, and rigorous biological testing.
Caption: General workflow from inhibitor design to biological evaluation.
Protocol 1.1: Representative Multicomponent Synthesis of a Fused Piperidine Derivative
This protocol describes a one-pot, three-component reaction to form a highly substituted, fused piperidine system, a strategy known for its high efficiency.[5]
Objective: To synthesize a functionalized tetrahydropyridine fused with a pyrimidine ring.
Materials:
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
N-amino-piperidine
-
Ethanol (Absolute)
-
Catalyst: Piperidine (catalytic amount)
-
Reaction Vessel: 50 mL round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)
-
Purification: Flash column chromatography system
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and N-amino-piperidine (10 mmol, 1.0 eq) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.5 mmol, 0.05 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at reflux (approx. 80 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure fused heterocyclic piperidine derivative.
-
Characterization: Confirm the structure of the final compound using NMR (¹H, ¹³C), Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS).
Part 2: In Vitro Evaluation of Enzyme Inhibitory Activity
Once a pure compound is synthesized and characterized, its biological activity must be quantified. A robust and reproducible enzyme inhibition assay is critical.
Protocol 2.1: Fluorometric Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This protocol details a common fluorescence-based method to determine the in vitro inhibitory activity of synthesized compounds against human recombinant DPP-4.[8][9]
Principle: The assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC (Aminomethylcoumarin).[10][11] When cleaved by DPP-4, the free AMC molecule becomes highly fluorescent. An inhibitor will reduce the rate of this cleavage, resulting in a decreased fluorescence signal. The potency of the inhibitor is determined by calculating the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[10]
-
DPP-4 Substrate: H-Gly-Pro-AMC
-
Test Compounds (synthesized piperidine derivatives) dissolved in DMSO
-
Positive Control Inhibitor: Sitagliptin.[12]
-
96-well black microplate, flat bottom
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Caption: Step-by-step workflow for the DPP-4 enzyme inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DPP-4 enzyme in cold Assay Buffer.
-
Prepare a working solution of H-Gly-Pro-AMC substrate in Assay Buffer. The final concentration in the well is typically around 100 µM.[10]
-
Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in Assay Buffer. The final DMSO concentration in the well should be kept low (<1%) to avoid affecting enzyme activity.
-
-
Assay Plating (in a 96-well black plate):
-
Blank Wells (No Enzyme): Add 50 µL of Assay Buffer and 50 µL of Substrate Solution.
-
100% Activity Control (No Inhibitor): Add 40 µL of Assay Buffer, 10 µL of DPP-4 enzyme solution, and 10 µL of DMSO/buffer (vehicle).
-
Test Compound Wells: Add 30 µL of Assay Buffer, 10 µL of DPP-4 enzyme solution, and 10 µL of the test compound dilution.[10]
-
Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of DPP-4 enzyme solution, and 10 µL of the Sitagliptin dilution.
-
-
Pre-incubation: Gently tap the plate to mix. Pre-incubate the plate for 10 minutes at 37°C to allow inhibitors to bind to the enzyme.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the Substrate Solution to all wells (except the blanks, which already contain it).
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[9][10]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[9][11]
Part 3: Data Analysis and Interpretation
1. Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Fluorescence_Inhibitor - Fluorescence_Blank) / (Fluorescence_100%_Activity - Fluorescence_Blank)] * 100
2. Determine IC50 Value: The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, Origin). The IC50 is the concentration that corresponds to 50% inhibition on this curve.
Data Presentation: Potency of Fused Piperidine Derivatives
The inhibitory activities of a series of synthesized compounds are typically summarized in a table for easy comparison of their potency and to establish SAR.
| Compound ID | Fused Ring System | R¹ Substituent | R² Substituent | IC50 (nM) vs. DPP-4 |
| FP-01 | Pyrido[1,2-a]pyrimidine | -H | 4-F-Ph | 88.5 |
| FP-02 | Pyrido[1,2-a]pyrimidine | -CH₃ | 4-F-Ph | 45.2 |
| FP-03 | Pyrido[1,2-a]pyrimidine | -H | 2-Thienyl | 150.1 |
| FP-04 | Pyrido[1,2-a]pyrimidine | -CH₃ | 2-Thienyl | 92.7 |
| Sitagliptin | (Reference) | - | - | 19.0 |
This table presents hypothetical data for illustrative purposes.
Conclusion
The synthesis of fused heterocyclic piperidine derivatives provides a robust platform for developing potent and selective enzyme inhibitors. The structural rigidity and diverse substitution patterns achievable through modern synthetic methods, such as multicomponent reactions, allow for precise tuning of biological activity. By coupling efficient synthesis with standardized, quantitative in vitro assays like the fluorometric DPP-4 protocol described, researchers can rapidly advance from initial hit identification to lead optimization in the drug discovery pipeline.
References
- Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.PubMed.
- Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism.Frontiers in Nutrition.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.PMC - PubMed Central.
- Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics.Journal of Medicinal Chemistry.
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis.DC Fine Chemicals.
- Measurement of Dipeptidylpeptidase Activity in vitro and in vivo.PMC - NIH.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.Advanced Journal of Chemistry, Section A.
- Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors.ACS Omega.
- Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors.NIH.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed.
- DPP4 ACTIVITY ASSAY KIT.Life Technologies (India) Pvt. Ltd.
- Piperidine nucleus in the field of drug discovery.ResearchGate.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors.PMC - NIH.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.International Journal of Molecular Sciences.
- Asymmetric synthesis of fused piperidine derivatives via IEDHDA and Friedel Crafts reaction sequence.ResearchGate.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. content.abcam.com [content.abcam.com]
- 11. lifetechindia.com [lifetechindia.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
Regiocontrolled Synthesis of Aminopiperidin-2-ones: Strategies and Methodologies for Core Scaffold Construction
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract: The aminopiperidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The precise control over the placement of the amino substituent on the piperidin-2-one ring is paramount for modulating pharmacological activity. This application note provides a comprehensive guide to the regiocontrolled synthesis of these vital heterocyclic compounds. We will delve into the strategic considerations behind various synthetic routes, offer detailed, field-tested protocols for key transformations, and present a comparative analysis of different methodologies.
Introduction: The Significance of Aminopiperidin-2-ones
Piperidin-2-ones, also known as δ-lactams, are prevalent in a wide array of natural products and synthetic pharmaceuticals. The introduction of an amino group onto this heterocyclic core dramatically expands its chemical space and biological utility. Depending on its position (3-, 4-, 5-, or 6-amino), the resulting aminopiperidin-2-one can exhibit diverse pharmacological properties, including but not limited to, inhibition of enzymes such as dipeptidyl peptidase-4 (DPP-4) and factor XIa, as well as acting as modulators of various receptors.
The challenge, and indeed the opportunity, lies in the ability to synthesize specific regioisomers with high fidelity. The choice of synthetic strategy is therefore not merely a matter of convenience but a critical decision that dictates the ultimate biological profile of the target molecule. This guide will explore the chemical logic underpinning the most effective methods for achieving regiocontrol.
Strategic Approaches to Regiocontrol
The regioselective synthesis of aminopiperidin-2-ones can be broadly categorized into two main strategies:
-
Linear Synthesis with Subsequent Cyclization: This classic approach involves the construction of a linear precursor containing the requisite amino and carboxylic acid (or its derivative) functionalities, followed by an intramolecular cyclization to form the piperidin-2-one ring. Regiocontrol is primarily determined by the structure of the linear precursor.
-
Modification of a Pre-formed Piperidin-2-one Ring: This strategy involves the introduction of an amino group onto a pre-existing piperidin-2-one scaffold. The regioselectivity is governed by the inherent reactivity of the lactam ring and the choice of aminating agent and reaction conditions.
This note will focus on the most robust and widely applicable methods, with a particular emphasis on explaining the factors that govern the regiochemical outcome.
Synthesis of 3-Aminopiperidin-2-ones: The Ugi and Passerini Reaction Approach
The 3-amino position is often targeted for its role in mimicking dipeptide structures. Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, have emerged as powerful tools for the rapid assembly of 3-aminopiperidin-2-one precursors.
Mechanistic Rationale
The Ugi four-component reaction (U-4CR) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. By judiciously choosing a dicarboxylic acid or a protected amino acid as the carboxylic acid component, the resulting Ugi product is perfectly poised for a subsequent cyclization to yield the desired 3-aminopiperidin-2-one. The regioselectivity is pre-determined by the connectivity of the components in the Ugi adduct.
Figure 1: Ugi reaction for 3-Aminopiperidin-2-one synthesis.
Experimental Protocol: Synthesis of a Model 3-Aminopiperidin-2-one
This protocol describes the synthesis of a representative 3-(benzylamino)-1-cyclohexyl-piperidine-2,6-dione, adapted from literature procedures.
Materials:
-
Succinic anhydride
-
Benzylamine
-
Cyclohexyl isocyanide
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flasks, magnetic stir bars, and standard glassware
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Procedure:
Step 1: Formation of the Ugi Adduct
-
To a 100 mL round-bottom flask charged with a magnetic stir bar, add succinic anhydride (1.0 g, 10.0 mmol, 1.0 equiv) and anhydrous methanol (20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzylamine (1.07 g, 10.0 mmol, 1.0 equiv) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 1 hour until a clear solution is obtained.
-
Add cyclohexyl isocyanide (1.09 g, 10.0 mmol, 1.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude Ugi adduct.
Step 2: Cyclization to the 3-Aminopiperidin-2-one
-
Dissolve the crude Ugi adduct in anhydrous dichloromethane (50 mL).
-
Add trifluoroacetic acid (TFA) (1.14 g, 10.0 mmol, 1.0 equiv) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-(benzylamino)-1-cyclohexyl-piperidine-2,6-dione.
| Reactant | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Succinic anhydride | 100.07 | 10.0 | 1.0 |
| Benzylamine | 107.15 | 10.0 | 1.0 |
| Cyclohexyl isocyanide | 109.18 | 10.0 | 1.0 |
| Trifluoroacetic acid | 114.02 | 10.0 | 1.0 |
Table 1: Reactant quantities for the model synthesis.
Synthesis of 4-Aminopiperidin-2-ones: The Aza-Michael Addition Approach
The synthesis of 4-aminopiperidin-2-ones often relies on the conjugate addition of an amine to an α,β-unsaturated lactam precursor. This aza-Michael addition is a highly efficient method for installing the amino group at the 4-position.
Mechanistic Rationale
The key to this strategy is the creation of an electrophilic β-carbon on the piperidinone ring. This is typically achieved by preparing a piperidin-2-one with a double bond between the C3 and C4 positions. The subsequent addition of a primary or secondary amine, often catalyzed by a Lewis acid or a Brønsted acid, proceeds with high regioselectivity to furnish the 4-amino adduct. The choice of amine and reaction conditions can also influence the stereochemical outcome of the reaction.
Figure 2: Aza-Michael addition for 4-Aminopiperidin-2-one synthesis.
Experimental Protocol: Synthesis of a Model 4-Aminopiperidin-2-one
This protocol details the synthesis of 1-benzyl-4-(phenylamino)piperidin-2-one.
Materials:
-
1-Benzyl-5,6-dihydropyridin-2(1H)-one (α,β-unsaturated lactam)
-
Aniline
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, and standard glassware
Procedure:
Step 1: Synthesis of the α,β-Unsaturated Lactam
-
The starting material, 1-benzyl-5,6-dihydropyridin-2(1H)-one, can be prepared via several literature methods, such as the partial reduction and elimination of N-benzyl-glutarimide.
Step 2: Aza-Michael Addition
-
To a 50 mL round-bottom flask, add 1-benzyl-5,6-dihydropyridin-2(1H)-one (1.0 g, 5.0 mmol, 1.0 equiv), aniline (0.56 g, 6.0 mmol, 1.2 equiv), and anhydrous toluene (20 mL).
-
Add Yb(OTf)₃ (0.31 g, 0.5 mmol, 0.1 equiv) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (EtOAc/hexanes) to yield the desired 1-benzyl-4-(phenylamino)piperidin-2-one.
| Reactant | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Benzyl-5,6-dihydropyridin-2(1H)-one | 187.24 | 5.0 | 1.0 |
| Aniline | 93.13 | 6.0 | 1.2 |
| Yb(OTf)₃ | 620.35 | 0.5 | 0.1 |
Table 2: Reactant quantities for the aza-Michael addition.
Synthesis of 5-Aminopiperidin-2-ones: Ring-Closing Metathesis and Functional Group Interconversion
The synthesis of 5-aminopiperidin-2-ones often requires a more nuanced approach, frequently involving the construction of a linear precursor amenable to ring-closing metathesis (RCM), followed by functional group interconversion to install the amino group.
Mechanistic Rationale
RCM has revolutionized the synthesis of cyclic compounds. For 5-aminopiperidin-2-ones, a diene precursor is synthesized, typically from an amino acid derivative, where one double bond is part of an allylic amine and the other is part of an acrylic amide. The RCM reaction, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), efficiently forms the six-membered ring. The resulting α,β-unsaturated lactam can then be subjected to a conjugate addition of an amine or a related nitrogen nucleophile to introduce the amino group at the 5-position.
Figure 3: RCM approach to 5-Aminopiperidin-2-one synthesis.
Experimental Protocol: Synthesis of a Model 5-Aminopiperidin-2-one
This protocol outlines the synthesis of a 5-amino-piperidin-2-one derivative via RCM.
Materials:
-
N-Allylacrylamide
-
Grubbs' second-generation catalyst
-
Dichloromethane (DCM), anhydrous and degassed
-
Benzylamine
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply
-
Standard glassware for inert atmosphere reactions
Procedure:
Step 1: Ring-Closing Metathesis
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve N-allylacrylamide (1.0 g, 8.0 mmol) in degassed, anhydrous DCM (80 mL).
-
Add Grubbs' second-generation catalyst (0.34 g, 0.4 mmol, 5 mol%) to the solution.
-
Heat the reaction mixture to reflux (40 °C) for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify by silica gel chromatography to yield 1,5-dihydropyridin-2(1H)-one.
Step 2: Conjugate Addition and Reduction
-
Dissolve the 1,5-dihydropyridin-2(1H)-one (0.5 g, 5.1 mmol) in methanol (20 mL).
-
Add benzylamine (0.66 g, 6.1 mmol, 1.2 equiv).
-
Stir the mixture at room temperature for 24 hours.
-
To the same flask, carefully add 10% Pd/C (50 mg).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).
-
Stir vigorously for 12 hours.
-
Filter the reaction mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure and purify by chromatography to obtain the 5-(benzylamino)piperidin-2-one.
| Reactant | MW ( g/mol ) | Amount (mmol) | Equivalents/mol% |
| N-Allylacrylamide | 111.14 | 8.0 | 1.0 |
| Grubbs' II Catalyst | 848.97 | 0.4 | 5 mol% |
| Benzylamine | 107.15 | 6.1 | 1.2 |
| 10% Pd/C | - | 50 mg | - |
Table 3: Reactant quantities for the RCM and subsequent functionalization.
Conclusion and Future Outlook
The regiocontrolled synthesis of aminopiperidin-2-ones is a dynamic field with continuous innovation. The methods presented herein—multicomponent reactions, conjugate additions, and ring-closing metathesis—represent robust and versatile strategies for accessing specific regioisomers. The choice of a particular method will depend on the desired substitution pattern, available starting materials, and the required scale of the synthesis.
Future developments in this area will likely focus on the discovery of novel catalytic systems that offer even greater control over stereochemistry, as well as the development of more atom-economical and environmentally benign synthetic routes. As the demand for structurally complex and diverse aminopiperidin-2-ones in drug discovery continues to grow, so too will the ingenuity of synthetic chemists in meeting this challenge.
References
- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129. [Link]
- Alcaide, B., Almendros, P., Aragoncillo, C., Callejo, R., Ruiz, M. P., & Torres, M. R. (2015). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Organic & Biomolecular Chemistry, 13(1), 154-165. [Link]
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
- Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3765. [Link]
- Deiters, A., & Martin, S. F. (2004). Synthesis of oxygen- and nitrogen-containing heterocycles by ring-closing metathesis. Chemical Reviews, 104(5), 2199-2238. [Link]
Development of Novel Dipeptidyl Peptidase IV Inhibitors from Piperidine Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase IV (DPP-IV), a serine protease, has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus (T2DM). Its inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion.[1][2][3] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into approved drugs due to its favorable physicochemical and pharmacokinetic properties.[4][5][6][7] This guide provides a comprehensive overview of the development of novel DPP-IV inhibitors based on the piperidine scaffold, detailing synthetic strategies, structure-activity relationship (SAR) studies, and robust in vitro and in vivo evaluation protocols.
Introduction: The Rationale for Targeting DPP-IV with Piperidine-Based Inhibitors
DPP-IV is a transmembrane glycoprotein that cleaves X-proline or X-alanine dipeptides from the N-terminus of various polypeptides.[1] Its substrates include the incretin hormones GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for maintaining glucose homeostasis. By inhibiting DPP-IV, the circulating levels of active GLP-1 and GIP are increased, leading to enhanced insulin release from pancreatic β-cells and suppressed glucagon secretion from α-cells in a glucose-dependent manner.[2][3] This mechanism of action minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic agents.[1][8]
The piperidine ring, a six-membered nitrogen-containing heterocycle, serves as a versatile scaffold in drug design.[4][5][6] Its introduction into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[4][7] The conformational flexibility of the piperidine ring allows for optimal orientation of substituents to interact with the active site of target enzymes. In the context of DPP-IV inhibition, the piperidine core can be strategically functionalized to occupy the S1 and S2 pockets of the enzyme's active site, leading to potent and selective inhibition.[1][2]
Chemical Synthesis and Structure-Activity Relationship (SAR) Studies
The synthesis of piperidine-based DPP-IV inhibitors often involves multi-step reaction sequences. A general approach may start from a commercially available piperidine derivative, which is then elaborated through various chemical transformations to introduce the desired pharmacophoric elements.
A critical aspect of developing potent and selective inhibitors is understanding the structure-activity relationship (SAR). This involves systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. For piperidine-based DPP-IV inhibitors, SAR studies typically focus on modifications at different positions of the piperidine ring and the nature of the substituents.
Key SAR Insights for Piperidine-Based DPP-IV Inhibitors:
| Position of Substitution | Moiety | Impact on Activity | Reference |
| Piperidine Core | Constrained phenethylamines | Potent inhibition | [2][9] |
| Linker | Pyrimidine | Dramatically improved potency compared to open-chain linkers | [2] |
| Substituent on Phenyl Ring | Trifluoromethyl | Occupies the S1 pocket of the enzyme | [2] |
| Amine Group | Primary or secondary amine | Forms electrostatic interactions with Glu205 and Glu206 | [2] |
The trifluorophenyl group is often found to occupy the hydrophobic S1 pocket of the DPP-IV enzyme, while an amine group can form crucial electrostatic interactions with key amino acid residues like Glu205 and Glu206 in the active site.[2][8] The linker connecting the piperidine core to other parts of the molecule also plays a significant role in determining potency, with more rigid linkers like pyrimidine showing enhanced activity.[2]
Caption: Key interactions between a piperidine-based DPP-IV inhibitor and the enzyme's active site.
In Vitro Evaluation Protocols
DPP-IV Inhibition Assay (Fluorometric)
This assay is a fundamental step in screening and characterizing novel DPP-IV inhibitors. It relies on a fluorogenic substrate that, when cleaved by DPP-IV, releases a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Principle: The fluorogenic substrate, Gly-Pro-4-methylcoumarinamide, is cleaved by the DPP-IV enzyme, releasing the fluorescent 7-amino-4-methylcoumarin.[1]
Materials:
-
Human recombinant DPP-IV enzyme
-
Gly-Pro-AMC substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[10]
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Sitagliptin)[11]
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[10]
Protocol:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add 50 µL of the DPP-IV enzyme solution to each well.
-
Add 25 µL of the diluted test compounds or reference inhibitor to the respective wells. Include wells with solvent (DMSO) as a control for 100% enzyme activity and wells with buffer only for background fluorescence.[10][11]
-
Incubate the plate for 10 minutes at 37°C.[11]
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate for 30 minutes at 37°C, protected from light.[10]
-
Measure the fluorescence intensity using a microplate reader at the specified wavelengths.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Caption: Workflow for the in vitro DPP-IV inhibition assay.
In Vivo Evaluation Protocols
The in vivo efficacy of novel DPP-IV inhibitors is typically assessed in animal models of diabetes. These studies are crucial for evaluating the antihyperglycemic activity and overall pharmacological profile of the compounds.[12]
Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
The OGTT is a standard method to assess how an animal's body processes glucose. In the context of DPP-IV inhibitor development, it is used to evaluate the compound's ability to improve glucose tolerance.
Animal Model: Streptozotocin (STZ)-induced diabetic mice or genetically diabetic models like the db/db mouse are commonly used.[12]
Materials:
-
Diabetic mice (e.g., STZ-induced or db/db)
-
Test compound formulated for oral administration
-
Vehicle control
-
Positive control (e.g., Sitagliptin)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
Protocol:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose levels (t=0) from the tail vein.
-
Administer the test compound, vehicle, or positive control orally.
-
After a specific time (e.g., 30 or 60 minutes), administer the glucose solution orally.
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. A significant reduction in the AUC for the test compound group compared to the vehicle group indicates improved glucose tolerance.
Caption: Workflow for the in vivo oral glucose tolerance test.
Pharmacokinetic Studies
Understanding the pharmacokinetic properties of a drug candidate is essential for its development. These studies provide information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Key Pharmacokinetic Parameters for DPP-IV Inhibitors:
| Parameter | Description | Importance | Reference |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the dose required for therapeutic effect. | [13][14] |
| Time to Maximum Concentration (Tmax) | The time it takes to reach the maximum plasma concentration after administration. | Indicates the rate of absorption. | [15] |
| Half-life (t1/2) | The time required for the plasma concentration of a drug to decrease by half. | Determines the dosing frequency. | [13][15] |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution in the tissues. | [15] |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Determines the maintenance dose rate required to achieve a target steady-state concentration. | [14] |
Pharmacokinetic studies are typically conducted in animal models such as rats or dogs, and the data obtained is crucial for predicting the drug's behavior in humans.[13][14]
Conclusion
The development of novel DPP-IV inhibitors from piperidine scaffolds represents a promising avenue for the discovery of new therapeutic agents for type 2 diabetes. The versatility of the piperidine core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for the in vitro and in vivo evaluation of these compounds, from initial screening to preclinical characterization. A thorough understanding of the SAR and a systematic approach to biological evaluation are critical for the successful development of piperidine-based DPP-IV inhibitors.
References
- Comparative Clinical Pharmacokinetics of Dipeptidyl Peptidase-4 Inhibitors. (URL: )
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Pharmacokinetics of dipeptidylpeptidase-4 inhibitors. PubMed. (URL: [Link])
- Application of Chiral Piperidine Scaffolds in Drug Design. (URL: )
- Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed. (URL: [Link])
- Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors.
- In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. (URL: )
- Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. NIH. (URL: [Link])
- Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. PubMed. (URL: [Link])
- Anti-Diabetic In-Vivo Animal Models: A Review. IJNRD. (URL: [Link])
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (URL: [Link])
- Application of Chiral Piperidine Scaffolds in Drug Design.
- Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors.
- DPP-IV Inhibitors. Johns Hopkins Diabetes Guide. (URL: [Link])
- The Use of Animal Models in the Study of Diabetes Mellitus. In Vivo. (URL: [Link])
- In Vivo Models of Diabetes Mellitus. Ace Therapeutics. (URL: [Link])
- The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected]. PubMed. (URL: [Link])
- Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. PubMed. (URL: [Link])
- Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia. (URL: [Link])
- [A novel dipeptidyl peptidase IV inhibitors developed through scaffold hopping and drug splicing str
- Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. (URL: )
- Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evalu
- Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes.
- An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe. MDPI. (URL: [Link])
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
- Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold. PubMed. (URL: [Link])
- Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit (E-BC-D007). Elabscience. (URL: [Link])
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH. (URL: [Link])
- Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. (URL: )
- Identification of a Novel Scaffold for Inhibition of Dipeptidyl Peptidase-4. PubMed. (URL: [Link])
Sources
- 1. oatext.com [oatext.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 9. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Clinical Pharmacokinetics of Dipeptidyl Peptidase-4 Inhibitors | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-5-aminopiperidin-2-one Hydrochloride by Recrystallization
Welcome to our dedicated technical support guide for the purification of (R)-5-aminopiperidin-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining this chiral intermediate in high purity through recrystallization. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Introduction: The Critical Role of Purity
This compound is a key chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical integrity and chemical purity are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid compounds, leveraging differences in solubility to separate the desired product from impurities.[1][2] This guide will walk you through the nuances of applying this technique to this specific amine hydrochloride salt.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise during the recrystallization of this compound.
Q1: What is the first step I should take to develop a recrystallization protocol for a new batch of crude this compound?
A1: The crucial first step is solvent screening.[2][3] Since the ideal solvent for recrystallization is one in which your compound is highly soluble when hot and poorly soluble when cold, you'll need to test a range of solvents with varying polarities.[1][4] A systematic approach is to test the solubility of a small amount of your crude material (e.g., 10-20 mg) in about 0.5 mL of different solvents at room temperature and then upon heating.
Q2: My compound is an amine hydrochloride salt. Does this affect my choice of solvent?
A2: Absolutely. The hydrochloride salt form makes the compound significantly more polar than its freebase counterpart. Therefore, you should focus your solvent screen on polar solvents. Good starting points include lower alcohols (methanol, ethanol, isopropanol), water, and mixtures of these. Acetone can sometimes be effective, especially in a mixed solvent system.[5] Avoid non-polar solvents like hexanes or toluene as a primary solvent, though they may be useful as anti-solvents.
Q3: What are the characteristics of a good recrystallization solvent for this compound?
A3: An ideal solvent should meet several criteria:
-
High solubility at elevated temperatures: This allows for the complete dissolution of your compound.[1][4]
-
Low solubility at low temperatures: This ensures maximum recovery of the purified product upon cooling.[1][4]
-
Inertness: The solvent must not react with this compound.[2]
-
Volatility: The solvent should be easily removable from the final crystals during drying.[2]
-
Impurity Solubility Profile: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[4]
Q4: I'm observing "oiling out" instead of crystal formation. What's happening and how can I fix it?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[6] This often happens if the solution is cooled too quickly or if the concentration of the solute is too high. To remedy this, you can:
-
Add more solvent: This will decrease the saturation of the solution.
-
Reheat the solution until the oil redissolves, and then allow it to cool much more slowly.
-
Consider a different solvent system: The current solvent may not be optimal. A mixed-solvent system can sometimes prevent oiling out.[7]
Q5: How does pH affect the recrystallization of an amine hydrochloride?
A5: The pH of the solution is critical for maintaining the salt form of your compound. This compound is the salt of a weak base (the amine) and a strong acid (HCl). If the pH of the solution becomes too basic, the hydrochloride salt can be neutralized to the free amine, which has very different solubility properties and may prevent crystallization or introduce impurities. It is generally advisable to maintain a slightly acidic pH during recrystallization to ensure the stability of the salt.[8][9]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the recrystallization process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution was not sufficiently saturated. 3. The compound is highly soluble even at low temperatures in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration and then try cooling again. 2. Introduce a seed crystal to induce crystallization. 3. Scratch the inside of the flask with a glass rod at the liquid-air interface. 4. Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then gently warm until it clears and cool slowly.[4] |
| Low recovery of the purified product. | 1. The compound has significant solubility in the cold solvent. 2. Not enough time was allowed for crystallization. 3. Crystals were lost during filtration. | 1. Cool the solution in an ice bath for a longer period to maximize precipitation. 2. Use the minimum amount of hot solvent necessary to dissolve the crude material.[1] 3. Ensure the filter paper is properly seated in the funnel and that all crystals are transferred. Wash the crystals with a minimal amount of ice-cold solvent. |
| The purified product is still impure. | 1. The cooling process was too rapid, trapping impurities. 2. The chosen solvent is not effective at separating the specific impurities present. 3. The crystals were not washed sufficiently after filtration. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] 2. Re-evaluate your solvent choice. A different solvent or a mixed-solvent system may be necessary. 3. Perform a second recrystallization on the purified material. 4. Ensure you are washing the filtered crystals with a small amount of cold, fresh solvent. |
| The product forms a fine powder or precipitate instead of well-defined crystals. | 1. The solution was cooled too quickly ("shock cooling").[10] 2. The solution was agitated during the cooling phase. | 1. Re-dissolve the precipitate by heating and allow the solution to cool undisturbed and slowly. Placing the flask in a Dewar filled with hot water can help achieve a slow cooling rate.[10] |
Part 3: Experimental Protocols & Methodologies
The following protocols are generalized starting points and may require optimization based on the specific impurity profile of your crude material.
Protocol 1: Single-Solvent Recrystallization
This is the most direct method and should be attempted first. A good starting solvent to evaluate for this compound is a lower alcohol like ethanol or isopropanol.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate with stirring. Continue to add the solvent in small portions until the solid is just completely dissolved. It is crucial to use the minimum amount of hot solvent.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent)
This method is useful if no single solvent provides the desired solubility profile.[4] A common pairing for polar compounds is an alcohol ("good" solvent) and an ether or a non-polar solvent like heptane ("poor" or "anti-solvent").
Methodology:
-
Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent (e.g., methanol) at room temperature or with gentle heating.
-
Addition of Anti-Solvent: While stirring, slowly add the "anti-solvent" (e.g., diethyl ether) dropwise until a persistent cloudiness (turbidity) is observed.
-
Clarification: Gently warm the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly and undisturbed, as described in Protocol 1.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the mixed-solvent system (or just the anti-solvent) for washing.
Visualizing the Recrystallization Workflow
The following diagram illustrates the decision-making process for developing a recrystallization protocol.
Caption: A troubleshooting guide for improving product purity.
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- ChemBK. (2024, April 9). 5-AMino-1-Methylpiperidin-2-one hydrochloride.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- ResearchGate. (n.d.). The effect of pH and temperature on the crystal salts formation and....
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic.
- Ramalingam, A. (2021).
- Reddit. (2020, October 30). Recrystallisation Help. r/Chempros.
- ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmacy Research, 5(6), 3224-3228.
- National Institutes of Health. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC.
- National Institutes of Health. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC.
- National Institutes of Health. (2020, June 26). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. PMC.
- National Institutes of Health. (n.d.). 5-Aminopiperidin-2-one. PubChem.
- Society of Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
- PubMed. (n.d.). Related impurities in peptide medicines.
- ChemUniverse. (n.d.). 5-AMINOPIPERIDIN-2-ONE HYDROCHLORIDE [P43391].
- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- ResearchGate. (2015, February 2). What is the usual nature of impurities in synthetic peptides?.
- University of Windsor. (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. mt.com [mt.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Overcoming low yield in the synthesis of (R)-5-aminopiperidin-2-one
Welcome to the technical support center dedicated to the synthesis of (R)-5-aminopiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges that can lead to low yields in this multi-step synthesis. By understanding the causality behind each experimental step and potential pitfalls, you can optimize your synthetic route and achieve higher purity and yield of the target molecule.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of (R)-5-aminopiperidin-2-one can arise from several stages of the process, from the initial protection of the starting material to the final cyclization and purification. This section provides a question-and-answer formatted guide to troubleshoot common issues.
Section 1: Starting Material and Protection
Question 1: I am seeing a low yield after the Boc-protection of (R)-glutamic acid. What could be the issue?
Answer:
Low yields during the N-Boc protection of (R)-glutamic acid can stem from incomplete reaction or side reactions. Here are the key aspects to investigate:
-
Incomplete Reaction:
-
Cause: Insufficient equivalents of Boc-anhydride ((Boc)₂O) or base (e.g., triethylamine, TEA), or inadequate reaction time. The di-acid nature of glutamic acid requires careful stoichiometry.
-
Solution: Ensure at least 2 equivalents of base are used to deprotonate both carboxylic acid groups, allowing the amino group to be sufficiently nucleophilic. Use a slight excess of (Boc)₂O (1.1-1.2 equivalents). Monitor the reaction by TLC or LC-MS to ensure it goes to completion.[1]
-
-
Side Reactions:
-
Cause: The formation of pyroglutamic acid derivatives can occur if the reaction is heated or if acidic conditions are inadvertently introduced.
-
Solution: Maintain a low reaction temperature (0 °C to room temperature) and ensure the reaction medium is basic.
-
Experimental Protocol: N-Boc Protection of (R)-Glutamic Acid [1]
-
Suspend (R)-glutamic acid in a suitable solvent such as a mixture of dioxane and water.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) and stir until the glutamic acid dissolves.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, perform an acidic workup to isolate the N-Boc-(R)-glutamic acid.
Section 2: Reduction and Activation
Question 2: The reduction of the N-Boc-(R)-glutamic acid dimethyl ester to the diol is incomplete or gives multiple products. How can I improve this step?
Answer:
The reduction of the diester to a diol is a critical step. Incomplete reduction or over-reduction can be a problem.
-
Incomplete Reduction:
-
Cause: Insufficient reducing agent (e.g., sodium borohydride, lithium aluminum hydride). The reactivity of the two ester groups might differ slightly.
-
Solution: Use a sufficient excess of the reducing agent. For sodium borohydride in methanol, using 2.5 equivalents is a good starting point. Monitor the reaction closely by TLC to ensure both ester groups are reduced.
-
-
Formation of Byproducts:
-
Cause: Over-reduction or cleavage of the Boc group if a harsh reducing agent like LiAlH₄ is used without careful temperature control.
-
Solution: Sodium borohydride is a milder reducing agent and is generally preferred for this transformation to avoid affecting the Boc protecting group. Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature).
-
Question 3: I am getting a low yield during the tosylation of the diol. What are the likely causes?
Answer:
Low yields in the tosylation step are often due to incomplete reaction, side reactions, or difficulties in purification.
-
Incomplete Reaction:
-
Cause: Insufficient tosyl chloride (TsCl) or base (e.g., pyridine, triethylamine), or a short reaction time. Steric hindrance can also play a role.
-
Solution: Use a slight excess of TsCl (2.1-2.2 equivalents) and ensure an adequate amount of base is present to neutralize the HCl generated. The reaction should be run at a low temperature (0 °C) and allowed to proceed for several hours or overnight.
-
-
Side Reactions:
-
Cause: Formation of the corresponding chloride as a byproduct if pyridine is used as a solvent and base. Intermolecular ether formation is also a possibility.
-
Solution: Use a non-nucleophilic base like triethylamine in a solvent like dichloromethane (DCM) to minimize chloride formation.
-
Section 3: Cyclization and Deprotection
Question 4: The intramolecular cyclization to form the piperidinone ring is giving a very low yield. What are the key parameters to optimize?
Answer:
The cyclization is arguably the most challenging step and is often the primary source of low overall yield.
-
Inefficient Ring Closure:
-
Cause: The intramolecular nucleophilic substitution can be slow. The choice of solvent and base is critical. High dilution is often necessary to favor intramolecular cyclization over intermolecular polymerization.[2]
-
Solution:
-
Solvent: Use a polar aprotic solvent like DMF or acetonitrile to facilitate the Sₙ2 reaction.
-
Base: A non-nucleophilic, moderately strong base like potassium carbonate or sodium hydride is often effective.
-
Concentration: Run the reaction at high dilution (e.g., 0.01-0.05 M) to minimize intermolecular side reactions.
-
Temperature: Gentle heating may be required to drive the reaction to completion, but excessive heat can lead to decomposition.
-
-
Workflow for Synthesis of (R)-5-aminopiperidin-2-one from (R)-Glutamic Acid
Caption: Synthetic pathway from (R)-glutamic acid.
Question 5: I am losing a significant amount of my product during the Boc-deprotection step. How can I prevent this?
Answer:
The Boc group is acid-labile, and its removal can sometimes lead to side reactions if not performed under optimal conditions.[3]
-
Cause: The ester linkage in a precursor or other acid-sensitive functional groups in the molecule might be cleaved under the acidic conditions used for Boc deprotection. The newly formed free amine can also be reactive.
-
Solution:
-
Mild Acidic Conditions: Use milder acidic conditions for deprotection. A common choice is trifluoroacetic acid (TFA) in DCM at 0 °C to room temperature.[3][4] Alternatively, HCl in a non-nucleophilic organic solvent like dioxane or diethyl ether can be used.[5]
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of any sensitive groups.[5]
-
Monitoring: Carefully monitor the reaction by TLC to ensure complete deprotection without prolonged exposure to the acidic medium.
-
Experimental Protocol: Boc Deprotection [3]
-
Dissolve the Boc-protected aminopiperidinone in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product.
Section 4: Purification
Question 6: I am having difficulty purifying the final product, (R)-5-aminopiperidin-2-one. What are the best methods?
Answer:
The final product can be challenging to purify due to its polarity and potential for zwitterion formation.
-
Column Chromatography:
-
Challenge: The high polarity of the aminolactam can lead to streaking on silica gel.
-
Solution: Use a polar mobile phase, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to suppress tailing. A common eluent system is a gradient of methanol in dichloromethane with 0.5-1% triethylamine.
-
-
Chiral HPLC:
-
Crystallization:
-
Potential: If a crystalline salt (e.g., hydrochloride) can be formed, crystallization can be an effective purification method.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (R)-5-aminopiperidin-2-one?
A1: The most frequently reported synthetic route starts from the chiral pool, specifically (R)-glutamic acid.[1] This approach leverages the existing stereocenter to establish the desired stereochemistry in the final product. The general strategy involves protection of the amino group, modification of the carboxylic acid functionalities, and subsequent cyclization.
Q2: What are the critical protecting groups to consider in this synthesis?
A2: The choice of protecting groups is crucial for the success of the synthesis.
-
Amine Protection: The tert-butoxycarbonyl (Boc) group is widely used for the amino group of glutamic acid due to its stability under various reaction conditions and its relatively mild removal with acid.[3]
-
Carboxylic Acid Protection: The carboxylic acid groups are typically converted to methyl or ethyl esters for the subsequent reduction step.
Q3: What are the key side reactions to be aware of during the cyclization step?
A3: The primary side reaction during the intramolecular cyclization is intermolecular polymerization, where two or more precursor molecules react with each other to form linear or cyclic oligomers. This is mitigated by performing the reaction under high dilution conditions.[2] Another potential side reaction is elimination if the conditions are too harsh.
Q4: How can I confirm the enantiomeric purity of my final product?
A4: The enantiomeric purity is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[6][7] This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of the enantiomeric excess (ee).
Data Summary
| Step | Key Reagents | Typical Yield | Key Optimization Parameters |
| N-Boc Protection | (Boc)₂O, TEA | >90% | Stoichiometry of base and (Boc)₂O, temperature control.[1] |
| Esterification | SOCl₂, Methanol | Quantitative | Anhydrous conditions, temperature control.[9] |
| Reduction to Diol | NaBH₄, Methanol | ~80-90% | Choice of reducing agent, temperature control. |
| Tosylation | TsCl, Pyridine/TEA | ~70-85% | Stoichiometry of TsCl, choice of base, reaction time. |
| Cyclization | Base (e.g., K₂CO₃), High Dilution | Variable (often the lowest yielding step) | High dilution, choice of solvent and base, temperature.[2] |
| Boc Deprotection | TFA or HCl in Dioxane | >90% | Choice of acid, anhydrous conditions, reaction time.[3][5] |
Logical Relationship of Synthetic Steps and Challenges
Caption: Troubleshooting flowchart for the synthesis.
References
- Synthesis of enantiopure trisubstituted piperidines from a chiral epoxyaziridine and α-amino esters. (n.d.).
- Rewiring amino acids to piperidines. (n.d.). Tohoku University.
- Enantiospecific synthesis of pyridinones as versatile intermediates toward asymmetric piperidines. (n.d.). Semantic Scholar.
- BOC Protection and Deprotection. (2025). J&K Scientific LLC.
- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. (n.d.).
- How should I deprotect Boc-amino group without breaking ester bond? (2021).
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- Synthesis of Chiral Amino Epoxyaziridines: Useful Intermediates for the Preparation of Chiral Trisubstituted Piperidines. (n.d.). Amanote Research.
- EP3733648B1 - Method for preparing 5r-benzyloxyaminopiperidin-2s-carboxylic acid or derivative thereof. (n.d.).
- 21.7: Chemistry of Amides. (2022). LibreTexts Chemistry.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). CSIR-NIScPR.
- Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025). RotaChrom.
- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (n.d.).
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (n.d.). University of Michigan Library.
- Chromatography for Chiral Separ
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI.
- US5489689A - Preparation of piperidine derivatives. (n.d.).
- Himmelsbach et al. (45)
- Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chrom
- Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023).
- Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cycliz
- Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. (n.d.). PMC.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024).
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (n.d.). NIH.
- The Amide Functional Group: Properties, Synthesis, and Nomencl
- Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. (n.d.). MDPI.
- Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. (2024). IJCRT.org.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Chiral Analysis & Separ
- CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. (n.d.).
- Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cycliz
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 7. longdom.org [longdom.org]
- 8. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 9. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in the Alkylation of N-Protected Aminopiperidinones
Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your research. This guide focuses on a common yet challenging reaction: the α-alkylation of N-protected aminopiperidinones. We will move beyond simple protocols to understand the causality behind side reactions and empower you to optimize your specific system.
The alkylation of piperidinone enolates is a cornerstone transformation for building molecular complexity, particularly in the synthesis of pharmaceutical agents. However, the nuanced reactivity of the enolate intermediate often leads to a variety of undesired products. This guide is structured as a series of troubleshooting questions to directly address the most common issues encountered in the lab.
Core Reaction: The Desired α-Alkylation Pathway
The fundamental goal is to deprotonate the α-carbon of the N-protected piperidinone to form an enolate, which then acts as a nucleophile in an SN2 reaction with an alkylating agent. The N-protecting group (e.g., Boc, Cbz) is critical to prevent the highly nucleophilic ring nitrogen from participating in the reaction.[1][2]
Caption: The desired two-step pathway for α-alkylation.
Troubleshooting Guide & FAQs
Q1: My reaction is yielding a significant amount of O-alkylated product (enol ether). How can I improve C-alkylation selectivity?
A1: This is a classic problem of competing reaction pathways stemming from the ambident nature of the enolate nucleophile. An enolate has two reactive sites: the α-carbon and the oxygen.[3][4] The outcome of the C- vs. O-alkylation is primarily governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions.[5][6]
The Causality: The α-carbon is a "soft" nucleophilic center, while the enolate oxygen is a "hard" nucleophilic center.[5]
-
Soft electrophiles (like alkyl iodides and bromides) preferentially react at the soft carbon center, favoring the desired C-alkylation.[5]
-
Hard electrophiles (like alkyl sulfates, tosylates, or silyl halides) react faster at the hard oxygen center, leading to O-alkylation.[3][6]
Troubleshooting Strategy:
-
Change the Alkylating Agent: This is the most impactful variable. If you are using a tosylate or sulfate, switch to the corresponding alkyl iodide or bromide. Iodides are generally the best choice for promoting C-alkylation.[7]
-
Modify the Solvent: Polar aprotic solvents (DMF, DMSO, HMPA) are excellent at solvating the metal counterion (e.g., Li+), leaving the oxygen atom of the enolate more exposed and reactive, which can increase O-alkylation.[5][7] Using less polar solvents like THF or DME can favor C-alkylation. Protic solvents strongly favor C-alkylation by hydrogen-bonding to the oxygen, but are often incompatible with the strong bases used to form the enolate.[5][8]
-
Consider the Counterion: The metal counterion from the base plays a crucial role. Lithium (from LDA or n-BuLi) coordinates tightly to the oxygen, reducing its nucleophilicity and thus favoring C-alkylation.[7][9] Larger, "softer" cations like potassium (from KHMDS or t-BuOK) result in a more "naked" and reactive enolate oxygen, which can increase the amount of O-alkylation.[7]
| Parameter | Favors C-Alkylation (Desired) | Favors O-Alkylation (Side Product) | Rationale |
| Alkylating Agent | Alkyl Iodide (R-I), Alkyl Bromide (R-Br) | Alkyl Tosylate (R-OTs), Dimethyl Sulfate (Me₂SO₄), Silyl Halides (R₃SiCl) | HSAB Principle: Soft electrophiles react with the soft carbon center.[5][6] |
| Solvent | Weakly polar (THF, DME) | Highly polar aprotic (HMPA, DMF, DMSO) | Polar aprotic solvents solvate the cation, leaving a more reactive "naked" oxygen.[7] |
| Counterion | Lithium (Li⁺) | Potassium (K⁺), Sodium (Na⁺) | Tighter coordination of Li⁺ to oxygen reduces its availability for reaction.[9] |
| Temperature | Generally lower temperatures | Higher temperatures can sometimes favor the thermodynamically controlled O-alkylation product. | Kinetic control often favors C-alkylation. |
Q2: I am observing significant di-alkylation or poly-alkylation. How can I favor the mono-alkylated product?
A2: Over-alkylation occurs when the mono-alkylated product, which still possesses an acidic α-proton, is deprotonated and alkylates a second time. [10][11] This issue is a kinetic problem that can be solved by carefully controlling stoichiometry and reaction conditions.
The Causality: The pKa of the remaining α-proton on the mono-alkylated product is often similar to that of the starting material. If unreacted base or enolate is present when the product forms, it can deprotonate the product, creating a new enolate that gets alkylated again.
Troubleshooting Strategy:
-
Slow Addition of the Alkylating Agent: This is the most critical control parameter. Adding the alkyl halide slowly via syringe pump ensures that its concentration remains low. This maximizes its chance of reacting with the more abundant starting material enolate rather than the newly formed product enolate.[12][13]
-
Control Stoichiometry: Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure full conversion of the starting material to the enolate. Crucially, use no more than 1.0 equivalent of the alkylating agent.
-
Lower the Reaction Temperature: Reducing the temperature slows down all reaction rates, but it can disproportionately slow the rate of the second deprotonation/alkylation sequence, improving selectivity for the mono-alkylated product.[13]
-
Choose the Right Base: A strong, non-nucleophilic base like LDA or LHMDS ensures rapid and complete deprotonation of the starting material before the alkylating agent is added. This minimizes the presence of unreacted starting material that could participate in proton exchange with the product.[7]
Caption: Workflow for minimizing di-alkylation.
Q3: My alkylation is occurring at the wrong α-carbon on an unsymmetrical piperidinone. How do I control regioselectivity?
A3: For unsymmetrical piperidinones, the formation of two different regioisomeric enolates is possible. The control of regioselectivity depends on whether you establish kinetic or thermodynamic control during the deprotonation step.[5][9]
The Causality:
-
Kinetic Enolate: This is the enolate that forms fastest. Deprotonation occurs at the less sterically hindered α-proton. This pathway is favored by strong, bulky bases at very low temperatures, which makes the deprotonation rapid and irreversible.[5][9]
-
Thermodynamic Enolate: This is the most stable enolate, which is typically the more substituted one. Its formation is favored under conditions that allow for equilibration between the two enolate forms (e.g., a weaker base, higher temperatures, or longer reaction times).[5]
Troubleshooting Strategy:
-
To Form the Kinetic Product (Alkylation at the less substituted carbon):
-
Base: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS).[9]
-
Temperature: Perform the deprotonation at low temperature (typically -78 °C).[5]
-
Solvent: Use THF.
-
Procedure: Add the piperidinone solution to a slight excess of the base at -78 °C to ensure the ketone is never in excess, which could promote equilibration.
-
-
To Form the Thermodynamic Product (Alkylation at the more substituted carbon):
-
Base: Use a smaller, weaker base that allows for reversible deprotonation, such as NaH, KH, or an alkoxide like NaOEt.[5]
-
Temperature: Use higher temperatures (e.g., 0 °C to room temperature) to allow the system to reach equilibrium.
-
Solvent: A solvent that promotes equilibration, like DMF or ethanol (with alkoxide bases), can be used.
-
| Condition | Kinetic Control (Less Substituted Product) | Thermodynamic Control (More Substituted Product) |
| Base | Strong, bulky (LDA, LHMDS)[9] | Weaker, less hindered (NaH, KH, NaOEt)[5] |
| Temperature | Low (-78 °C) | Higher (0 °C to RT) |
| Time | Short | Long (allows for equilibration) |
| Solvent | THF | DMF, Protic Solvents (if base is compatible) |
Note on N-Protecting Group Influence: Electron-withdrawing protecting groups (e.g., carbamates like Boc or Cbz, or amides like benzoyl) can increase the acidity of the "proximal" α-protons (at C2 and C6), potentially overriding steric factors and favoring enolization at those positions.[10]
Q4: I am seeing a byproduct that corresponds to my alkylating agent having lost H-X. How can I prevent this elimination side reaction?
A4: You are observing a competing E2 elimination reaction. The enolate is not only a good nucleophile but also a strong base. It can abstract a β-proton from the alkylating agent, leading to the formation of an alkene instead of the desired SN2 substitution product.[14][15]
The Causality: Elimination competes with substitution and is favored by:
-
Steric Hindrance: Bulky bases (including hindered enolates) and sterically hindered alkyl halides (secondary, and especially tertiary) favor elimination.[16]
-
Alkyl Halide Structure: The order of reactivity for E2 is Tertiary > Secondary > Primary. For your desired SN2 reaction, the order is Methyl > Primary > Secondary. Tertiary halides almost exclusively give elimination.[16]
-
Temperature: Higher temperatures generally favor elimination over substitution.[15][16]
Troubleshooting Strategy:
-
Use Primary Alkyl Halides: If your synthesis allows, use primary or methyl halides. Avoid tertiary halides completely and use secondary halides with caution.
-
Lower the Reaction Temperature: After forming the enolate, maintain a low temperature during the addition of the alkyl halide and for the duration of the reaction.
-
Use a Less Hindered Base: If regioselectivity is not an issue, a less bulky base might form a less hindered enolate, which could slightly reduce the rate of elimination. However, the choice of alkylating agent is far more critical.
Q5: My starting material has a chiral center at the α-carbon, but my product is a racemic mixture. How can I avoid racemization?
A5: Unfortunately, racemization is an inherent consequence of this reaction mechanism. The formation of the enolate intermediate is the cause.
The Causality: The α-carbon of the enolate is sp²-hybridized and planar. This planarity completely destroys the stereochemical information at that center. The subsequent alkylation can occur from either face of the planar enolate, typically leading to a 1:1 mixture of enantiomers (a racemic mixture).[4][17]
Mitigation Strategies (Advanced):
While you cannot prevent racemization in a standard enolate alkylation, if stereocontrol is essential, you must change your overall synthetic strategy. This is less of a troubleshooting step and more of a strategic pivot. Options include:
-
Catalytic Asymmetric Alkylation: Employing a chiral catalyst (e.g., a palladium complex with a chiral ligand) that can differentiate the two faces of the enolate.[18]
-
Chiral Auxiliaries: Covalently attach a chiral molecule to your piperidinone to direct the incoming alkylating agent to one face of the enolate before being cleaved off in a later step.
Experimental Protocols
Protocol 1: General Procedure for Optimized C-Alkylation of N-Boc-4-Piperidone
This protocol is optimized to favor mono-C-alkylation and minimize side reactions for a simple, symmetrical substrate.
Materials:
-
N-Boc-4-piperidone (1.0 eq.)
-
Diisopropylamine (1.1 eq.), freshly distilled
-
n-Butyllithium (1.05 eq., e.g., 1.6 M in hexanes)
-
Alkyl Iodide (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard solvents for workup (e.g., ethyl acetate) and purification
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous THF and diisopropylamine (1.1 eq.). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq.) dropwise. Stir the solution at -78 °C for 20 minutes, then allow it to warm to 0 °C for 30 minutes to form the LDA solution. Cool back down to -78 °C.
-
In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF.
-
Slowly add the piperidinone solution to the LDA solution at -78 °C. Stir for 1-2 hours at this temperature to ensure complete enolate formation.
-
Add the alkyl iodide (1.0 eq.) dropwise via syringe pump over at least 1 hour, maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot.
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Perform a standard aqueous workup, extracting with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Screening Reaction Conditions to Minimize Di-alkylation
This protocol describes a small-scale experiment to quickly find the optimal addition time for the alkylating agent.
Procedure:
-
Prepare a stock solution of the lithium enolate as described in Protocol 1, Steps 1-5, using a larger scale (e.g., 5 mmol).
-
Set up three separate small-scale reaction flasks (A, B, C), each under an inert atmosphere at -78 °C.
-
Aliquot equal volumes of the enolate stock solution into each flask (e.g., 1 mmol each).
-
To flask A , add the alkyl halide (1.0 eq.) dropwise over 15 minutes.
-
To flask B , add the alkyl halide (1.0 eq.) dropwise over 60 minutes.
-
To flask C , add the alkyl halide (1.0 eq.) dropwise over 120 minutes.
-
After the addition is complete, stir all reactions for an additional hour and then quench simultaneously.
-
Work up each reaction and analyze the crude product mixture by ¹H NMR or LC-MS to determine the ratio of mono- to di-alkylated product. Select the condition that provides the best ratio for scale-up.
References
- BenchChem.
- PharmaXChange.info.
- BenchChem. N-Alkylation of 4-Aminomethylpiperidine: A Detailed Guide to Synthetic Protocols.
- ResearchGate.
- Daley, V., et al. UNEXPECTED ENOLIZATION OF 2-PHENYL-3-PIPERIDONE DERIVATIVES. HETEROCYCLES, Vol. 48, No. 10, 1998.
- Sciencemadness.org.
- BenchChem.
- Fiveable.
- Abdou, G., et al. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 2020. [Link]
- Química Organica.org.
- BenchChem.
- Sciencemadness Discussion Board.
- Journal of the Chemical Society C: Organic. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. (1969). [Link]
- BenchChem.
- PubMed.
- ResearchGate. (PDF) Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2020).
- Wikipedia. Protecting group. [Link]
- K. C. Nicolaou Lab, Scripps Research. Protecting Groups.
- Imperial College London. Prof D Craig 2.O1 Organic Synthesis Lecture 3. (2004).
- Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). [Link]
- IIT Bombay. Protecting Groups. (2020). [Link]
- Reddit.
- Behenna, D. C., et al. Enantioselective Decarboxylative Alkylation of Lactams. NIH Public Access. [Link]
- Owlstown. Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. (2016). [Link]
- ResearchGate.
- Girgis, A. S., et al. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 2022. [Link]
- Synpeptide. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Dalal Institute.
- Organic & Biomolecular Chemistry. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2021). [Link]
- PubMed. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. (2024). [Link]
- Albericio, F., et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 2018. [Link]
- Master Organic Chemistry.
- Chemistry LibreTexts. 19.
- Angewandte Chemie. Postsynthetic modification of peptides via chemoselective N-alkylation of their side chains. (2012). [Link]
- Chemistry LibreTexts. 4.
- BITS Pilani.
- ResearchGate. Side Reactions on Amino Groups in Peptide Synthesis | Request PDF.
- ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013).
- Organic Chemistry Portal.
- ResearchGate.
- Macmillan Group, Princeton University.
- Journal of the Chemical Society, Perkin Transactions 1. Factors influencing the regioselectivity of reactions involving organocuprate reagents and allyl acylates: synthesis of some phenylthioprostanoids. (1984). [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. media.neliti.com [media.neliti.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 9. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
Technical Support Center: Removal of Boc Protecting Group from Piperidine Nitrogen
Welcome to the Technical Support Center for the deprotection of N-Boc-piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this common synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in the lab.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is incomplete. What are the likely causes?
Incomplete deprotection is a frequent issue. The primary culprits are often related to the acidic conditions required for cleavage.[1]
-
Insufficient Acid Strength or Concentration: The concentration or the number of equivalents of the acid may be too low to drive the reaction to completion.[1][2] For instance, trifluoroacetic acid (TFA) is hygroscopic, and absorbed water can diminish its effective acidity.[1][3]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve full conversion.[2]
-
Low Temperature: Most Boc deprotections are conducted at room temperature.[2] If the reaction is sluggish, gentle warming might be necessary, but this can also elevate the risk of side reactions.[2]
-
Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can impede the approach of the acid, slowing down the reaction rate.[1][2][3]
-
Poor Substrate Solubility: If your starting material is not fully dissolved in the reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.[1]
Q2: I'm observing unexpected side products in my reaction mixture. What could they be and how can I prevent them?
The most common side reaction during acidic Boc deprotection is the formation of t-butylated byproducts.[4]
-
Mechanism of Side Product Formation: The cleavage of the Boc group generates a reactive tert-butyl cation.[2] This carbocation can then alkylate any available nucleophiles in the reaction mixture, including the deprotected piperidine itself or other sensitive functional groups on your molecule.[2][4]
-
The Role of Scavengers: To prevent unwanted t-butylation, nucleophilic compounds called scavengers can be added to the reaction mixture.[2] These scavengers, such as triisopropylsilane (TIS) or water, are designed to trap the tert-butyl cation more readily than your product or other sensitive moieties.[2]
Q3: What are the most common acidic reagents for Boc deprotection of piperidines, and how do I choose between them?
The two most widely used reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2][5]
-
TFA in Dichloromethane (DCM): A solution of 25-50% TFA in DCM is a very common and effective choice.[2][5] It is highly effective but can sometimes lead to the formation of trifluoroacetate salts that are difficult to handle or may interfere with subsequent steps.[5]
-
HCl in Dioxane or Methanol: A 4M solution of HCl in an organic solvent like dioxane or methanol is a popular alternative.[2][5][6][7] This method often yields a hydrochloride salt that is a crystalline solid and can be easily isolated by filtration.[2][8]
The choice between TFA and HCl often depends on the specific substrate and the desired form of the final product (free base vs. salt).[5]
Q4: How should I properly work up my acidic Boc deprotection reaction?
A proper work-up is crucial for isolating a pure product in high yield.[5]
-
Removal of Volatiles: After the reaction is complete, the solvent and excess acid are typically removed under reduced pressure.[5][9] Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[2]
-
Neutralization (Basification): The residue is then dissolved in a suitable solvent, and the excess acid is neutralized by the careful addition of a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate.[5][9][10] Be cautious, as the evolution of CO₂ gas can cause pressure buildup.[9]
-
Extraction and Isolation: The deprotected piperidine (now as the free base) is then extracted into an organic solvent, washed, dried, and concentrated to yield the crude product.[9][10]
Q5: Are there any non-acidic methods for Boc deprotection?
Yes, for substrates that are sensitive to acidic conditions, alternative methods exist.
-
Thermal Deprotection: This method involves heating the Boc-protected compound in a suitable solvent, often at high temperatures (100-270°C), without the need for a catalyst.[11][12] Water can be used as a solvent for thermal deprotection.[12][13] This can be a greener alternative but may not be suitable for all substrates due to the high temperatures required.[12][14]
-
Mild Reagents: Milder deprotection methods have been developed for sensitive substrates. One such method utilizes oxalyl chloride in methanol, which can proceed at room temperature.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient acid concentration or equivalents.[1][2] - Short reaction time.[2] - Low reaction temperature.[2] - Steric hindrance.[1][2] - Poor substrate solubility.[1] | - Increase acid concentration (e.g., use 50% TFA in DCM or 4M HCl).[2] - Extend the reaction time and monitor progress by TLC or LC-MS.[2] - Gently warm the reaction (e.g., to 40°C), but with caution as it may increase side reactions.[2] - For sterically hindered substrates, consider more forcing conditions or longer reaction times.[1][2] - Choose a solvent in which the starting material is more soluble. |
| Side Product Formation (t-butylation) | - Generation of a reactive tert-butyl cation that alkylates the product or other nucleophiles.[2][4] | - Add a scavenger, such as triisopropylsilane (TIS) (e.g., 2.5%) and/or water (e.g., 2.5%), to the reaction mixture to trap the carbocation.[2] |
| Low Yield | - Incomplete reaction.[2] - Product loss during work-up (e.g., incomplete extraction, formation of water-soluble salts).[2][16] - Degradation of the product under harsh acidic conditions. | - Ensure the reaction has gone to completion by monitoring with TLC or LC-MS.[2] - During work-up, ensure the aqueous layer is sufficiently basic to convert the product to the free base for efficient extraction.[10] - Consider using a milder deprotection method if the product is acid-sensitive.[14] |
| Difficulty Isolating the Product | - The product may be isolated as an oil or a sticky solid, especially with TFA salts.[8] - The product might be highly soluble in the aqueous phase during work-up. | - Consider using HCl in dioxane to form a crystalline hydrochloride salt, which can often be isolated by filtration.[2][8] - If the product is water-soluble, consider alternative work-up procedures, such as using a solid-phase extraction (SPE) cartridge or ion-exchange resin.[16] |
Experimental Protocols
Protocol 1: Boc Deprotection with TFA in DCM
This protocol is a general starting point for the deprotection of N-Boc-piperidine derivatives.
-
Preparation: Dissolve the N-Boc-piperidine substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[10]
-
Cooling: Cool the solution to 0 °C in an ice bath.[10]
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.[10] Caution: The reaction can be exothermic and may evolve gas (CO₂ and isobutylene). Ensure adequate ventilation.[10][17]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.[10]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][18]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[9]
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).[9]
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.[9][10]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[9][10]
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.[10]
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is an excellent alternative to TFA and often yields a crystalline hydrochloride salt.
-
Preparation: Dissolve the N-Boc-piperidine substrate in a minimal amount of a suitable solvent like methanol or ethyl acetate.[2]
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (a large excess is often used).[2][10]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. A precipitate of the hydrochloride salt may form.[2][10]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[1][2]
-
Work-up:
-
If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[2][10]
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[2][10]
-
To obtain the free base, dissolve the crude hydrochloride salt in water and basify with a saturated aqueous solution of sodium bicarbonate before extracting with an organic solvent.[10]
-
Visualizing the Deprotection Workflow
The following diagram illustrates the key decision points and workflow for a successful Boc deprotection.
Caption: Decision workflow for Boc deprotection of piperidine.
References
- Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Benchchem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions.
- Benchchem. (n.d.). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
- Benchchem. (n.d.). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.
- Awuah, E., & Capson, T. L. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453–24459. [Link]
- Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- Reddit. (2023). Boc De-protection.
- Benchchem. (n.d.). A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy.
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- Benchchem. (n.d.). Optimizing Boc deprotection conditions to prevent side reactions.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reductive Amination of Aminopiperidinone Intermediates
Welcome to the technical support center for troubleshooting reductive amination reactions involving aminopiperidinone intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N-alkylating these valuable scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose and solve challenges in your own laboratory settings.
The aminopiperidinone core is a privileged scaffold in modern drug discovery. However, its unique bifunctional nature—possessing both a nucleophilic amine and a potentially labile lactam—presents specific challenges during reductive amination. This guide provides a structured approach to troubleshooting, focusing on the causal relationships between reaction parameters and experimental outcomes.
Troubleshooting Guide: Question & Answer Format
This section directly addresses common issues encountered during the reductive amination of aminopiperidinone substrates.
Question 1: I am observing very low conversion of my aminopiperidinone starting material. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is one of the most frequent issues and typically points to inefficient iminium ion formation or competing side reactions. Let's break down the potential causes:
-
Inefficient Imine/Iminium Ion Formation: The first step of the reaction is the condensation of the amine with the carbonyl compound to form an imine, which is then protonated to an electrophilic iminium ion for reduction.[1][2]
-
Steric Hindrance: Both the aminopiperidinone and the carbonyl partner can be sterically demanding. If either the amine (e.g., at the C3 or C4 position of the piperidinone ring) or the ketone/aldehyde is bulky, the rate of condensation can be significantly reduced.[3]
-
Electronic Effects: Electron-withdrawing groups on the amine can decrease its nucleophilicity, while similar groups on the carbonyl can increase its reactivity. Conversely, electron-donating groups on the amine enhance nucleophilicity.
-
pH of the Reaction Medium: Imine formation is pH-dependent. The reaction is typically catalyzed by mild acid, which protonates the carbonyl to make it more electrophilic. However, excessive acid will protonate the starting amine, rendering it non-nucleophilic. The optimal pH is generally between 4 and 6.[4]
-
-
Sub-optimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Reagent Reactivity: A reducing agent that is too powerful, like sodium borohydride (NaBH₄), can reduce the aldehyde or ketone starting material before it has a chance to form the imine.[5][6] Milder, more selective reagents are generally preferred for one-pot reductive aminations.[6]
-
Reagent Stability: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a preferred reagent, is moisture-sensitive and will decompose in the presence of water, losing its activity.[5]
-
Troubleshooting Workflow for Low Conversion:
Caption: Decision tree for troubleshooting low conversion.
Recommended Actions:
-
Switch to a Milder, Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for one-pot reductive aminations because it is selective for the iminium ion over the carbonyl starting materials and is compatible with mild acidic conditions.[7]
-
Ensure Anhydrous Conditions: Use anhydrous solvents (like dichloromethane (DCM) or 1,2-dichloroethane (DCE)) and handle STAB under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.
-
Catalyze Imine Formation: Add 1-2 equivalents of acetic acid (AcOH) to the reaction mixture. Acetic acid catalyzes imine formation and provides the proton source for the iminium ion without being so strong as to fully protonate the starting amine.[7]
-
Consider a Two-Step Procedure: For particularly challenging substrates, pre-forming the imine before adding the reducing agent can be effective. This is often done by stirring the amine and carbonyl in a solvent like methanol or ethanol, sometimes with a dehydrating agent like molecular sieves, before adding a reducing agent like NaBH₄.[8]
Question 2: My mass spectrometry data shows a side product with a mass corresponding to the hydrolysis of the lactam ring. How can I prevent this?
Answer:
Lactam hydrolysis is a significant risk due to the presence of acid or base and water in the reaction or workup. The amide bond in the piperidinone ring can be cleaved, leading to an amino acid derivative that will contaminate your product.
Causality:
-
Acid/Base Catalysis: Both strong acids and bases can catalyze the hydrolysis of the lactam. While the mild acid (acetic acid) used to catalyze imine formation is generally safe, prolonged reaction times at elevated temperatures or the use of stronger acids can promote hydrolysis.
-
Aqueous Workup: Standard aqueous workups, especially those involving strong acids or bases to quench the reaction or remove byproducts, can introduce the necessary components for hydrolysis.
Preventative Measures:
-
Strict pH Control: Use only the necessary amount of mild acid (e.g., acetic acid) for catalysis. Avoid stronger acids like HCl or H₂SO₄.
-
Minimize Water: Ensure all reagents and solvents are anhydrous. While a small amount of water is produced during imine formation, excess water from other sources should be avoided.
-
Moderate Reaction Temperature: Avoid high temperatures. Most reductive aminations with STAB proceed efficiently at room temperature. If heating is required to drive imine formation, keep it moderate (e.g., 40-50 °C) and for the shortest time possible.
-
Modified Workup Procedure:
-
Instead of a strong acid or base quench, consider quenching the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt (potassium sodium tartrate).
-
Minimize the contact time with the aqueous phase during extraction. Perform the extraction quickly and proceed to the drying step (e.g., with Na₂SO₄ or MgSO₄) promptly.
-
Question 3: I am getting a significant amount of a dialkylated byproduct. How can I improve the selectivity for mono-alkylation?
Answer:
Dialkylation occurs when the newly formed secondary amine product is more nucleophilic than the primary amine starting material and reacts with another molecule of the aldehyde, leading to a tertiary amine byproduct. This is a common issue in reductive aminations.[6]
Controlling Dialkylation:
-
Stoichiometry Control: Use a slight excess of the aminopiperidinone (e.g., 1.1 to 1.2 equivalents) relative to the carbonyl compound. This ensures the carbonyl is consumed before it can react with the product.
-
Slow Addition of the Carbonyl: If feasible, adding the aldehyde or ketone slowly to the mixture of the amine and reducing agent can help maintain a low concentration of the carbonyl, favoring reaction with the more abundant primary amine.
-
Stepwise Procedure: A stepwise approach where the imine is formed first, followed by reduction, can sometimes offer better control over dialkylation.[7]
FAQs for Aminopiperidinone Reductive Amination
Q: Which reducing agent is best for aminopiperidinone substrates?
A: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is highly recommended. Its mildness and selectivity for reducing the iminium ion in the presence of carbonyls make it ideal for one-pot procedures.[9] It avoids the reduction of the starting aldehyde/ketone and is less toxic than sodium cyanoborohydride (NaBH₃CN).[10]
| Reducing Agent | Pros | Cons | Recommended For |
| NaBH(OAc)₃ (STAB) | High selectivity for iminium ions; mild; good for one-pot reactions.[11] | Moisture sensitive; reacts with methanol.[5] | Primary recommendation for aminopiperidinones. |
| NaBH₃CN | Selective for iminium ions; tolerant of protic solvents. | Highly toxic (generates HCN under acidic conditions).[10] | Use with extreme caution in a well-ventilated hood. |
| NaBH₄ | Inexpensive; powerful. | Reduces aldehydes/ketones; requires a two-step process.[5] | Challenging substrates where imine can be pre-formed. |
| H₂/Catalyst (e.g., Pd/C) | "Green" reducing agent; high efficiency. | Can be sensitive to functional groups; may require pressure. | Substrates stable to hydrogenation conditions. |
Q: What is the best solvent for this reaction?
A: Aprotic solvents are preferred, especially when using STAB. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most common and effective solvents. Tetrahydrofuran (THF) is also a good option. Avoid protic solvents like methanol when using STAB, as it can react with the reagent.[5]
Q: How do I purify my N-alkylated aminopiperidinone product?
A: Purification can be challenging due to the polar nature of the product.
-
Acid-Base Extraction: After quenching the reaction, you can often use acid-base chemistry. Extract with an organic solvent (e.g., DCM or ethyl acetate). Wash with a mild base like saturated NaHCO₃ solution to remove unreacted acid and acidic byproducts. If the product is basic enough, it can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is re-extracted into an organic solvent.
-
Column Chromatography: Silica gel chromatography is the most common method. Due to the basicity of the amine, it's often beneficial to add a small amount of a basic modifier to the eluent system (e.g., 1-2% triethylamine or ammonia in methanol) to prevent peak tailing. A typical eluent system would be a gradient of methanol in dichloromethane.
Experimental Protocol: General Procedure for Reductive Amination of an Aminopiperidinone with an Aldehyde using STAB
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
Aminopiperidinone hydrochloride salt
-
Aldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid (AcOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the aminopiperidinone hydrochloride salt (1.0 eq).
-
Add anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.1 eq) to free-base the amine. Stir for 10-15 minutes at room temperature.
-
Add the aldehyde (1.05 eq) followed by acetic acid (1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Monitor by TLC or LCMS if desired.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq). Note: The reaction may bubble slightly (H₂ evolution from any residual moisture).
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LCMS every 1-2 hours. The reaction is typically complete within 4-24 hours.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Workflow Diagram:
Caption: Standard reductive amination workflow.
By understanding the key parameters and potential pitfalls associated with the reductive amination of aminopiperidinone intermediates, you can effectively troubleshoot and optimize your reactions to achieve higher yields and purities.
References
- Matassini, C., Clemente, F., & Cardona, F. (2020). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Source not further specified]
- BenchChem. (2025).
- Ma, L., et al. (2023).
- Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
- Mapes, C. M., & Mani, N. S. (2008). Scope of the synthesis of pyrrolidinones by reductive amination of carbonyl derivatives with 4‐aminobutanoic acid.
- Hutton, C. A., & Bartlett, P. A. (2008). Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Leonard, M. S. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Maryanoff, C. A., et al. (2008). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization).
- Wikipedia. (n.d.). Reductive amination.
- Organic Chemistry Tutor. (2020).
- Chemistry Steps. (n.d.). Reductive Amination.
- Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- PubMed. (2025). Alkylation as a strategy for optimizing water uptake and enhancing selectivity in polyethyleneimine-based anion-exchange membranes for brine mining via electrodialysis.
- Dakin, L.A. et al. (2021). Optimizing Reductive Amination: A Guide for Chemical Procurement. MilliporeSigma.
Sources
- 1. Efficient synthesis of gamma-lactams by a tandem reductive amination/lactamization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. mdpi.com [mdpi.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing the Hygroscopic Nature of Aminopiperidine Hydrochlorides
Welcome to the technical support center for handling aminopiperidine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for managing the inherent hygroscopic nature of these valuable compounds. Our goal is to ensure the integrity of your materials and the accuracy of your experimental results.
Introduction: The Challenge of Hygroscopicity
Aminopiperidine hydrochlorides are a critical class of reagents in pharmaceutical development. However, their tendency to readily absorb moisture from the atmosphere—a property known as hygroscopicity—can present significant handling challenges.[1][2] Moisture uptake can lead to a cascade of issues, including:
-
Inaccurate Weighing: The absorbed water contributes to the total mass, leading to errors in concentration calculations and stoichiometry.[3][4]
-
Physical Changes: The compound may change from a free-flowing powder to a clumpy, sticky, or even liquid state, making it difficult to handle and dispense.[1][2]
-
Chemical Degradation: The presence of water can initiate or accelerate degradation pathways such as hydrolysis, compromising the purity and stability of the compound.[5][6][7]
-
Altered Physicochemical Properties: Moisture can affect crystal structure, dissolution rates, and other critical parameters, impacting downstream applications and the performance of the final product.[8]
This guide provides practical, field-proven solutions to mitigate these challenges, ensuring the quality and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: My aminopiperidine hydrochloride has become clumpy. Can I still use it?
A1: Clumping is a clear indicator of moisture absorption.[1] While you may be able to break up the clumps with a spatula, the material's integrity is compromised due to an unknown water content, which will lead to inaccurate weighing.[1] For applications requiring high precision, it is strongly recommended to use a fresh, unopened container or to properly dry the material before use.
Q2: How can I accurately weigh a hygroscopic aminopiperidine hydrochloride?
A2: Accurate weighing requires minimizing exposure to atmospheric moisture. The preferred method is "weighing by difference".[9] This involves weighing a sealed container with the compound, transferring the desired amount to your reaction vessel, and then re-weighing the original container. The difference in weight is the amount of compound transferred. For highly sensitive compounds, performing this entire process inside a glove box is ideal.[10][11][12]
Q3: What is the best way to store aminopiperidine hydrochlorides?
A3: Proper storage is the first line of defense against moisture.[1] Containers should always be tightly sealed and stored in a desiccator containing an active desiccant like silica gel or molecular sieves.[13][14][15][16] For long-term storage or for highly sensitive derivatives, storage in a nitrogen-purged dry box or glove box is recommended.[10][14][17][18]
Q4: Can I dry my aminopiperidine hydrochloride if it has been exposed to moisture?
A4: Yes, drying is often possible, but the method must be chosen carefully to avoid thermal degradation.[1][19] A common and gentle method is drying under high vacuum in the presence of a strong desiccant like phosphorus pentoxide. Gentle heating in a vacuum oven can also be effective, but it is crucial to know the compound's thermal stability to prevent decomposition.[1][19] Always consult the material's safety data sheet (SDS) for any specific recommendations or warnings regarding heating.[20]
Troubleshooting Guide
This section provides a structured approach to common problems encountered when handling aminopiperidine hydrochlorides.
Problem 1: Inconsistent experimental results or poor reproducibility.
-
Potential Cause: Inaccurate quantification due to moisture absorption.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container within a desiccator with a fresh desiccant.[13][14][15]
-
Implement Controlled Weighing: Use the "weighing by difference" technique.[9] For maximum accuracy, perform weighing inside a glove box.[10][11]
-
Use Fresh Aliquots: Whenever possible, use a fresh, unopened container of the reagent.
-
Consider a Stock Solution: If feasible for your application, preparing a stock solution of the entire contents of a new bottle can ensure consistent concentration for a series of experiments.[21]
-
Problem 2: The compound appears wet, oily, or has completely liquefied.
-
Potential Cause: Significant moisture absorption, a phenomenon known as deliquescence for highly hygroscopic materials.[22]
-
Troubleshooting Steps:
-
Do Not Use: In this state, the compound's purity and concentration are highly compromised. It is not recommended for use in sensitive applications.
-
Review Storage Protocol: This level of moisture uptake indicates a failure in the storage protocol. Inspect desiccator seals, refresh the desiccant, and ensure containers are properly sealed.[13][16]
-
Consider Advanced Storage: For such sensitive compounds, upgrading to a nitrogen-purged desiccator or a glove box is highly recommended.[10][14][17][18]
-
Problem 3: Difficulty in transferring the solid material due to static or clumping.
-
Potential Cause: Initial moisture absorption leading to changes in the physical properties of the powder.
-
Troubleshooting Steps:
-
Minimize Air Exposure: Open the container only for the briefest possible time.[1]
-
Use an Anti-Static Gun: If static is an issue, an anti-static gun can be used on the weighing vessel and spatula.
-
Work in a Controlled Environment: Handling the material in a low-humidity environment, such as a glove box, will mitigate these issues.[10][11]
-
Experimental Protocols
Protocol 1: Standard Weighing of a Hygroscopic Solid ("Weighing by Difference")
-
Place a sealed vial containing the aminopiperidine hydrochloride on the analytical balance and record the initial mass (m1).
-
Remove the vial from the balance and, working quickly, transfer an estimated amount of the solid to your reaction vessel.
-
Immediately reseal the original vial.
-
Place the sealed vial back on the balance and record the final mass (m2).
-
The mass of the transferred solid is m1 - m2.
Protocol 2: Drying a Hygroscopic Compound in a Vacuum Desiccator
-
Place the aminopiperidine hydrochloride in a suitable container, such as a watch glass or a small, open vial, to maximize the surface area.
-
Place the container in a vacuum desiccator that contains a fresh, potent desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate) in the lower compartment.[13]
-
Ensure the desiccator lid is properly greased and sealed.[13]
-
Carefully apply a vacuum to the desiccator.
-
Allow the compound to dry under vacuum for a sufficient period (this can range from several hours to overnight, depending on the extent of moisture absorption).
-
To bring the desiccator back to atmospheric pressure, slowly introduce an inert gas like nitrogen or argon. Avoid introducing ambient air, which contains moisture.
Data Presentation
Table 1: Recommended Storage Conditions for Aminopiperidine Hydrochlorides
| Hygroscopicity Level | Recommended Primary Storage | Recommended Secondary Storage | Key Considerations |
| Slightly Hygroscopic | Tightly sealed container with parafilm.[23] | Benchtop desiccator with silica gel.[13][15] | Regularly check and regenerate or replace desiccant. |
| Moderately Hygroscopic | Tightly sealed container. | Vacuum desiccator with a strong desiccant (e.g., Drierite, molecular sieves).[13] | Minimize the frequency and duration of opening the primary container. |
| Highly Hygroscopic / Deliquescent | Sure/Seal™ bottles or similar air-tight packaging. | Inert atmosphere glove box or nitrogen-purged desiccator.[14][17][18] | All manipulations should be performed in a controlled, inert atmosphere. |
Visualizations
Workflow for Handling Aminopiperidine Hydrochlorides
Caption: Decision workflow for handling aminopiperidine hydrochlorides.
Moisture-Induced Degradation Pathway
Caption: The impact of moisture on aminopiperidine hydrochloride integrity.
References
- Wikipedia. (n.d.). Desiccator.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
- Terra Universal. (n.d.). Moisture-Free Storage: Nitrogen or Desiccant?
- mulksgrp. (2025, February 10). What do we need a glovebox for?
- POBEL. (2025, June 17). What Is a Laboratory Desiccator and What Is It Used For.
- Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials.
- School of Chemistry, University of Bristol. (2018, April 1). SOP For Operation Of Glove Boxes.
- Boekel Scientific. (n.d.). Lab Desiccator Guide | What Is A Desiccator?
- PI-KEM. (n.d.). Glove Boxes | Dry Rooms.
- Asaclean. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- NurdRage. (2009, November 14). How to make a Desiccator Bag for Drying Chemicals. YouTube.
- HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?
- ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
- Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
- University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
- Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.
- Sensors and Materials. (2020). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review.
- ACS Publications. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis.
- UCDenver. (2017, September 7). Weighing by Difference. YouTube.
- Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
- Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?
- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- Reddit. (2021, July 6). Tips on weighing hygroscopic substance on a microbalance. r/labrats.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
- Chemistry Stack Exchange. (2018, October 2). Hygroscopic Substances and Drying Agents.
- Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
- ResearchGate. (n.d.). Effect of Hygroscopic and Electronic Materials, Challenges, and Sensing Requirements in Humidity-Controlled Industry.
- AIVC. (n.d.). DETERMINATION OF MATERIAL HYGROSCOPIC PROPERTIES THAT AFFECT INDOOR AIR QUALITY.
- ResearchGate. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms.
- NIH National Library of Medicine. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- PubChem. (n.d.). 4-Aminopiperidine hydrochloride.
- PubChem. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride.
- Journal of Applied Pharmaceutical Science. (2024, May 14). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.
- PubChem. (n.d.). 4-Aminopiperidine dihydrochloride.
- MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
- NIH National Library of Medicine. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mulksgrp.ac [mulksgrp.ac]
- 11. inertcorp.com [inertcorp.com]
- 12. hepatochem.com [hepatochem.com]
- 13. Desiccator - Wikipedia [en.wikipedia.org]
- 14. terrauniversal.com [terrauniversal.com]
- 15. ≫ What Is a Laboratory Desiccator and What Is It Used For - Pobel [pobel.com]
- 16. Lab Desiccator Guide | What Is A Desiccator? [boekelsci.com]
- 17. ucd.ie [ucd.ie]
- 18. Glove Boxes | Dry Rooms | PI-KEM [pi-kem.co.uk]
- 19. How To [chem.rochester.edu]
- 20. reddit.com [reddit.com]
- 21. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 22. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of (R)-5-aminopiperidin-2-one Hydrochloride
Welcome to the technical support resource for the scalable synthesis of (R)-5-aminopiperidin-2-one hydrochloride (CAS: 1235440-18-2), a critical chiral building block in modern drug development.[1][2] This guide is designed for researchers, chemists, and process development professionals to address the multifaceted challenges encountered when transitioning this synthesis from the laboratory bench to pilot and manufacturing scales. We will explore common pitfalls, provide robust troubleshooting strategies, and detail validated protocols to ensure high yield, purity, and stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound on a large scale?
The most prevalent and scalable routes typically begin from readily available chiral precursors to avoid costly and often low-yielding resolution steps. The most common starting material is D-glutamic acid, which already possesses the required stereocenter.[3] A typical sequence involves:
-
Protection of the α-amino group (e.g., as a Boc carbamate).
-
Selective reduction of the distal carboxylic acid to a primary alcohol.
-
Activation of the alcohol (e.g., tosylation or mesylation).
-
Intramolecular cyclization via nucleophilic substitution by the protected amine to form the piperidinone ring.
-
Deprotection and subsequent formation of the hydrochloride salt.[3][4]
Alternative strategies include asymmetric reductive amination of keto acids or esters, which can provide a more direct route to the chiral lactam core.[5]
Q2: Why is maintaining the (R)-stereochemistry so crucial, and what are the main risks of racemization?
Chirality is fundamental to the biological activity of many pharmaceutical compounds.[6] The (R)-enantiomer of 5-aminopiperidin-2-one is often the specific building block required for the desired therapeutic effect. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse toxicological effects.
The primary risk of racemization occurs at the C5 position, which is α to the carbonyl group of the lactam. Under basic conditions, deprotonation can form an achiral enolate intermediate, which upon re-protonation can yield a mixture of both (R) and (S) enantiomers, compromising the stereochemical purity of the product.[7] This is a critical consideration during the cyclization step and any subsequent steps involving basic reagents.
Q3: What are the key safety considerations when scaling up this synthesis?
Scaling up any chemical process introduces new safety challenges. For this synthesis, particular attention should be paid to:
-
Handling of Reactive Reagents: Steps may involve reagents such as thionyl chloride for esterification, sodium borohydride for reduction, or strong bases like sodium methoxide for cyclization.[3][8][9] These require careful handling, controlled addition rates, and appropriate personal protective equipment (PPE).
-
Thermal Management: The cyclization and reduction steps can be exothermic. On a large scale, inefficient heat dissipation can lead to temperature runaways, promoting side reactions and creating a hazardous situation. Reactors must have adequate cooling capacity.
-
Hydrogen Gas Evolution: Reduction steps, particularly if using metal hydrides like NaBH₄, will evolve hydrogen gas. The reactor must be properly vented to an inert atmosphere to prevent the formation of an explosive mixture.
-
Solvent Handling: The use of large volumes of organic solvents (e.g., methanol, THF, MTBE) requires appropriate ventilation and grounding to prevent ignition from static discharge.[8]
Troubleshooting Guide: Common Scalability Challenges
This section addresses specific issues that may arise during the synthesis and scale-up process.
Problem 1: Low Yield During the Intramolecular Cyclization Step.
| Potential Cause | Underlying Rationale & Troubleshooting Strategy |
| Incomplete Reaction | Causality: The cyclization is often the rate-limiting step. On a larger scale, issues with mixing or thermal gradients can lead to incomplete conversion. Solution: • Optimize Base: Ensure stoichiometric or a slight excess of a suitable base (e.g., sodium methoxide) is used to deprotonate the nitrogen for cyclization.[8] • Temperature Control: While higher temperatures can increase reaction rates, they also risk epimerization.[7] Carefully monitor the internal reaction temperature and optimize it to find a balance between reaction time and stereochemical purity. • Extended Reaction Time: Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, LC-MS) and continue until the starting material is consumed. |
| Competing Side Reactions | Causality: The primary competing reaction is intermolecular dimerization or polymerization, which is favored at high concentrations. Another potential side reaction is the formation of diketopiperazines if peptide-like precursors are used.[7] Solution: • High-Dilution Conditions: While counterintuitive for scaling up, controlling the addition rate of the precursor to the reaction vessel can maintain a low instantaneous concentration, favoring the desired intramolecular cyclization. • Solvent Choice: The choice of solvent can influence reaction rates. A polar aprotic solvent is often effective. |
Problem 2: Loss of Stereochemical Purity (Epimerization).
| Potential Cause | Underlying Rationale & Troubleshooting Strategy |
| Harsh Basic Conditions | Causality: The proton at the chiral center (C5) is acidic due to its position alpha to the carbonyl. Strong bases can readily abstract this proton, leading to the formation of a planar enolate and subsequent loss of stereochemical information.[7] Solution: • Base Selection: Use the mildest effective base for the cyclization. While strong bases like sodium methoxide are common, investigate if weaker, non-nucleophilic bases can effect the transformation.[7][8] • Temperature Control: Epimerization rates are highly temperature-dependent. Conduct the cyclization at the lowest possible temperature that allows for a reasonable reaction rate.[7] |
| Prolonged Exposure to Base | Causality: The longer the chiral intermediate is exposed to basic conditions, the greater the opportunity for epimerization. Solution: • Reaction Monitoring: Closely monitor the reaction's progress. Once the starting material is consumed, promptly quench the reaction by neutralizing the base with a suitable acid. • Workup Procedure: Ensure the workup and extraction procedures are performed efficiently to minimize exposure time to harsh pH conditions. |
Problem 3: Difficulty in Crystallization and Isolation of the Hydrochloride Salt.
| Potential Cause | Underlying Rationale & Troubleshooting Strategy |
| Impurities Inhibiting Crystallization | Causality: Residual solvents, unreacted starting materials, or side products can act as crystal growth inhibitors, resulting in an oil or preventing precipitation altogether. Solution: • Purify the Free Base: Before attempting salt formation, consider purifying the (R)-5-aminopiperidin-2-one free base via column chromatography or recrystallization if feasible. • Thorough Workup: Ensure aqueous washes are sufficient to remove any water-soluble impurities. Use brine washes to break up any emulsions and aid phase separation. |
| Incorrect Solvent System | Causality: The solubility of the hydrochloride salt is highly dependent on the solvent system. The goal is to find a solvent in which the free base is soluble but the hydrochloride salt is not. Solution: • Solvent/Anti-Solvent System: A common and effective method is to dissolve the free base in a suitable solvent like methanol or isopropanol and then add a solution of HCl in an anti-solvent such as methyl tert-butyl ether (MTBE) or diethyl ether to induce precipitation.[8] • Controlled Addition: Add the HCl solution slowly with vigorous stirring to promote the formation of well-defined, easily filterable crystals. Seeding with a small amount of previously isolated product can also be beneficial. |
Visualized Synthetic Workflow
The following diagram illustrates a common, scalable synthetic pathway starting from D-glutamic acid.
Caption: A representative workflow for the synthesis of (R)-5-aminopiperidin-2-one HCl.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(R)-5-aminopiperidin-2-one (Intermediate 4)
This protocol outlines the critical cyclization step. It is adapted from established methodologies and should be optimized for specific laboratory and scale-up conditions.[3]
-
Reactor Setup: In a reactor equipped with mechanical stirring, a temperature probe, and an inert atmosphere (Nitrogen or Argon), charge the activated tosylate intermediate (1.0 eq) and a suitable anhydrous solvent (e.g., THF).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Base Addition: Slowly add a solution of sodium methoxide (NaOMe) in methanol (approx. 1.1 eq) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Concentrate the organic phase under reduced pressure to yield the crude N-Boc protected lactam, which can be purified by chromatography or used directly in the next step if purity is sufficient.
Protocol 2: Deprotection and Hydrochloride Salt Formation (Final Product)
-
Dissolution: Dissolve the crude or purified N-Boc-(R)-5-aminopiperidin-2-one (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
Acidification: Cool the solution to 0-5 °C. Slowly add a solution of hydrochloric acid (4M in 1,4-dioxane or prepared in MTBE, approx. 2-3 eq) dropwise with vigorous stirring.
-
Precipitation: The hydrochloride salt should begin to precipitate. Continue stirring at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a cold, anhydrous anti-solvent (e.g., MTBE or diethyl ether) to remove residual impurities.[8]
-
Drying: Dry the final product under vacuum at a temperature not exceeding 40-50 °C to yield this compound as a white to off-white solid.
References
- Benchchem. (2025). Technical Support Center: Synthesis of Substituted Piperazinediones. Benchchem.
- Zhang, Z., et al. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. RSC Publishing.
- Zhang, Z., et al. (2025). Synthesis of chiral lactams by asymmetric nitrogen insertion. PMC - NIH.
- Smith, J. D., et al. (2024).
- Benchchem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Various Authors. (n.d.). Selected methods for the asymmetric synthesis of chiral lactams and our proposed synthetic strategy.
- Synblock. (n.d.). CAS 1235440-18-2 | 5-aminopiperidin-2-one hydrochloride. Synblock.
- Li, X., et al. (2020). Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters.
- ChemicalBook. (n.d.). 1-Benzyl-4-piperidone synthesis. ChemicalBook.
- DTIC. (2025). Piperidine Synthesis. DTIC.
- Various Authors. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org.
- Rossi, S., et al. (n.d.). A general approach for the asymmetric synthesis of densely substituted piperidines and fully substituted piperidinones employing the asymmetric Mannich reaction as key step. RSC Publishing.
- Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- AChemBlock. (n.d.). 5-aminopiperidin-2-one 97% | CAS: 154148-70-6. AChemBlock.
- Patsnap. (2013). (R)
- Thesis. (2021). An Asymmetric Approach Towards 3-Spiropiperidines.
- Organic Letters. (2013). Asymmetric synthesis of cis-2,5-disubstituted pyrrolidine, the core scaffold of β3-AR agonists.
- RSC Publishing. (n.d.). Synthesis via a bicyclic β-lactam of (αS,2R/αR,2S)-α-aminopiperidine-2-acetic acid.
- ResearchGate. (2024).
- ChemicalBook. (n.d.). 1003021-01-9((R)-5-AMINO-PIPERIDIN-2-ONE HCL) Product Description.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
- Sigma-Aldrich. (n.d.). (S)-5-Amino-piperidin-2-one hydrochloride AldrichCPR.
- PubChem. (n.d.). 5-Aminopiperidin-2-one.
- Chiralpedia. (2025). Part 5.
- ResearchGate. (2025).
- Journal Article. (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition.
- Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis.
- Google Patents. (n.d.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- Chemical Communications (RSC Publishing). (n.d.). Biaxially chiral compounds: research and development of synthesis.
- BLD Pharm. (n.d.). 1002566-99-5|(R)-5-Aminopiperidin-2-one|BLD Pharm.
- PubChem. (n.d.). 1-Aminopiperidin-2-one.
- PubChem. (n.d.). 4-Aminopiperidin-2-one.
- BLDpharm. (n.d.). 1003021-01-9|this compound.
- Scilit. (n.d.). Synthesis of chiral piperazin-2-ones as model peptidomimetics.
- MySkinRecipes. (n.d.). (S)-5-Aminopiperidin-2-one hydrochloride.
- ACS Publications. (2025).
- Organic & Biomolecular Chemistry (RSC Publishing). (2024).
Sources
- 1. CAS 1235440-18-2 | 5-aminopiperidin-2-one hydrochloride - Synblock [synblock.com]
- 2. This compound | C5H11ClN2O | CID 42614519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 4. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Part 5. The Future of Chirality: Challenges and Innovations – Chiralpedia [chiralpedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of (R)-5-aminopiperidin-2-one Hydrochloride and its Unsubstituted Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of chiral molecules is paramount. (R)-5-aminopiperidin-2-one hydrochloride is a valuable chiral building block, and its structural integrity is crucial for its application in the synthesis of complex molecular targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure and stereochemistry.
Understanding the Structural Nuances: (R)-5-aminopiperidin-2-one vs. Piperidin-2-one
The key structural difference between the two molecules is the presence of an amino group at the C5 position in (R)-5-aminopiperidin-2-one, which introduces a chiral center. This substitution, along with its protonation in the hydrochloride salt form, is expected to induce significant changes in the chemical environment of the neighboring protons and carbons, leading to predictable shifts in the NMR spectra.
Comparative Analysis of ¹H and ¹³C NMR Data
The following table summarizes the experimental NMR data for piperidin-2-one and the predicted data for this compound. The predictions for the substituted compound are based on the known effects of an amino group on the chemical shifts of adjacent and nearby nuclei in a piperidine ring system.
Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm)
| Position | Piperidin-2-one ¹H NMR (D₂O) | (R)-5-aminopiperidin-2-one HCl ¹H NMR (Predicted in D₂O) | Piperidin-2-one ¹³C NMR (D₂O) | (R)-5-aminopiperidin-2-one HCl ¹³C NMR (Predicted in D₂O) |
| C2 (C=O) | - | - | ~179 | ~178 |
| C3 | ~2.3 (t) | ~2.4-2.5 (m) | ~31 | ~29-30 |
| C4 | ~1.8 (m) | ~1.9-2.1 (m) | ~22 | ~28-30 |
| C5 | ~1.8 (m) | ~3.5-3.7 (m) | ~22 | ~48-52 |
| C6 | ~3.2 (t) | ~3.3-3.5 (m) | ~42 | ~40-42 |
| NH | ~7.8 (s) | ~8.0-8.2 (br s) | - | - |
| NH₂ | - | ~8.3-8.5 (br s) | - | - |
Note: Predicted chemical shifts are estimates and may vary based on actual experimental conditions.
Analysis of Expected ¹H NMR Spectral Changes:
The introduction of the amino group at C5 in this compound is expected to cause a significant downfield shift for the proton at C5 (H5) to approximately 3.5-3.7 ppm, compared to ~1.8 ppm in piperidin-2-one. This is due to the deshielding effect of the electronegative nitrogen atom. The protons on the adjacent carbons (H4 and H6) will also experience shifts, though to a lesser extent. The multiplicity of the signals in the substituted compound is expected to be more complex due to the breaking of symmetry and potential diastereotopicity of the methylene protons. The amide (NH) and ammonium (NH₃⁺) protons are expected to appear as broad singlets at a downfield chemical shift, and their positions can be highly dependent on the solvent and concentration.
Analysis of Expected ¹³C NMR Spectral Changes:
In the ¹³C NMR spectrum, the most significant change is anticipated for C5, which is directly attached to the amino group. This carbon is expected to shift downfield to the 48-52 ppm range from approximately 22 ppm in piperidin-2-one. The C4 and C6 carbons will also be affected, likely experiencing a downfield shift due to the inductive effect of the amino group. The carbonyl carbon (C2) and the C3 carbon are expected to show minimal changes in their chemical shifts.
Visualizing the Structure and NMR Correlations
The following diagram illustrates the structure of (R)-5-aminopiperidin-2-one with atom numbering for correlation with the NMR data.
Caption: Structure of this compound with key atoms labeled.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire their own NMR data for this compound or related compounds, the following protocol provides a general guideline.
Objective: To obtain high-quality ¹H and ¹³C NMR spectra for structural verification.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD)
-
NMR tubes (5 mm)
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Cap the NMR tube and vortex or sonicate until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlet peaks for each carbon.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 scans or more).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
Workflow Diagram:
Caption: General workflow for NMR data acquisition and analysis.
Conclusion
This guide provides a framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound by comparing it to its unsubstituted counterpart, piperidin-2-one. The expected chemical shift changes due to the C5-amino substitution are significant and can be used for the initial assessment of successful synthesis and for quality control purposes. For definitive structural elucidation, researchers are encouraged to acquire experimental 2D NMR data, such as COSY and HSQC, to unambiguously assign all proton and carbon signals.
References
- FooDB. (2021, September 21). Showing Compound 2-Piperidinone (FDB028421).
- PubChem. (n.d.). 2-Piperidone.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
- The Royal Society of Chemistry. (n.d.). Copy of 1H NMR and 13C NMR spectra.
- MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- ResearchGate. (2009). Observed 13 C Shielding and Deshielding Magnitude (ppm) in N-nitrosopiperidin-4-ones 1-4*.
- ResearchGate. (2018). Structure elucidation and complete assignment of H and C NMR data of Piperine.
- PubChem. (n.d.). This compound.
A Senior Application Scientist's Guide to the HPLC and Mass Spectrometry Analysis of (R)-5-aminopiperidin-2-one
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers underscore the necessity for robust and reliable analytical methods to separate and quantify these stereoisomers. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the analysis of (R)-5-aminopiperidin-2-one, a chiral building block of significant interest. The methodologies, experimental data, and underlying principles are detailed to empower researchers, scientists, and drug development professionals in making informed analytical choices.
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the creation of a chiral environment.[1] This is typically achieved through the use of a chiral stationary phase (CSP) in HPLC or by derivatization with a chiral agent.[2] The choice of analytical technique is governed by several factors, including the analyte's properties, the required sensitivity and accuracy, and the desired sample throughput.[3]
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Chiral HPLC is a cornerstone technique for enantioseparation in the pharmaceutical industry.[1] The direct method, employing a CSP, is the most prevalent approach due to its versatility and the wide array of commercially available columns.[1][4] Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are particularly effective for a broad range of compounds, including those containing amine functionalities like (R)-5-aminopiperidin-2-one.[1][5]
The following protocol outlines a typical starting point for the chiral separation of 5-aminopiperidin-2-one enantiomers. Optimization is crucial and should be guided by the principles of chromatographic theory.
-
Column Selection: A polysaccharide-based chiral stationary phase is a logical first choice. Columns such as those with cellulose or amylose derivatives (e.g., Chiralpak® series) often provide excellent enantioselectivity for amine-containing compounds.[5][6]
-
Mobile Phase Preparation: A normal-phase mobile phase system is often effective for polar analytes. A typical starting point would be a mixture of n-Hexane and a polar organic modifier like Isopropanol (e.g., 90:10 v/v). The addition of a small amount of a basic additive, such as diethylamine (DEA), is often crucial for good peak shape and elution of basic compounds like aminopiperidinones.[7]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is sufficient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has reasonable absorbance (e.g., 210-230 nm). For compounds with poor chromophores, pre-column derivatization with a UV-active agent can be employed.[8][9]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample of (R)-5-aminopiperidin-2-one and its corresponding (S)-enantiomer (if available as a racemate or for spiking) in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric purity is determined by calculating the peak area percentage of the desired enantiomer relative to the total peak area of both enantiomers.[10]
-
Chiral Stationary Phase: Polysaccharide-based CSPs create chiral cavities and surfaces through their helical polymer structures, allowing for differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the enantiomers.[5]
-
Normal Phase Mode: For polar analytes like 5-aminopiperidin-2-one, which has a polar lactam ring and a primary amine, normal phase chromatography often provides better retention and selectivity compared to reversed-phase.
-
Basic Additive: The addition of a basic modifier like DEA is critical to prevent peak tailing of basic analytes.[7] It competes with the amine on the analyte for active sites on the stationary phase, leading to improved peak symmetry.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for chiral analysis.
Mass Spectrometry (MS) for Chiral Analysis
While mass spectrometry is inherently "chirally blind" as enantiomers have the same mass-to-charge ratio (m/z), it becomes a powerful tool for chiral analysis when coupled with a chiral separation technique like HPLC (LC-MS).[11][12] The primary advantages of using MS detection are its high sensitivity and selectivity, which are particularly beneficial for analyzing samples in complex matrices or at low concentrations.[13]
This protocol builds upon the HPLC separation, incorporating mass spectrometric detection for enhanced sensitivity and specificity.
-
LC Separation: The HPLC method described previously is adapted for LC-MS compatibility. This often involves replacing non-volatile mobile phase additives with volatile alternatives. For instance, if a buffer was used, it would be replaced with a volatile buffer like ammonium acetate.[14]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for the amine-containing (R)-5-aminopiperidin-2-one.
-
MS/MS Analysis (Selected Reaction Monitoring - SRM):
-
Parent Ion (Q1): The protonated molecule [M+H]⁺ of 5-aminopiperidin-2-one (C₅H₁₀N₂O, MW: 114.15) would be selected in the first quadrupole.
-
Fragmentation (Q2): The parent ion is fragmented in the collision cell.
-
Product Ion (Q3): A specific, stable fragment ion is monitored in the third quadrupole. The selection of a specific parent-to-product ion transition enhances the selectivity of the assay.
-
-
Method Validation: The LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, ICH) for parameters such as specificity, linearity, accuracy, precision, and sensitivity (limit of detection and quantitation).[10][15][16]
-
LC-MS Coupling: The combination of HPLC for separation and MS for detection provides the best of both worlds: the ability to resolve enantiomers and the sensitivity and selectivity to detect and quantify them at very low levels.[13]
-
ESI Positive Mode: The primary amine in 5-aminopiperidin-2-one is readily protonated, making ESI in positive ion mode an efficient ionization technique.
-
SRM: This tandem MS technique significantly reduces background noise and matrix effects, leading to improved signal-to-noise ratios and lower limits of quantitation, which is crucial for impurity analysis.
Caption: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflow for chiral analysis.
Comparison of HPLC-UV and LC-MS/MS for the Analysis of (R)-5-aminopiperidin-2-one
| Feature | HPLC with UV Detection | LC-MS/MS |
| Principle | Differential interaction with a chiral stationary phase, detection by UV absorbance. | Chiral separation followed by mass-based detection of specific parent-product ion transitions. |
| Selectivity | Good, dependent on chromatographic resolution. | Excellent, due to the specificity of SRM. |
| Sensitivity | Moderate, typically in the µg/mL to high ng/mL range. | High to very high, capable of reaching pg/mL levels.[15] |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be affected by matrix components influencing ionization efficiency. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial investment and maintenance costs.[17] |
| Complexity | Relatively straightforward method development and operation. | More complex method development and requires specialized expertise. |
| Ideal Application | Routine quality control, determination of enantiomeric excess in bulk drug substance. | Trace level impurity analysis, bioanalysis of enantiomers in biological fluids, pharmacokinetic studies.[11][15] |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of (R)-5-aminopiperidin-2-one is contingent upon the specific analytical requirements. For routine analysis of enantiomeric purity in bulk material where concentration is not a limiting factor, HPLC with UV detection offers a robust, cost-effective, and reliable solution. However, when high sensitivity and selectivity are paramount, such as in the analysis of trace enantiomeric impurities or in complex biological matrices, LC-MS/MS is the superior technique.
As a self-validating system, the described protocols, when properly implemented and validated, will provide the trustworthiness required in a regulated drug development environment. The causality-driven explanations for experimental choices aim to provide the user with the expertise to not only follow the methods but also to troubleshoot and adapt them as necessary.
References
- Vertex AI Search. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Desai, M. J. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV.
- Bell, D. S., & Wallworth, D. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today.
- Sun, J., Liu, B., Cai, L., Yu, J., & Guo, X. (2020). Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study. RSC Publishing.
- PubMed. (2023). Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis.
- Sun, J., Liu, B., Cai, L., Yu, J., & Guo, X. (2020). Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers. RSC Publishing.
- BenchChem. (n.d.). A Researcher's Guide to the Validation of Analytical Methods for Chiral Alcohol Quantification.
- Routledge. (n.d.). Handbook of Analytical Validation.
- BenchChem. (n.d.). Comparative analysis of different chiral separation techniques for benzylpiperidines.
- BenchChem. (n.d.). A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products.
- PubMed. (n.d.). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
- ResearchGate. (2025). (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids.
- ResearchGate. (2025). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.
- PubMed. (n.d.). Chiral separation of nipecotic acid amides.
- NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- NIH. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
- (n.d.). Chiral Drug Separation.
- (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
- Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- NIH. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Spectroscopy Online. (2017). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. osti.gov [osti.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
Stereoisomerism in Drug Efficacy: A Comparative Analysis of (R)- and (S)-5-Aminopiperidin-2-one Derivatives
In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological profile. The spatial arrangement of atoms can profoundly influence a compound's interaction with its biological target, leading to significant differences in efficacy, potency, and safety between enantiomers. This guide provides an in-depth comparison of the efficacy of (R)- and (S)-5-aminopiperidin-2-one derivatives, a class of compounds with significant therapeutic potential. By examining experimental data, we will elucidate the pivotal role that stereochemistry plays in their biological activity.
The Significance of Chirality in 5-Aminopiperidin-2-one Scaffolds
The 5-aminopiperidin-2-one core is a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification and the introduction of pharmacophoric elements. The chiral center at the 5-position gives rise to two enantiomers, (R)- and (S)-5-aminopiperidin-2-one. These enantiomers, while chemically identical in an achiral environment, interact differently with the chiral milieu of biological systems, such as enzymes and receptors. This differential interaction can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to off-target effects (the distomer).
A compelling example of this stereospecificity is observed in derivatives of 5-aminopiperidin-2-one designed as modulators of the dopamine D2 receptor. Research has demonstrated that the stereochemistry at the C5 position of the piperidinone ring dictates the potency of these compounds.
Case Study: Dopamine D2 Receptor Modulation
A study by Gmeiner and colleagues provides a clear illustration of the differential efficacy between enantiomeric derivatives of a 5-aminopiperidin-2-one precursor. Peptidomimetics were synthesized from the enantiopure forms of a closely related lactam, leading to two stereoisomeric compounds, designated as 15c and 16c. Both were evaluated for their ability to enhance the binding of agonists to the dopamine D2 receptor.[1]
While both enantiomers demonstrated the ability to positively modulate the receptor, the isomer designated as 15c showed a potency comparable to the endogenous ligand Pro-Leu-Gly-NH2 (PLG) .[1] In contrast, its enantiomer, 16c, was significantly less potent. This finding underscores the critical importance of the stereochemical configuration for optimal interaction with the dopamine D2 receptor binding site.
Quantitative Efficacy Data
| Compound | Stereochemistry | Efficacy |
| 15c | Defined Enantiomer | Potency comparable to Pro-Leu-Gly-NH2 |
| 16c | Enantiomer of 15c | Significantly lower potency than 15c |
This data clearly indicates that the specific three-dimensional arrangement of the molecule derived from one enantiomer of the 5-aminopiperidin-2-one precursor is crucial for high-affinity binding and potent modulation of the dopamine D2 receptor.
Experimental Workflows and Methodologies
To facilitate a deeper understanding of how these comparative efficacy data are generated, this section details the key experimental protocols involved.
Enantioselective Synthesis of 5-Aminopiperidin-2-one Precursors
The synthesis of enantiopure 5-aminopiperidin-2-one is a critical first step. A common strategy involves starting from a chiral pool material, such as an amino acid, to establish the desired stereocenter.
Caption: Generalized workflow for the enantioselective synthesis of (R)- and (S)-5-aminopiperidin-2-one.
Step-by-Step Protocol for Enantioselective Synthesis:
-
Starting Material Protection: The synthesis often commences with a readily available chiral starting material, such as L- or D-aspartic acid. The amino and carboxyl groups not involved in the desired cyclization are protected using standard protecting group chemistry.
-
Functional Group Manipulation: The protected amino acid undergoes a series of chemical transformations to introduce the second nitrogen atom and set the stage for lactam formation.
-
Cyclization: An intramolecular cyclization reaction is then carried out to form the six-membered piperidinone ring. The conditions for this step are crucial to maintain the stereochemical integrity of the chiral center.
-
Deprotection: Finally, the protecting groups are removed to yield the enantiopure (R)- or (S)-5-aminopiperidin-2-one.
Dopamine D2 Receptor Radioligand Binding Assay
This assay is a cornerstone for determining the affinity of a compound for a specific receptor. It involves competing the test compound against a radiolabeled ligand that is known to bind to the receptor of interest.
Caption: Workflow for a competitive radioligand binding assay for the dopamine D2 receptor.
Detailed Methodology for Radioligand Binding Assay: [2][3][4]
-
Receptor Preparation: Membranes from cells expressing the human dopamine D2 receptor or from tissue known to be rich in these receptors (e.g., bovine striatum) are prepared.[3]
-
Assay Setup: The assay is typically performed in a 96-well plate format.[3]
-
Total Binding: Wells containing the receptor preparation and a known concentration of the radioligand (e.g., [³H]Spiperone).[3]
-
Non-specific Binding: Wells containing the receptor, radioligand, and a high concentration of an unlabeled competing ligand to saturate all specific binding sites.[3]
-
Competitive Binding: Wells containing the receptor, radioligand, and varying concentrations of the test compound (either the (R)- or (S)-derivative).[3]
-
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[3]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[3]
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The IC50 value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.[3]
Conclusion: The Imperative of Stereochemical Control
The presented case study on 5-aminopiperidin-2-one derivatives as dopamine D2 receptor modulators provides a clear and compelling demonstration of the profound impact of stereochemistry on drug efficacy. The significant difference in potency between the two enantiomeric peptidomimetics highlights the necessity of synthesizing and evaluating enantiopure compounds in drug discovery programs. A thorough understanding of the three-dimensional structure-activity relationships is paramount for the design of potent, selective, and safe therapeutic agents. Researchers, scientists, and drug development professionals are encouraged to prioritize the stereoselective synthesis and chiral separation of lead compounds to fully unlock their therapeutic potential and minimize the risk of untoward effects.
References
- National Center for Biotechnology Information. "Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program." NCBI Bookshelf.
- Bio-protocol. "D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays." Bio-protocol.
- Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol.
- Gmeiner, P. et al. "Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics." The Journal of Organic Chemistry, 2000, 65(22), 7406-16.
- Weber, K., Ohnmacht, U., & Gmeiner, P. (2000). Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. The Journal of Organic Chemistry, 65(22), 7406–7416.
Sources
- 1. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminopiperidinone Inhibitors for Dipeptidyl Peptidase-4 (DPP-4)
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminopiperidinone-based inhibitors targeting dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1][2] Inhibition of DPP-4 is a clinically validated therapeutic strategy for the management of type 2 diabetes mellitus.[3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comparative overview of key structural modifications and their impact on inhibitor potency, supported by experimental data and detailed protocols.
Introduction to Aminopiperidinone Scaffolds in DPP-4 Inhibition
The aminopiperidinone scaffold is a privileged structure in the design of DPP-4 inhibitors. Marketed drugs such as Sitagliptin feature this core, highlighting its importance. The primary amine of the aminopiperidinone moiety typically interacts with a key glutamic acid residue (Glu205/206) in the S2 pocket of the DPP-4 active site.[2] The SAR of these inhibitors is largely dictated by the nature and substitution pattern of the groups attached to the aminopiperidinone core, which occupy the S1 and S2 extensive subsites of the enzyme.[4] This guide will dissect the SAR of these inhibitors by comparing different substitution strategies and their influence on inhibitory activity.
Comparative SAR Analysis of Aminopiperidinone Derivatives
The potency of aminopiperidinone-based DPP-4 inhibitors can be modulated by modifications at several key positions. The following sections compare the effects of these modifications, with supporting data summarized in tables.
Modifications on the Phenyl Ring
Substitutions on the phenyl ring, which typically occupies the S1 pocket, have a profound effect on inhibitor potency. Halogen substitutions are particularly noteworthy.
A study on a series of 4-aminopiperidine-3,4-dihydroquinazoline-2-uracil derivatives demonstrated that electron-withdrawing groups on the phenyl moiety generally enhance inhibitory activity.[5] The potency was found to follow the order: Cl > CF3 > F.[5] The most potent compound in this series, 9i , which has a chloro substitution, exhibited an IC50 of 9.25 µM.[1][5] In contrast, the unsubstituted analog, 9g , was significantly less potent with an IC50 of 96.2 µM.[5]
| Compound | R1 (Substitution on Phenyl Ring) | DPP-4 IC50 (µM) |
| 9i | 4-Cl | 9.25 ± 0.57[1][5] |
| Analog with 3-Cl, 4-F | 3-Cl, 4-F | 15.3 ± 0.65[5] |
| Analog with 4-CF3 | 4-CF3 | 35.7 ± 1.49[5] |
| 9g | H (Unsubstituted) | 96.2 ± 6.82[5] |
| Table 1: Comparison of substitutions on the phenyl ring of 4-aminopiperidine-3,4-dihydroquinazoline-2-uracil derivatives and their effect on DPP-4 inhibitory activity. |
The causality behind this trend lies in the favorable interactions of the halogen atoms within the S1 pocket of DPP-4. Halogen bonding and other electrostatic interactions can enhance the binding affinity of the inhibitor to the enzyme.[4]
Influence of the Core Scaffold
While this guide focuses on aminopiperidinone inhibitors, it is important to understand that the nature of the heterocyclic core fused to the aminopiperidine can also significantly impact activity. For instance, the development of pyrimidinedione analogs has shown that hydrophobic character positively influences DPP-4 inhibitory activity.[2] This highlights the importance of considering the overall physicochemical properties of the molecule, such as lipophilicity, in addition to specific substituent effects.[6]
Key Experimental Protocols
The following is a representative protocol for an in vitro fluorometric assay to determine the DPP-4 inhibitory activity of test compounds. This protocol is a synthesis of methods described in the literature.[7][8][9]
Materials
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test Compounds (dissolved in DMSO)
-
Sitagliptin (as a positive control)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
-
Incubator at 37°C
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and Sitagliptin in DMSO. Create a serial dilution to test a range of concentrations.
-
Prepare a working solution of the DPP-4 substrate in the assay buffer.
-
Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank (No Enzyme): 40 µL of Assay Buffer and 10 µL of solvent (DMSO).
-
Enzyme Control (100% Activity): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent (DMSO).
-
Test Compound Wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound dilution.
-
Positive Control Wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the Sitagliptin dilution.
-
-
-
Pre-incubation:
-
Mix the contents of the wells and incubate the plate at 37°C for 10 minutes. This allows the inhibitors to bind to the enzyme before the substrate is added.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control (100% activity).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualization of SAR and Experimental Workflow
The following diagrams illustrate key concepts discussed in this guide.
Caption: Key SAR trends for aminopiperidinone-based DPP-4 inhibitors.
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Conclusion and Future Directions
The structure-activity relationship of aminopiperidinone-based DPP-4 inhibitors is a well-explored area that continues to yield potent and selective drug candidates. The key takeaways from this guide are the critical role of the primary amine in binding to the S2 pocket and the significant impact of substitutions on appended aromatic rings that occupy the S1 pocket. Specifically, the addition of electron-withdrawing groups like halogens to a phenyl ring in the S1 pocket is a reliable strategy for enhancing inhibitory potency.[4][5]
Future research in this area may focus on the design of novel heterocyclic cores to optimize pharmacokinetic properties and explore interactions with the S2 extensive subsite to achieve even greater potency and selectivity. The use of computational methods, such as 3D-QSAR and molecular docking, will continue to be instrumental in guiding the design of next-generation aminopiperidinone inhibitors.[6][10]
References
- Barreira da Silva, R., Laird, M. E., Yatim, N., Fiette, L., Ingersoll, M. A., & Albert, M. L. (2015). Dipeptidylpeptidase 4 inhibition enhances lymphocyte trafficking, improving both naturally occurring tumor immunity and immunotherapy. Nature Immunology, 16(8), 850–858.
- Li, S., Ye, J., Li, L., Wu, Y., & Xia, M. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 893335.
- Costache, M., & Ionescu, E. (2015). More effective DPP4 inhibitors as antidiabetics based on sitagliptin applied QSAR and clinical methods. Current Computer-Aided Drug Design, 11(1), 59–67.
- Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., Hickey, G. J., Kowalchick, J. E., Leiting, B., Lyons, K., Marsilio, F., McCann, M. E., Patel, R. A., Petrov, A., Scapin, G., Patel, S. B., Roy, R. S., Wu, J. K., Wyvratt, M. J., … Weber, A. E. (2012). Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(17), 5545–5549.
- Cresset Group. (n.d.). A 3D-QSAR study on DPP-4 inhibitors.
- Various Authors. (2025). A Structure-activity Relationship (SAR) Insight for the Most Effective Oral Antidiabetic Compounds-A Current Review. R Discovery.
- Al-Ostath, A. I., Al-Wahaibi, L. H., Al-Ghamdi, M. S., Al-Majid, A. M., Barakat, A., & Ali, R. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 28431.
- Al-Ostath, A. I., Al-Wahaibi, L. H., Al-Ghamdi, M. S., Al-Majid, A. M., Barakat, A., & Ali, R. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 28431.
- ResearchGate. (n.d.). Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively.
- Sharma, A., Kumar, R., Kumar, S., & Singh, R. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860.
- Karimi-Sales, E., Mohammadi, M., & Fakhraei, N. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. International Journal of Pharmaceutical Research.
- Scilit. (n.d.). Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors.
- Karimi-Sales, E., Mohammadi, M., & Fakhraei, N. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. International Journal of Pharmaceutical Research.
- Sharma, A., Kumar, R., Kumar, S., & Singh, R. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 987–1002.
- Sharma, A., Kumar, R., Kumar, S., & Singh, R. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860.
Sources
- 1. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. More effective DPP4 inhibitors as antidiabetics based on sitagliptin applied QSAR and clinical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. content.abcam.com [content.abcam.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cresset-group.com [cresset-group.com]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel DPP-IV Inhibitors Based on Piperidine Scaffolds
Introduction: The Rationale for Targeting Dipeptidyl Peptidase-IV (DPP-IV)
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] Its primary function in this context is the rapid inactivation of incretin hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][3] These hormones are released from the gut in response to food intake and are responsible for stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.[3] By cleaving and inactivating GLP-1 and GIP, DPP-IV curtails their insulinotropic effects.[1]
In patients with type 2 diabetes, this regulatory mechanism is a key therapeutic target. Inhibition of DPP-IV prolongs the active lifespan of endogenous incretins, thereby enhancing insulin secretion, suppressing excessive glucagon release, and ultimately improving glycemic control with a low risk of hypoglycemia.[1][3] Marketed "gliptins," such as Sitagliptin, have validated this approach.[1] The piperidine scaffold is a well-established structural motif in medicinal chemistry, recognized for its favorable physicochemical properties and its ability to be readily functionalized to achieve high-affinity interactions within the active site of target enzymes like DPP-IV.
The Criticality of Selectivity in DPP-IV Inhibitor Design
While potency against DPP-IV is the primary goal, selectivity is arguably of equal importance for the safety profile of a clinical candidate. DPP-IV belongs to a family of related serine proteases, including DPP8 and DPP9.[4][5][6] Although the specific functions of DPP8 and DPP9 are not fully elucidated, preclinical studies have demonstrated that non-selective inhibition of these enzymes can lead to severe toxicities, including multiorgan histopathological changes, thrombocytopenia, and alopecia in animal models.[4][6][7] Therefore, a rigorous in vitro evaluation must not only quantify a compound's potency against DPP-IV but also demonstrate a significant selectivity margin over these related proteases to minimize the potential for off-target effects.[6][8]
Comparative In Vitro Performance of Piperidine-Based Scaffolds
The development of novel inhibitors often involves modifying existing scaffolds to improve potency and selectivity. The following table provides representative data from published studies, comparing novel piperidine-based derivatives to established compounds. This data serves as an example of how results should be collated and presented.
Table 1: Comparative DPP-IV Inhibitory Potency
| Compound ID | Scaffold Description | DPP-IV IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound 1 | 4-Benzylpiperidine derivative | 1.6 ± 0.04 | 2-Benzylpiperazine Lead | 0.019 | [1] |
| Compound 4 | 4-Amino-1-benzylpiperidine derivative | 4.0 ± 0.08 | 2-Benzylpiperazine Lead | 0.019 | [1] |
| Compound 6j | Coumarin-piperidine-sulfonamide | 10.14 | Sitagliptin | 0.018 | [9] |
| Compound 6i | Coumarin-piperidine-sulfonamide | 10.98 | Sitagliptin | 0.018 | [9] |
IC50 (Half maximal Inhibitory Concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
As the data indicates, subtle structural modifications to the piperidine scaffold can significantly impact inhibitory potency. While these novel compounds show activity, they are less potent than the comparator molecules, highlighting the iterative nature of drug design and the stringent potency requirements for a viable clinical candidate.
Visualizing the Mechanism and Workflow
To better understand the therapeutic rationale and the evaluation process, the following diagrams illustrate the key concepts.
Caption: DPP-IV inhibition of the incretin pathway.
Caption: Experimental workflow for in vitro evaluation.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating through the inclusion of appropriate controls. Adherence to these steps ensures the generation of robust and reproducible data.
Protocol for DPP-IV Inhibitory Activity Assay (Fluorometric)
This kinetic fluorometric assay measures the ability of a test compound to inhibit the cleavage of a fluorogenic substrate by recombinant human DPP-IV.[1]
Materials:
-
Recombinant Human DPP-IV Enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic Substrate: Gly-Pro-AMC (H-Gly-Pro-7-amino-4-methylcoumarin)
-
Test Compounds (Piperidine derivatives) dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DPP-IV enzyme in cold assay buffer. The final concentration should be determined empirically to yield a robust linear signal over 30-60 minutes.
-
Prepare a working solution of Gly-Pro-AMC substrate in assay buffer. A typical final concentration is 100 µM.
-
Prepare a serial dilution of the test compounds and Sitagliptin in assay buffer. Ensure the final DMSO concentration in the assay is ≤1% to avoid solvent interference.
-
-
Assay Plate Setup (in triplicate):
-
Test Wells: Add 50 µL of assay buffer and 25 µL of the test compound serial dilutions.
-
Positive Control Wells: Add 50 µL of assay buffer and 25 µL of the Sitagliptin serial dilutions.
-
100% Activity Control (Vehicle) Wells: Add 50 µL of assay buffer and 25 µL of the vehicle (assay buffer with the same final % DMSO as the test wells).
-
Blank (No Enzyme) Wells: Add 75 µL of assay buffer.
-
-
Enzyme Addition & Pre-incubation:
-
Add 25 µL of the DPP-IV working solution to all wells except the Blank wells.
-
Causality Note: This step initiates the binding interaction between the inhibitor and the enzyme.
-
Mix gently by tapping the plate. Cover and incubate for 10 minutes at 37°C. This pre-incubation period allows the inhibitor-enzyme binding to approach equilibrium, ensuring a more accurate measurement of potency.[1]
-
-
Reaction Initiation:
-
Add 25 µL of the Gly-Pro-AMC substrate working solution to all wells to bring the final volume to 125 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence vs. time curve (RFU/min).
-
Subtract the average slope of the Blank wells from all other wells.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = (1 - (Slope of Test Well / Slope of 100% Activity Control)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Protocol for DPP8/DPP9 Selectivity Assays
This protocol is identical in principle to the DPP-IV assay but uses the specific recombinant enzymes for DPP8 and DPP9 to determine off-target inhibition.
Materials:
-
Recombinant Human DPP8 and DPP9 Enzymes
-
Appropriate substrates and assay buffers (as recommended by the enzyme supplier)
-
All other materials as listed in Protocol 5.1.
Procedure:
-
Follow the exact same steps as outlined in Protocol 5.1, but substitute the DPP-IV enzyme with either the DPP8 or DPP9 enzyme.
-
Expertise Note: It is critical to run these assays under their respective optimal conditions (pH, substrate concentration) to ensure the validity of the resulting IC50 values.
-
Data Analysis:
-
Calculate the IC50 values for DPP8 and DPP9 as described previously.
-
Determine the Selectivity Index (or Fold-Selectivity) for each off-target enzyme:
-
Selectivity Index (DPP8) = IC50 (DPP8) / IC50 (DPP-IV)
-
Selectivity Index (DPP9) = IC50 (DPP9) / IC50 (DPP-IV)
-
-
A higher selectivity index (typically >100-fold) is desirable, indicating that the compound is significantly more potent for the intended target (DPP-IV) than for off-targets.[2][8]
-
Conclusion
The in vitro evaluation of novel DPP-IV inhibitors based on piperidine scaffolds is a multi-step process that requires a rigorous assessment of both potency and selectivity. By employing validated, controlled fluorometric assays, researchers can generate high-quality, comparative data. The ultimate goal is to identify compounds with potent, low nanomolar IC50 values against DPP-IV while demonstrating a wide selectivity margin against DPP8 and DPP9 to ensure a favorable safety profile. The methodologies and insights provided in this guide offer a robust framework for advancing the discovery and development of next-generation antidiabetic therapeutics.
References
- Al-masri, I. M. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Conarello, S. L., & Li, Z. (2019). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 9(19).
- Barnett, A. H. (2010). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. Clinical Science, 118(1), 31–41.
- Barnett, A. H. (n.d.). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. Semantic Scholar.
- Lankas, G. R., Leiting, B., Roy, R. S., Eiermann, G. J., Beconi, M. G., Biftu, T., Chan, C.-C., Edmondson, S., Feeney, W. P., He, H., Ippolito, D. E., Kim, D., Lyons, K. A., Ok, H. O., Patel, R. A., Petrov, A. N., Pryor, K. A., Qian, X., Reigle, L., … Weber, A. E. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes, 54(10), 2988–2994.
- (n.d.). Sitagliptin a DPP-4 Inhibitor. ijrti.
- Barnett, A. H. (2009). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. Clinical science (London, England : 1979), 118(1), 31–41.
- Barnett, A. H. (n.d.). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. OUCI.
- Vawhal, P. K., Jadhav, S. B., Kaushik, S., Panigrahi, K. C., & Ibrahim, I. A. A. (2023). Piperidine DPP-IV inhibitors. ResearchGate.
- Kushwaha, R. N., Mohammad, T., Siddiqui, N., Khan, M. S. Y., & Ali, F. (2014). Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes.
- (n.d.). DPP-IV inhibitory profile of piperazine-derived constrained DPP-IV inhibitors.
- (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia.
- Lankas, G. R., Leiting, B., Roy, R. S., Eiermann, G. J., Beconi, M. G., Biftu, T., Chan, C. C., Edmondson, S., Feeney, W. P., He, H., Ippolito, D. E., Kim, D., Lyons, K. A., Ok, H. O., Patel, R. A., Petrov, A. N., Pryor, K. A., Qian, X., Reigle, L., … Weber, A. E. (2005). Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes, 54(10), 2988–2994.
- Sudhakara, P., & Kumar, S. K. (2012). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals.
- Sudhakara, P., & Kumar, S. K. (2012). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian journal of pharmacology, 44(4), 450–454.
- Pchelka, P., & Demkowicz, S. (2024). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 29(9), 2146.
- Sharma, A., Chaphalkar, R., & Sharma, D. K. (2021). a In-vitro DPP-4 inhibition assay against ethanolic fruit extract of...
- Lankas, G. R., Leiting, B., Sinha Roy, R., Eiermann, G. J., Beconi, M. G., Biftu, T., Chan, C.-C., Edmondson, S., Feeney, W. P., He, H., Ippolito, D. E., Kim, D., Lyons, K. A., Ok, H. O., Patel, R. A., Petrov, A. N., Pryor, K. A., Qian, X., Reigle, L., … Weber, A. E. (2016). (PDF) Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9.
- Uddin, M. J., Su, C., & Song, Y. (2019). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. International journal of molecular sciences, 20(24).
- (2004).
- Nongonierma, A. B., & FitzGerald, R. J. (2014). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Food chemistry, 145, 620–626.
- Wang, Y., Zhang, Y., Zhao, Y., Liu, Y., Zhang, M., Chen, S., & Feng, Y. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules (Basel, Switzerland), 28(21).
- Jardin, J., Dubrulle, T., Le Feunteun, S., & Deglaire, A. (2022). In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. Nutrients, 14(21).
- Wolf, M., Geissler, A., Wallert, M., Jimenez-Bonilla, G., Schünke, H., Bräuning, B., Lorenz, N., Gribbon, P., Götze, J., Gütschow, M., & Kaiser, M. (2025). Sulphostin-inspired N-phosphonopiperidones as selective covalent DPP8 and DPP9 inhibitors. Nature communications, 16(1), 5431.
- Mehanna, A. (2018). Design, Modeling, Synthesis and In Vitro Evaluation of new DPP-IV Inhibitors.
Sources
- 1. oatext.com [oatext.com]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijrti.org [ijrti.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Aminopiperidin-2-ones Using Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The Significance of Conformation in Aminopiperidin-2-ones
The piperidin-2-one scaffold is a prevalent motif in a variety of biologically active compounds. The conformational flexibility of the six-membered ring, coupled with the stereochemistry of the amino substituent, dictates the molecule's overall shape and, consequently, its interaction with biological targets. The preferred conformation can influence crucial parameters such as receptor binding affinity, metabolic stability, and pharmacokinetic properties. Therefore, a thorough conformational analysis is not merely an academic exercise but a critical step in the drug discovery and development process.
The piperidin-2-one ring typically adopts a pseudo-chair or a twisted-boat conformation. The orientation of the amino group, either axial or equatorial, further diversifies the conformational landscape. The interplay of steric and electronic effects, as well as the potential for intramolecular hydrogen bonding, governs the equilibrium between these different conformers.
A Comparative Overview of Spectroscopic Techniques
A multi-faceted approach, often combining several spectroscopic techniques with computational modeling, is essential for a comprehensive conformational analysis. This section compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Density Functional Theory (DFT) calculations in elucidating the conformational preferences of aminopiperidin-2-ones.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | - Dihedral angles via coupling constants- Through-space proximities via NOE- Ratios of conformers in equilibrium | - Provides detailed 3D structural information in solution- Can study dynamic processes (e.g., ring inversion)- Non-destructive | - Can be complex to interpret for conformationally flexible molecules- Requires relatively high sample concentration |
| FT-IR Spectroscopy | - Presence of specific functional groups- Information on hydrogen bonding- Insights into secondary structure of the lactam ring | - Rapid and sensitive- Applicable to solid and solution states- Relatively inexpensive | - Provides less detailed 3D structural information compared to NMR- Overlapping bands can complicate interpretation |
| Computational (DFT) | - Relative energies of different conformers- Optimized geometries- Predicted spectroscopic parameters | - Can explore conformations that are difficult to isolate experimentally- Provides a theoretical framework for interpreting experimental data | - Accuracy is dependent on the chosen functional and basis set- Requires experimental validation |
In-Depth Analysis with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the solution-state conformation of aminopiperidin-2-ones.[1][2] Several key NMR parameters provide a wealth of structural information.
Deciphering Conformation through ¹H-¹H Coupling Constants
The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[3][4] This principle is instrumental in determining the relative orientation of substituents on the piperidin-2-one ring.
-
Large coupling constants (typically 8-13 Hz) are indicative of a diaxial or a 180° dihedral angle relationship between two protons, suggesting they are on opposite faces of the ring.
-
Small coupling constants (typically 1-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship, with dihedral angles closer to 60° or 90°.
By analyzing the coupling patterns of the ring protons, one can deduce the preferred chair or boat conformation and the axial or equatorial orientation of the amino group.[5][6]
Table of Typical ¹H-¹H Coupling Constants for Piperidin-2-one Ring Protons:
| Coupling Interaction | Typical ³J Value (Hz) | Inferred Dihedral Angle | Conformational Implication |
| Hax-H'ax | 8 - 13 | ~180° | Trans-diaxial relationship |
| Hax-H'eq | 2 - 5 | ~60° | Gauche relationship |
| Heq-H'eq | 2 - 5 | ~60° | Gauche relationship |
Probing Spatial Proximity with the Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of one nucleus is affected by the saturation of another nucleus that is close in space (typically < 5 Å).[7][8] Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for establishing the stereochemistry and conformation of aminopiperidin-2-ones.[9][10]
-
Cross-peaks in a NOESY spectrum indicate that the two corresponding protons are in close spatial proximity.
-
For example, an NOE between a proton on the amino substituent and an axial proton on the piperidin-2-one ring would strongly suggest an equatorial orientation of the amino group.
Caption: NOE correlations for axial vs. equatorial amino groups.
Experimental Protocol: ¹H NMR and NOESY Analysis
-
Sample Preparation: Dissolve 5-10 mg of the aminopiperidin-2-one sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of particulate matter.[11]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to assess the chemical shifts and coupling patterns.
-
Optimize spectral parameters such as the spectral width, acquisition time, and relaxation delay.
-
-
NOESY Acquisition:
-
Data Processing and Analysis:
-
Process the 1D and 2D NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Measure the coupling constants from the ¹H spectrum.
-
Analyze the cross-peaks in the NOESY spectrum to identify through-space correlations.
-
Correlate the coupling constants and NOE data to build a 3D model of the preferred conformation.
-
Insights from Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable, albeit less detailed, information about the conformation of aminopiperidin-2-ones, primarily through the analysis of the amide I band and N-H stretching vibrations.[13]
The Amide I Band: A Window into Lactam Ring Conformation
The amide I band, which arises primarily from the C=O stretching vibration of the lactam ring, is sensitive to the local conformation and hydrogen bonding environment.[14][15] Its position in the IR spectrum can provide clues about the ring strain and the presence of intramolecular hydrogen bonds.
-
Higher wavenumbers (e.g., > 1680 cm⁻¹) can indicate a more strained ring system.
-
Lower wavenumbers (e.g., < 1660 cm⁻¹) may suggest the presence of hydrogen bonding involving the carbonyl group, which weakens the C=O bond.
Deconvolution of the amide I band can sometimes reveal the presence of multiple conformers in equilibrium.[6][16][17]
Table of Characteristic IR Frequencies for Aminopiperidin-2-ones:
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Interpretation |
| N-H Stretch (free) | 3400 - 3300 | Free amino group |
| N-H Stretch (H-bonded) | 3300 - 3200 | Intramolecular or intermolecular hydrogen bonding |
| C=O Stretch (Amide I) | 1680 - 1630 | Lactam carbonyl |
| N-H Bend | 1650 - 1580 | Amino group bending |
| C-N Stretch | 1400 - 1200 | Amide C-N bond |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
For solid samples: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk.[18] Alternatively, a Nujol mull can be prepared.
-
For solution samples: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell with appropriate window materials (e.g., NaCl, KBr).[14]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Pay close attention to the position and shape of the amide I and N-H stretching bands to infer information about conformation and hydrogen bonding.
-
Caption: Experimental workflow for FT-IR analysis.
The Power of Computational Chemistry: Density Functional Theory (DFT)
Computational methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental spectroscopic data.[15][19] DFT calculations can be used to:
-
Predict the relative energies of different conformers: This allows for the identification of the most stable conformation in the gas phase or in solution (using a solvent model).
-
Optimize the geometry of each conformer: This provides detailed information about bond lengths, bond angles, and dihedral angles.
-
Simulate NMR and IR spectra: The calculated spectra can be compared with experimental data to validate the predicted conformation.
It is crucial to select an appropriate functional and basis set to achieve a balance between computational cost and accuracy.[20][7][21]
A Practical Workflow for DFT-Based Conformational Analysis
-
Initial Structure Generation: Build the 3D structure of the aminopiperidin-2-one molecule.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization and Frequency Calculation: Optimize the geometry of each conformer using a suitable DFT method (e.g., B3LYP/6-31G(d)). A frequency calculation should be performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
Energy Calculation: Calculate the single-point energies of the optimized conformers using a higher level of theory (e.g., a larger basis set) to obtain more accurate relative energies.
-
Spectroscopic Parameter Calculation: Calculate the NMR chemical shifts, coupling constants, and IR vibrational frequencies for the most stable conformers.
-
Comparison with Experimental Data: Compare the calculated spectroscopic parameters with the experimental data to validate the predicted conformational preferences.
Caption: Workflow for DFT-based conformational analysis.
Conclusion: An Integrated Approach for Unambiguous Conformational Assignment
The conformational analysis of aminopiperidin-2-ones is a critical aspect of their development as therapeutic agents. While each spectroscopic technique provides valuable pieces of the structural puzzle, a truly comprehensive understanding is best achieved through an integrated approach. The detailed 3D structural information from NMR, complemented by insights into hydrogen bonding from FT-IR and validated by the theoretical framework of DFT calculations, provides a robust and self-validating system for conformational assignment. This synergistic approach empowers researchers to make informed decisions in the design and optimization of novel aminopiperidin-2-one-based drugs.
References
- Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics. PubMed.
- Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry.
- TUTORIAL: 2D NOESY EXPERIMENT. IMSERC.
- Deconvolution of the amide I band in the FTIR spectra of (a) P1, (b) P2, and (c) P3. ResearchGate.
- 5.4: NOESY Spectra. Chemistry LibreTexts.
- Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. ResearchGate.
- Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib.
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
- Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry.
- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed.
- ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. ResearchGate.
- Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. PubMed.
- Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics. PubMed.
- Deconvolution of amide I FTIR region (1700-1600 cm −1 ) obtained for... ResearchGate.
- Nuclear Overhauser effect. Wikipedia.
- FTIR Principles and Sample Preparation. LPD Lab Services Ltd.
- Karplus equation. Wikipedia.
- NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.
- Density Functional Theory A Practical Introduction. www .ec -undp.
- NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF.
- FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube.
- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC - NIH.
- 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
- NMR Coupling Constants. YouTube.
- 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts.
- Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Request PDF.
- 1H-NMR-Guided Isolation of Bioactive Compounds from Species of the Genus Piper. NIH.
- On the configuration of five-membered rings: a spin-spin coupling constant approach. PubMed.
- A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. ChemRxiv.
- Development of a Student Lab Experiment: 1H NMR Characterization and Synthesis of Substituted 2,2'-Bipyridines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. youtube.com [youtube.com]
- 6. Spectral Analysis and Deconvolution of the Amide I Band of Proteins Presenting with High-Frequency Noise and Baseline Shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. publishing.bceln.ca [publishing.bceln.ca]
- 12. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 13. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 14. eng.uc.edu [eng.uc.edu]
- 15. eng.uc.edu [eng.uc.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. scribd.com [scribd.com]
A Comparative Guide to the Pharmacokinetic Profiles of Aminopiperidinone-Derived Drugs: A Focus on Direct Oral Anticoagulants
For drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is paved with rigorous scientific evaluation. Among the myriad of privileged structures in medicinal chemistry, the aminopiperidinone core has emerged as a cornerstone for a new generation of therapeutics, most notably the direct oral anticoagulants (DOACs).[1] The presence of the piperidine motif often enhances "druggability" by improving metabolic stability and facilitating transport across biological membranes, thereby refining pharmacokinetic properties.[1]
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of key drugs derived from this scaffold, focusing on the Factor Xa (FXa) inhibitors: apixaban, rivaroxaban, and betrixaban. We will delve into their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data, and elucidate the methodologies used to derive these critical parameters. Our objective is to offer researchers and drug development scientists a clear, data-driven comparison to inform future discovery and clinical application.
The Clinical Significance of Aminopiperidinone-Derived FXa Inhibitors
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot. Factor Xa occupies a pivotal position in this cascade, making it a prime target for anticoagulant therapy.[2] Apixaban, rivaroxaban, and betrixaban are highly selective, direct FXa inhibitors that have revolutionized the management of thromboembolic disorders.[2][3][4] Unlike traditional anticoagulants like warfarin, these agents offer predictable pharmacokinetic profiles, enabling fixed-dosing regimens without the need for routine coagulation monitoring.[5][6] However, subtle but clinically relevant differences in their PK profiles dictate their suitability for different patient populations and clinical scenarios.
Comparative Pharmacokinetic Profiles
The therapeutic window of any drug is fundamentally governed by its ADME properties. For anticoagulants, a well-controlled plasma concentration is critical to balance efficacy (preventing thrombosis) with safety (minimizing bleeding risk). The following table summarizes the key pharmacokinetic parameters for apixaban, rivaroxaban, and betrixaban.
| Pharmacokinetic Parameter | Apixaban | Rivaroxaban | Betrixaban |
| Bioavailability | ~50% (for doses up to 10 mg)[2] | 80-100% (10 mg dose); food dependent for 15/20 mg doses[7][8] | ~34%[4][9] |
| Time to Peak Plasma Conc. (Tmax) | 3-4 hours[10] | 2-4 hours[7][11] | 3-4 hours[4][9] |
| Plasma Protein Binding | ~87%[2] | ~92-95%[8] | ~60%[4][9] |
| Terminal Half-Life (t½) | ~12 hours[2][5] | 5-9 hours (young); 11-13 hours (elderly)[7][8] | 35-45 hours (terminal); 19-27 hours (effective)[4][12] |
| Metabolism | Primarily via CYP3A4/5; substrate of P-gp and BCRP[2][13] | Multiple elimination pathways; substrate of P-gp[3][8] | Minimal (<1%) via CYP enzymes; substrate of P-gp[9] |
| Excretion | Multiple pathways: renal (~27%), biliary, direct intestinal[5][10] | Multiple pathways: renal and hepatobiliary[8] | Primarily hepatobiliary (82-89%); minimal renal (5-7%)[9] |
| Effect of Food | No significant effect[2] | 15 and 20 mg tablets should be taken with food[7][8] | Fatty food reduces peak concentration and AUC by ~50%[9] |
Analysis of Key Differences:
-
Bioavailability and Food Effect: Rivaroxaban exhibits high bioavailability, but its absorption for higher doses is significantly improved with food, a crucial patient counseling point.[7][8] Apixaban's absorption is consistent regardless of food intake.[2] Betrixaban has lower bioavailability, and its absorption is negatively impacted by fatty foods.[9]
-
Half-Life: Betrixaban possesses the longest half-life among the group, which contributes to a low peak-to-trough ratio and a consistent anticoagulant effect over 24 hours.[4][12] This extended duration of action was leveraged in clinical trials for extended thromboprophylaxis.[4]
-
Metabolism and Excretion: This is a critical point of differentiation. Apixaban is a substrate for CYP3A4, making it susceptible to drug-drug interactions with strong inhibitors or inducers of this enzyme.[13] Betrixaban stands out with minimal metabolism by CYP enzymes, reducing the potential for such interactions.[9] Furthermore, the reliance on renal clearance varies significantly: from ~27% for apixaban to as low as 5-7% for betrixaban.[5][9] This gives betrixaban a unique profile for potential use in patients with severe renal insufficiency, a population often excluded from other DOAC trials.[4][9]
The metabolic pathways and transporter interactions are crucial for predicting drug-drug interactions. The diagram below illustrates the primary clearance mechanisms.
Caption: Major metabolism and excretion pathways for aminopiperidinone-derived FXa inhibitors.
Experimental Protocols for Pharmacokinetic Characterization
A sound understanding of pharmacokinetics is essential for defining a drug's dose, administration route, and dosing interval.[14] The data presented above is the result of a series of well-defined preclinical and clinical experiments. As a self-validating system, the protocol must ensure that measurements of drug concentrations are accurate and reproducible.[14] Below is a detailed methodology that outlines the typical workflow for a preclinical PK study in an animal model, such as a mouse or rat.[15][16]
Step 1: Study Design & Animal Dosing
The causality behind this initial step is to determine fundamental PK parameters, including oral bioavailability. To achieve this, the drug is typically administered via two routes in parallel groups of animals.[16]
-
Intravenous (IV) Administration: A single dose is administered directly into the bloodstream (e.g., via the tail vein). This route ensures 100% bioavailability by definition and provides data to calculate clearance and volume of distribution.
-
Oral (PO) Administration: A single dose is administered by gavage. This route allows for the assessment of oral absorption, including the rate (Tmax) and extent (bioavailability).
-
Justification: Comparing the Area Under the Curve (AUC) from the oral dose to the IV dose allows for the calculation of absolute oral bioavailability (F%)—a critical parameter for any orally intended drug.[16]
Step 2: Serial Blood Sampling
Blood samples are collected at predetermined time points to construct a plasma concentration-time curve.[16][17]
-
Procedure: Small volumes of blood are collected (e.g., via tail-nick or saphenous vein) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). The samples are then centrifuged to separate the plasma, which is subsequently frozen at -80°C until analysis.[16]
-
Rationale: The timing of sample collection is designed to capture the key phases of the PK profile: absorption (early time points), peak concentration (around the expected Tmax), and elimination (later time points).
Step 3: Bioanalysis via LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug and metabolite concentrations in biological matrices due to its high sensitivity and selectivity.[18][19]
-
Sample Preparation: Plasma samples are thawed. A protein precipitation step is performed by adding an organic solvent (e.g., acetonitrile) containing an internal standard. This removes larger molecules like proteins that can interfere with the analysis. The sample is vortexed and centrifuged, and the supernatant is transferred for analysis.[16]
-
LC Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system. The drug and its metabolites are separated from other endogenous components based on their physicochemical properties as they pass through a chromatography column.[20]
-
MS/MS Detection: As the separated components exit the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. A specific precursor ion (matching the molecular weight of the drug) is selected and fragmented. Specific product ions are then monitored. This two-stage ion selection process, known as Selected Reaction Monitoring (SRM), is highly specific and allows for sensitive quantification.[20]
Step 4: Pharmacokinetic Data Analysis
The plasma concentration data is analyzed using specialized software to calculate key PK parameters.[16]
-
Method: A non-compartmental analysis is typically applied.[16]
-
Key Parameters Calculated:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time at which Cmax is observed.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
The entire workflow, from study design to data interpretation, is a systematic process designed to produce reliable data for decision-making in drug development.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetic and pharmacodynamic profile of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benthamscience.com [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Population Pharmacokinetics of Apixaban in Subjects With Nonvalvular Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Protocols in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. admescope.com [admescope.com]
- 17. labtoo.com [labtoo.com]
- 18. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 20. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Piperidine Scaffolds in the Synthesis of CCR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a prime target for antiretroviral therapy.[1][2][3] Small-molecule CCR5 antagonists have emerged as a promising class of drugs that allosterically modulate the receptor, preventing the conformational changes necessary for viral fusion.[1][4] A recurring and pivotal structural motif in many potent CCR5 antagonists is the piperidine scaffold.[5][6] This guide provides an in-depth comparison of various piperidine-containing scaffolds utilized in the synthesis of key CCR5 antagonists, offering insights into their structure-activity relationships (SAR), synthetic accessibility, and impact on pharmacological profiles.
The Central Role of the Piperidine Moiety
The piperidine ring, a saturated heterocycle, serves as a versatile scaffold in medicinal chemistry. In the context of CCR5 antagonists, its key roles include:
-
Presenting key pharmacophoric elements: The piperidine ring acts as a rigid anchor to orient essential substituents for optimal interaction with the CCR5 binding pocket.[7][8]
-
Modulating physicochemical properties: Substitution on the piperidine ring can influence solubility, lipophilicity, and metabolic stability, thereby affecting the pharmacokinetic profile of the drug candidate.[9]
-
Engaging in crucial binding interactions: The nitrogen atom of the piperidine ring can act as a basic center, forming important salt-bridge interactions with acidic residues like Glu283 within the CCR5 receptor.[10]
This guide will focus on a comparative analysis of the piperidine scaffolds found in three prominent CCR5 antagonists: Maraviroc, Vicriviroc, and Aplaviroc, as well as other notable piperidine-containing structures.
Comparative Analysis of Piperidine Scaffolds
Maraviroc: The Tropane Scaffold (A Bridged Piperidine)
Maraviroc (UK-427,857) is the first and only FDA-approved CCR5 antagonist for the treatment of HIV-1 infection.[11] Its structure features a unique bridged piperidine system, a tropane ring, which is a bicyclic [3.2.1] amine.
Structural Features and SAR: The tropane moiety in Maraviroc serves to rigidly orient the substituents, which is crucial for its high binding affinity.[11] Structure-activity relationship (SAR) studies have shown that the exo and endo isomers of the tropane derivatives are highly potent inhibitors of viral replication.[11] The nitrogen atom within the tropane ring is a key basic center that interacts with the receptor.
Synthetic Considerations: The synthesis of Maraviroc has been approached through various routes. A notable synthesis involves a convergent approach, coupling a β-amino ester intermediate with a tropane triazole fragment.[12] An alternative, more concise synthesis has been developed featuring a site-selective C-H functionalization.[12] The synthesis of diazabicyclo analogues of Maraviroc, replacing the azabicyclooctane (tropane) with diazabicyclooctane or diazabicyclononane, has also been explored.[13] The diazabicyclooctane derivative maintained significant activity, while the diazabicyclononane analogue was less effective, highlighting the sensitivity of the receptor to the size and nature of this bicyclic scaffold.[13]
Vicriviroc: The 4-Methyl-4-phenylpiperidine Scaffold
Vicriviroc (SCH 417690) is another potent CCR5 antagonist that reached late-stage clinical trials.[14] It is characterized by a central 4-methyl-4-phenylpiperidine core linked to a pyrimidine moiety.[4]
Structural Features and SAR: The 4,4-disubstituted piperidine scaffold in Vicriviroc is crucial for its activity.[7] The piperidine ring positions the 4-methyl and 4-(trifluoromethyl)phenyl groups for key hydrophobic interactions within the CCR5 binding pocket.[4] Compared to its predecessor, SCH-C, Vicriviroc exhibits improved antiviral activity and a better safety profile, including reduced affinity for the hERG ion channel, which is associated with cardiac toxicity.[15][16]
Synthetic Considerations: The synthesis of Vicriviroc and its analogues generally involves the construction of the substituted piperidine core, followed by coupling with the pyrimidine fragment. The synthesis of the piperidine core can be achieved through various methods, including those for preparing 4-phenylpiperidines.[17][18][19] The piperidino-piperidine core of related compounds like Ancriviroc is synthesized by coupling a deprotected oximino-piperidine with a 4-substituted-4-aminopiperidine derivative.[20]
Aplaviroc: The Spiro-diketopiperazine Scaffold (A Piperidine Analogue)
Aplaviroc (GW873140) is a CCR5 antagonist that incorporates a spiro-diketopiperazine scaffold, which can be considered a more complex derivative related to the piperidine theme.[21]
Structural Features and SAR: Aplaviroc is a non-competitive allosteric antagonist of the CCR5 receptor with potent antiviral activity.[21] The spiro-diketopiperazine core provides a rigid framework that positions the butyl group, the cyclohexyl(hydroxy)methyl group, and the linker to the phenoxybenzoic acid moiety for optimal receptor engagement.[22]
Synthetic Considerations: A key step in the synthesis of Aplaviroc is a Ugi multicomponent reaction, which efficiently constructs the core structure.[22] This is followed by an N-deprotection and cyclization to form the 2,5-diketopiperazine, and a final reductive amination to introduce the phenoxybenzyl group.[22]
Performance Comparison of Piperidine Scaffolds
The choice of the piperidine scaffold has a profound impact on the pharmacological properties of CCR5 antagonists. The following table summarizes key performance data for Maraviroc, Vicriviroc, and other relevant piperidine-containing antagonists.
| Compound | Piperidine Scaffold | Potency (IC50/EC50) | Oral Bioavailability (%) | Key Structural Features |
| Maraviroc | Tropane (Azabicyclooctane) | IC90 = 0.21 µM[13] | ~23-33%[11] | Rigid bicyclic amine core. |
| Vicriviroc | 4-Methyl-4-phenylpiperidine | IC50 = 0.5-1.5 nM[15] | Good in preclinical species[15] | Central 4,4-disubstituted piperidine. |
| Aplaviroc | Spiro-diketopiperazine | IC50 = 0.2-0.4 nM[23] | N/A (Development halted) | Spirocyclic piperazine derivative. |
| Compound 11f | 1-Acetylpiperidin-4-yl | EC50 = 0.59 nM[6] | Acceptable in dogs[6] | Piperidine-4-carboxamide. |
| Compound B07 | N-(4-Fluoro-benzyl)piperazine | IC50 = 6.17 nM[7][24] | 56% in rats[7][24] | Piperazine bioisostere of piperidine. |
Experimental Protocols
General Synthetic Workflow for Piperidine-based CCR5 Antagonists
The synthesis of these complex molecules often follows a convergent strategy, where key fragments are synthesized separately and then coupled together.
Caption: Generalized synthetic workflow for piperidine-containing CCR5 antagonists.
Representative Synthesis: Preparation of a 4-Phenylpiperidine Core
The following is a generalized procedure based on established methods for the synthesis of 4-phenylpiperidines, which are key intermediates for compounds like Vicriviroc.[17]
Step 1: Michael Addition Ethyl cinnamate is reacted with ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide) to form the Michael adduct, diethyl 2-cyano-3-phenylglutarate.
Step 2: Reductive Cyclization The resulting diester is then subjected to reductive cyclization using a reducing agent like Raney nickel under hydrogen pressure. This step forms the piperidone ring.
Step 3: Further Modifications The piperidone can then undergo various modifications, such as N-alkylation and reduction of the keto group, to yield the desired substituted 4-phenylpiperidine scaffold.
Structure-Activity Relationships and Bioisosteric Replacements
The piperidine ring is not only a structural anchor but also a site for fine-tuning the activity and properties of CCR5 antagonists.
Caption: Relationship between the piperidine scaffold and key drug properties.
The exploration of bioisosteric replacements for the piperidine ring has been a fruitful area of research. For instance, replacing the 4-benzylpiperidine moiety with a piperazine has led to the discovery of potent antagonists with improved water solubility and oral bioavailability.[7][24][25] The choice of bioisostere can significantly impact the pKa of the basic nitrogen and the overall conformation of the molecule, thereby influencing receptor binding and pharmacokinetic properties.[9][26][27][28]
Conclusion
The piperidine scaffold is a privileged structure in the design of CCR5 antagonists, playing a multifaceted role in determining their pharmacological profiles. The comparative analysis of the tropane ring in Maraviroc, the 4,4-disubstituted piperidine in Vicriviroc, and the spiro-diketopiperazine in Aplaviroc reveals the chemical diversity that can be built around this core motif. The synthetic accessibility and the potential for fine-tuning through substitution and bioisosteric replacement make the piperidine scaffold a continuing focus for the development of novel HIV-1 entry inhibitors. Future research will likely continue to explore novel piperidine analogues and their bioisosteres to identify next-generation CCR5 antagonists with improved efficacy, safety, and resistance profiles.
References
- Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(2), 489–499.
- Small-molecule antagonists of CCR5 and CXCR4: a promising new class of anti-HIV-1 drugs. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1712(2), 233–245.
- Medicinal Chemistry of Small Molecule CCR5 Antagonists for Blocking HIV-1 Entry: A Review of Structural Evolution. Current Topics in Medicinal Chemistry, 14(13), 1515–1538.
- Small Molecule Antagonists of the Chemokine Receptor CCR5. Current Topics in Medicinal Chemistry, 10(13), 1239–1256.
- Medicinal chemistry of small molecule CCR5 antagonists for blocking HIV-1 entry: a review of structural evolution. Current Topics in Medicinal Chemistry, 14(13), 1515–1538.
- A Synthesis of 4-Phenylpiperidines. Journal of the American Chemical Society, 65(12), 2459–2461.
- (PDF) Medicinal Chemistry of Small Molecule CCR5 Antagonists for Blocking HIV-1 Entry: A Review of Structural Evolution.
- The Discovery and Chemical Synthesis of Ancriviroc: A Technical Guide. Benchchem.
- Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510–2520.
- Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists.
- Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4907–4916.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 25(3), 534.
- Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3284–3286.
- CCR5 Antagonists as anti-HIV-1 Agents. Part 3: Synthesis and Biological Evaluation of piperidine-4-carboxamide Derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397–416.
- Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Journal of Medicinal Chemistry, 61(1), 62–80.
- CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV.
- Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. Organic & Biomolecular Chemistry, 15(6), 1335–1344.
- Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE, 8(1), e53372.
- An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization. Tetrahedron Letters, 52(20), 2549–2552.
- Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity. Journal of Medicinal Chemistry, 45(15), 3246–3258.
- Structure-activity relationship studies: M2 and CCR5 receptor antagonists. Current Topics in Medicinal Chemistry, 3(10), 1155–1169.
- Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1.
- Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 1: Discovery and initial structure-activity relationships for 1-amino-2-phenyl-4-(piperidin-1-yl)butanes. Bioorganic & Medicinal Chemistry Letters, 11(19), 2663–2667.
- Piperazine-Based CCR5 Antagonists as HIV-1 Inhibitors. II. Discovery of 1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]. Scilit.
- Synthesis of target piperazine derivatives 23a–h. Reagents and conditions.
- Maraviroc synthesis. ChemicalBook.
- Vicriviroc. Wikipedia.
- Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Current Topics in Medicinal Chemistry, 15(10), 918–934.
- Aplaviroc. PubChem.
- Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 62(17), 8012–8031.
- The Pyrimidine Core of Vicriviroc: A Technical Guide to its Significance in CCR5 Antagonism. Benchchem.
- Ring Bioisosteres. Cambridge MedChem Consulting.
- 4-Phenylpiperidine compounds and their preparation and use.
- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 22(12), 2091.
Sources
- 1. Small-molecule antagonists of CCR5 and CXCR4: a promising new class of anti-HIV-1 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Medicinal chemistry of small molecule CCR5 antagonists for blocking HIV-1 entry: a review of structural evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies: M2 and CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vicriviroc - Wikipedia [en.wikipedia.org]
- 15. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Aplaviroc | C33H43N3O6 | CID 3001322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. blumberginstitute.org [blumberginstitute.org]
- 27. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-5-Aminopiperidin-2-one Hydrochloride
This document provides a detailed, step-by-step protocol for the safe handling and disposal of (R)-5-Aminopiperidin-2-one hydrochloride. As a crucial reagent in many synthetic and pharmaceutical development workflows, understanding its hazard profile and managing its waste stream is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Identification and Essential Risk Assessment
A thorough understanding of a compound's properties is the foundational step in safe handling and disposal. This compound and its analogs are classified as hazardous substances.[1] All waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous chemical waste.
The primary hazards, based on data from similar aminopiperidinone compounds, are summarized below.
| Hazard Classification | Description | Supporting Evidence |
| Acute Oral Toxicity | Harmful if swallowed. | Classified as Acute Toxicity, Category 4 (Oral).[2] |
| Serious Eye Irritation | Causes serious eye irritation.[3] | Classified as Eye Irritation, Category 2/2A.[2][3] |
| Skin Irritation | May cause skin irritation upon contact.[3] | Classified as Skin Irritation, Category 2.[2][3] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust.[3] | Classified as Specific Target Organ Toxicity - Single Exposure, Category 3.[2][3] |
| Chemical Incompatibilities | Reacts with strong oxidizing agents and strong acids.[1][4] | Waste must be segregated to prevent dangerous reactions. |
This substance should not be released into the environment, as its environmental fate has not been fully investigated.[5] It is imperative that it is never disposed of into sewage systems or drains.[2][5]
Mandatory Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn. The causality is clear: preventing exposure is the most effective safety measure.
| PPE Type | Specification | Rationale for Use |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] | Protects against accidental splashes or dust getting into the eyes, which can cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents skin contact, which can lead to irritation.[3] |
| Body Protection | Standard laboratory coat.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required for handling small quantities in a well-ventilated area or chemical fume hood.[1] A NIOSH-certified respirator is required for cleaning up spills or when dust generation is likely.[6][7] | Prevents inhalation of dust particles, which can cause respiratory irritation.[3] |
Waste Management: Containerization and Labeling
Proper containment is a critical control point in the waste disposal workflow. All waste streams must be managed in designated containers to await pickup by a licensed hazardous waste disposal company.[1]
Step-by-Step Waste Containerization Protocol:
-
Select an Appropriate Container: Use a sturdy, leak-proof container with a tightly sealing lid. Plastic containers are often preferred.[8] Ensure the container is compatible with the chemical and will not degrade.
-
Attach a Hazardous Waste Label: Before adding any waste, affix a completed Chemical Waste Label from your institution's Environmental Health & Safety (EHS) department.[9]
-
Complete the Label Information: The label must, at a minimum, include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date the first waste was added to the container[1]
-
The name of the principal investigator or laboratory group
-
-
Store Securely: Keep the waste container closed at all times except when adding waste.[2][8] Store it in a designated, secondary containment area away from incompatible materials like strong acids or oxidizers.[1]
Step-by-Step Disposal Protocols
Different forms of waste require distinct handling procedures. Follow the appropriate protocol below.
Protocol 4.1: Small Spills & Contaminated Materials
In the event of a small spill, immediate action is necessary to mitigate exposure and environmental contamination.[1]
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don Appropriate PPE: At a minimum, wear a lab coat, double nitrile gloves, and safety goggles. If there is a risk of dust, a NIOSH-approved respirator is mandatory.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[1][2]
-
Collect the Waste: Carefully sweep or scoop the absorbed material using non-sparking tools and place it into a pre-labeled hazardous waste container.[6][10]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1] Collect the cleaning materials (e.g., paper towels) and place them in the same hazardous waste container.
-
Dispose of PPE: Place all contaminated PPE, including gloves and disposable lab coats, into the hazardous waste container.
-
Report the Incident: Report the spill to your institution's EHS office.[1]
Protocol 4.2: Disposal of Empty Containers
Under EPA regulations, empty containers that held hazardous materials may still be considered hazardous waste.[11]
-
Do Not Discard as Regular Trash: Unless fully decontaminated according to a validated institutional procedure, empty containers with any residual this compound must be disposed of as hazardous waste.[1][11]
-
Triple Rinse (If Applicable): For some non-acutely toxic chemicals, triple rinsing with a suitable solvent can decontaminate the container. Collect all rinsate as hazardous waste. Consult your EHS office to see if this is a permissible practice at your institution.
-
Deface the Label: If the container is to be disposed of as hazardous waste, deface the original manufacturer's label to avoid confusion.
-
Place in Disposal Container: Place the empty, capped container in the designated solid hazardous waste stream.
Protocol 4.3: Bulk Waste & Unused Product
Disposal of expired or unused this compound must be managed through your institution's EHS department.
-
Ensure Proper Labeling: Confirm the original product container is clearly labeled and in good condition. If the container is compromised, overpack it into a larger, secure container.
-
Segregate Waste: Ensure the container is stored separately from incompatible chemicals.[1]
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.[1] Do not accumulate more than 55 gallons of hazardous waste in your designated satellite accumulation area.[8]
-
Final Disposal Method: The ultimate disposal of this chemical waste must be conducted by a licensed contractor, typically via high-temperature incineration.[5][12] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams of this compound.
Caption: Disposal workflow for this compound waste.
Regulatory and Compliance Framework
In the United States, the disposal of chemical waste is governed by several federal and state agencies.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from "cradle to grave."[13] As the generator of the waste, your laboratory is legally responsible for its correct classification and safe disposal.[3] Recent updates under 40 CFR Part 266, Subpart P, provide specific management standards for hazardous waste pharmaceuticals, which strictly prohibit their disposal via sewering.[14][15][16]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions, including the provision and use of appropriate PPE, hazard communication, and employee training to minimize exposure to hazardous chemicals in the workplace.[17][18]
Always consult your institution's specific EHS guidelines, as they are tailored to comply with federal, state, and local regulations.[3]
References
- BenchChem. (n.d.). Navigating the Safe Disposal of (S)-1-Boc-3-aminopiperidine: A Comprehensive Guide.
- Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important.
- Rx Destroyer. (2024, September 16). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices.
- Fisher Scientific. (2010, October 15). Safety Data Sheet for (R)-1-BOC-3-Aminopiperidine.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Ovid. (n.d.). Update on pharmaceutical waste disposal. American Journal of Health-System Pharmacy.
- Sigma-Aldrich. (n.d.). (S)-5-Amino-piperidin-2-one hydrochloride.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Aminopiperidine-2,6-dione hydrochloride.
- Apollo Scientific. (2023, June 29). Safety Data Sheet: 3-Aminopiperidine-2,6-dione hydrochloride.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Amino-5-chloropyridine.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: N-Piperidylamine.
- Jubilant Ingrevia Limited. (2024, March 29). (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
- U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. ashp.org [ashp.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. fishersci.com [fishersci.com]
- 11. ovid.com [ovid.com]
- 12. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 13. rxdestroyer.com [rxdestroyer.com]
- 14. epa.gov [epa.gov]
- 15. ashp.org [ashp.org]
- 16. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 17. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 18. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Comprehensive Safety and Handling Guide for (R)-5-Aminopiperidin-2-one hydrochloride
Navigating the complexities of novel chemical compounds is a cornerstone of innovative research. For scientists and professionals in drug development, ensuring a robust safety protocol is not merely a regulatory hurdle, but a fundamental aspect of scientific integrity and operational excellence. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of (R)-5-Aminopiperidin-2-one hydrochloride, empowering your research with the highest standards of safety.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid chemical that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified under the Globally Harmonized System (GHS) with the following primary concerns: it may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1][2][3]. A thorough understanding of these risks is the first step in establishing a safe laboratory environment.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
The GHS classifications are based on available safety data sheets for this compound and its analogs. It is crucial to always consult the specific SDS for the lot number you are using.
The causality behind these classifications lies in the chemical's reactivity with biological tissues. Skin and eye contact can lead to localized inflammatory responses, while inhalation may irritate the mucosal linings of the respiratory tract. Ingestion poses a risk of systemic toxicity. Therefore, the primary objective of our safety protocol is to minimize all routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory to create an effective barrier against exposure.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is recommended. This is to prevent contact with the eyes, which can cause serious irritation[1][4].
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or perforation before use.
-
Laboratory Coat: A standard laboratory coat should be worn at all times to protect against skin contact. Ensure the coat is fully buttoned.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles[1][5]. If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary[6].
The following diagram illustrates the essential PPE for handling this compound.
Caption: Essential PPE for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk.
3.1. Preparation and Weighing:
-
Designated Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood, to contain any airborne particles.
-
Pre-weighing Checks: Before weighing, ensure all necessary PPE is correctly donned. Prepare all required equipment (spatulas, weigh boats, etc.) to minimize movement and potential for spills.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust by handling the solid gently. If any material is spilled, it should be cleaned up immediately following the spill response protocol.
3.2. Dissolution and Reaction Setup:
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Closed System: Whenever possible, perform reactions in a closed system to prevent the release of vapors or aerosols.
3.3. Post-Handling:
-
Decontamination: After handling, thoroughly decontaminate all surfaces and equipment.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves[1].
The following workflow diagram outlines the key operational steps.
Caption: Step-by-step workflow for handling this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Licensed Disposal: The disposal of this chemical waste must be handled by a licensed professional waste disposal service[6]. Do not dispose of this material down the drain or in regular trash.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of as unused product[1][6].
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][6].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention[1][6].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6].
-
Spill Response: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- MSDS of 5-amino-1-methylpiperidin-2-one hydrochloride. (n.d.).
- 3-Aminopiperidine-2,6-dione hydrochloride - AK Scientific, Inc. (n.d.).
- 5-aminopiperidin-2-one 97% | CAS: 154148-70-6 | AChemBlock. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- SAFETY DATA SHEET. (2025-12-18).
- (S)-5-Amino-piperidin-2-one hydrochloride AldrichCPR | Sigma-Aldrich. (n.d.).
- 5-aminopiperidin-2-one hydrochloride, min 97%, 1 gram. (n.d.).
- 3-Aminopiperidine-2,6-dione hydrochloride - Apollo Scientific. (n.d.).
- 2-Aminopiperidine | C5H12N2 | CID 421842 - PubChem - NIH. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024-12-19).
- (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet Jubilant Ingrevia Limited. (2024-03-29).
- CAS 1235440-18-2 | 5-aminopiperidin-2-one hydrochloride - Synblock. (n.d.).
Sources
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. CAS 1235440-18-2 | 5-aminopiperidin-2-one hydrochloride - Synblock [synblock.com]
- 4. 5-aminopiperidin-2-one 97% | CAS: 154148-70-6 | AChemBlock [achemblock.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
